5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)5-6-4-7(9)11-10-6/h4H,5H2,1-3H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXCZNOUGAEHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Introduction: The Significance of Substituted Aminopyrazoles
Substituted aminopyrazoles are a cornerstone of modern medicinal chemistry and drug development. Their versatile scaffold is a key pharmacophore in a multitude of therapeutic agents, exhibiting a broad spectrum of biological activities. The target molecule of this guide, 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, also known as 5-neopentyl-1H-pyrazol-3-amine, represents a valuable building block for the synthesis of novel kinase inhibitors, agrochemicals, and other biologically active compounds. Its neopentyl group offers unique steric and lipophilic properties that can be exploited to fine-tune the pharmacological profile of lead compounds.
This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous understanding of this important synthetic transformation.
Strategic Overview of the Synthetic Pathway
The most versatile and widely adopted method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[1][2] This approach is favored due to its high efficiency, operational simplicity, and the ready availability of the starting materials. Our synthetic strategy for this compound follows this well-established route, which can be dissected into two key stages:
-
Synthesis of the β-Ketonitrile Intermediate: The pivotal intermediate for this synthesis is 5,5-dimethyl-3-oxohexanenitrile, commonly known as pivaloylacetonitrile. We will explore two effective methods for its preparation, allowing for flexibility based on available resources and scale-up considerations.
-
Cyclization to the Aminopyrazole Core: The synthesized pivaloylacetonitrile is then subjected to a cyclocondensation reaction with hydrazine hydrate to construct the desired 3-aminopyrazole ring system.
This two-step sequence is illustrated in the workflow diagram below:
Caption: High-level overview of the two-stage synthesis of this compound.
Part 1: Synthesis of Pivaloylacetonitrile (5,5-dimethyl-3-oxohexanenitrile)
The synthesis of the β-ketonitrile intermediate is a critical step that dictates the overall efficiency of the synthetic sequence. We present two well-documented and reliable methods for its preparation.
Method A: Claisen Condensation of a Pivalate Ester with Acetonitrile
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is particularly well-suited for the synthesis of β-keto esters and, in this case, β-ketonitriles.[2][3] The reaction involves the cross-condensation of an ester (ethyl or methyl pivalate) with a nitrile (acetonitrile) in the presence of a strong base.
Reaction Scheme:
Caption: Claisen condensation for the synthesis of pivaloylacetonitrile.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is the base of choice for this transformation. Unlike alkoxides, which can participate in reversible reactions, the deprotonation of acetonitrile by NaH is irreversible, driving the reaction to completion. The use of a strong, non-nucleophilic base is crucial to prevent side reactions with the ester starting material.
-
Solvent: Anhydrous toluene is a suitable solvent as it is inert under the reaction conditions and has a sufficiently high boiling point to facilitate the reaction.
-
Temperature Control: The initial deprotonation of acetonitrile is typically performed at an elevated temperature to ensure complete formation of the nucleophilic anion.
-
Acidic Work-up: A critical step in the Claisen condensation is the final acidic work-up. The β-ketonitrile product is acidic and will be deprotonated by the strong base used in the reaction. Acidification is necessary to protonate the resulting enolate and isolate the neutral product.
Detailed Experimental Protocol:
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous toluene.
-
Addition of Pivalate: Ethyl pivalate (1.0 equivalent) is added to the suspension.
-
Heating: The mixture is heated to 85-90 °C with vigorous stirring.
-
Acetonitrile Addition: Acetonitrile (1.5 equivalents) is added dropwise over a period of 2-3 hours, maintaining the reaction temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 2-4 hours, or until the evolution of hydrogen gas ceases.
-
Quenching and Extraction: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The aqueous layer is separated and washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting materials and mineral oil.
-
Acidification and Isolation: The aqueous layer is cooled in an ice bath and acidified to a pH of 3-4 with a suitable acid (e.g., 2M HCl). The precipitated pivaloylacetonitrile is collected by filtration, washed with cold water, and dried under vacuum.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity | High, often suitable for use without further purification |
| Scale-up Potential | Good, with appropriate safety precautions for handling NaH |
Method B: Nucleophilic Substitution of 1-Chloropinacolone
An alternative and often more scalable approach involves the nucleophilic substitution of a halogenated ketone with a cyanide salt. This method avoids the use of highly reactive sodium hydride.
Reaction Scheme:
Caption: Nucleophilic substitution route to pivaloylacetonitrile.
Field-Proven Insights:
A significant improvement to this method is the addition of a catalytic amount of potassium iodide (KI). This is a classic example of the Finkelstein reaction, where the iodide ion acts as a more potent nucleophile than chloride, facilitating the substitution reaction and leading to higher yields and purity.
Detailed Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 1-chloropinacolone (1.0 equivalent), sodium cyanide (1.2 equivalents), and a catalytic amount of potassium iodide (0.1 equivalents) in a suitable solvent such as methanol or aqueous ethanol.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford pivaloylacetonitrile.
| Parameter | Value |
| Typical Yield | >90% (with KI catalyst) |
| Purity | Generally high |
| Safety Considerations | Use of sodium cyanide requires strict safety protocols |
Part 2: Cyclization to this compound
With the pivaloylacetonitrile intermediate in hand, the final step is the construction of the aminopyrazole ring through a cyclocondensation reaction with hydrazine.
Reaction Scheme and Mechanism:
The reaction proceeds through a well-established mechanism. Initially, the hydrazine undergoes a nucleophilic attack on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[1][2]
Caption: Mechanism of aminopyrazole formation from a β-ketonitrile and hydrazine.
Detailed Experimental Protocol:
This protocol is adapted from a reliable procedure for the synthesis of the structurally similar 3-amino-5-tert-butylpyrazole.[1]
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with pivaloylacetonitrile (1.0 equivalent) and ethanol.
-
Hydrazine Addition: Hydrazine hydrate (1.2 - 1.5 equivalents) is added to the solution. The reaction is often mildly exothermic.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or cyclohexane, to afford the final product as a crystalline solid.
| Parameter | Value |
| Typical Yield | 70-80% |
| Solvent | Ethanol is a common and effective choice |
| Purification | Recrystallization is usually sufficient |
Characterization and Data
The structure of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazole C4-H, a singlet for the neopentyl methylene protons, a singlet for the tert-butyl protons, and broad singlets for the amine and pyrazole N-H protons.
-
¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon of the tert-butyl group, the neopentyl methylene and methyl carbons, and the three carbons of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (153.23 g/mol ).
-
Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and pyrazole ring, and C=N stretching of the pyrazole ring.
Expected Analytical Data (based on the closely related 3-amino-5-tert-butylpyrazole[1]):
| Analysis | Expected Chemical Shifts/Signals |
| ¹H NMR | δ ~5.3 (s, 1H, pyrazole-H), ~3.9 (br s, 2H, NH₂), ~2.4 (s, 2H, CH₂), ~0.9 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ ~155 (C5), ~153 (C3), ~89 (C4), ~44 (CH₂), ~31 (quaternary C), ~29 (CH₃) |
| Melting Point | Expected to be a crystalline solid with a distinct melting point. |
Conclusion
This in-depth technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable building block in contemporary chemical research. By providing a choice of methods for the synthesis of the key pivaloylacetonitrile intermediate and a detailed protocol for the subsequent cyclization, this guide offers a practical framework for researchers. The emphasis on the rationale behind experimental choices and the inclusion of expected analytical data are intended to ensure the successful and reproducible synthesis of this important aminopyrazole derivative.
References
- Blake, A. J., Clarke, D., Mares, R. W., & McNab, H. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Journal of the Chemical Society, Perkin Transactions 1, (22), 2743-2749.
- Yoon, C. H., et al. (2015). Direct Synthesis of Pyrazoles from Esters via Two Sequential Reactions. Organic Letters, 17(15), 3844-3847.
- Organic Syntheses Procedure, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).
- Organic Syntheses Procedure, Coll. Vol. 10, p.1; Vol. 79, p.1.
- PubChem Compound Summary for CID 33787841, this compound.
- Sigma-Aldrich. Product Specification Sheet for 3-Amino-5-tert-butylpyrazole.
- MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022, 2022(4), M1494.
- PrepChem. Synthesis of pivaloylacetonitrile.
- Taylor & Francis Online. A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile.
- ChemicalBook. Pivaloylacetonitrile.
- Organic Chemistry Portal.
- Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem. 2011, 7, 25.
- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Pat Anticancer Drug Discov. 2011 May;6(2):186-95.
- MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 2023, 28(1), 1.
- ResearchGate. 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 1997, 13, 291-294.
- PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine.
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. J. Med. Chem. Sci. 2020, 3(6), 724-733.
- MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 2019, 24(1), 1.
Sources
A Technical Guide to the Physicochemical Properties of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine: A Key Building Block for Protein Degraders
Introduction
In the rapidly evolving landscape of modern drug discovery, the advent of Targeted Protein Degradation (TPD) has opened new therapeutic avenues. Molecules capable of hijacking the cellular machinery to eliminate disease-causing proteins, such as Proteolysis Targeting Chimeras (PROTACs), are at the forefront of this revolution. The efficacy of these novel modalities is profoundly dependent on the constituent chemical fragments or building blocks from which they are assembled. 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine has emerged as a significant building block, particularly noted for its use in constructing protein degraders.[1]
Understanding the fundamental physicochemical properties of such a building block is not merely an academic exercise; it is a critical prerequisite for successful drug design. These properties—specifically lipophilicity (logP/D), ionization constant (pKa), and aqueous solubility—govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. They dictate how a molecule behaves in a biological system: whether it can cross cellular membranes, how it dissolves in bodily fluids, and its ionization state at physiological pH. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both theoretical insights and field-proven experimental protocols for their accurate determination.
Chemical Identity and Structural Attributes
A precise understanding of a molecule's structure is the foundation upon which all physicochemical characterization is built. This compound is a substituted aminopyrazole featuring three key structural motifs that define its chemical personality:
-
A Pyrazole Ring: An aromatic five-membered heterocycle with two adjacent nitrogen atoms. This ring system contains a weakly acidic pyrrole-type nitrogen (-NH-) and a basic pyridine-type nitrogen (-N=).
-
A Primary Amine (-NH₂): A primary source of basicity, this group is readily protonated at physiological pH, significantly influencing solubility and potential for ionic interactions.
-
A Neopentyl Group (-(CH₂)C(CH₃)₃): A bulky, highly saturated aliphatic group that imparts significant lipophilicity, driving the molecule's affinity for non-polar environments.
These features are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Neopentyl-1H-pyrazol-3-amine | [2] |
| CAS Number | 377079-77-1 | [1][2][3] |
| Molecular Formula | C₈H₁₅N₃ | [1][2][3] |
| Molecular Weight | 153.22 g/mol | [2][3] |
| SMILES | CC(C)(C)CC1=CC(=NN1)N | [2] |
Lipophilicity: The Partition between Aqueous and Lipid Environments
Theoretical Grounding: Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which measures the equilibrium distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. It is most often expressed as its logarithm, logP.[4] For ionizable compounds, the distribution coefficient (logD) is more relevant, as it measures partitioning at a specific pH, accounting for both the neutral and ionized species.[5] A molecule's ability to passively diffuse across biological membranes is directly tied to its lipophilicity; a value that is too low hinders membrane transit, while one that is too high can lead to poor aqueous solubility and non-specific binding.
Data & Expert Insights: While experimental data for this specific molecule is not publicly available, computational models provide a valuable starting point.
| Parameter | Predicted Value | Method | Source |
| XLogP3 | 1.9 | Atom-based additive model | [2][6] |
A predicted logP of 1.9 suggests that this compound possesses a well-balanced lipophilicity. This value falls within the range generally considered favorable for drug-like molecules, as described by frameworks like Lipinski's "Rule of Five".[5] The substantial lipophilic contribution of the neopentyl group is effectively moderated by the polar amine and pyrazole functionalities, creating a molecule that is predicted to have a reasonable balance between membrane permeability and aqueous solubility. To validate this prediction, a definitive experimental determination is required.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination The shake-flask method is the universally recognized gold standard for logP and logD determination due to its direct measurement of the partitioning phenomenon.[7]
Causality Behind Experimental Choices: We choose logD at pH 7.4 because it reflects the partitioning behavior in the physiological environment of blood plasma, providing a more biologically relevant measure than the logP of the neutral species alone. n-Octanol is selected as the organic phase because its properties are believed to effectively mimic the lipid bilayer of cell membranes.
Methodology:
-
Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and PBS (pH 7.4) in a separation funnel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Partitioning: In a glass vial, add 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.[5]
-
Equilibration: Seal the vial and place it on a rotator. Mix for 1 hour at room temperature to allow the compound to reach partitioning equilibrium.[5]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 2000 x g) for 15 minutes to ensure a clean separation of the aqueous and organic layers.
-
Sampling: Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous (PBS) phase. Be cautious to avoid any contamination from the interface.
-
Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Calculation: The logD₇.₄ is calculated using the following formula: logD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )
Workflow Visualization:
Ionization State: The Impact of pH (pKa)
Theoretical Grounding: The ionization constant, or pKa, is a measure of the strength of an acid or base. It is the pH at which a molecule is 50% ionized and 50% neutral.[9] This parameter is of paramount importance in drug development because the ionization state of a molecule dramatically affects its solubility, permeability, and ability to interact with its biological target.[10] The pH-partition hypothesis states that only the neutral form of a molecule can readily cross lipid membranes, making pKa a key determinant of absorption in different parts of the gastrointestinal tract.
Expert Insights: this compound possesses multiple potential ionization centers:
-
Exocyclic Amine (-NH₂): This group is expected to be the most basic center, with a pKa typical of an aromatic amine, likely in the range of 4-6. It will be predominantly protonated (-NH₃⁺) in the acidic environment of the stomach and partially protonated at physiological pH.
-
Pyridine-like Nitrogen: The sp²-hybridized nitrogen in the pyrazole ring is also basic, but significantly less so than the exocyclic amine due to the aromatic system. Its pKa is likely to be low (e.g., 1-2).
-
Pyrrole-like Nitrogen (-NH-): This nitrogen is very weakly acidic, with a pKa typically well above 14, and is not considered relevant for ionization under physiological conditions.
Therefore, the most biologically relevant pKa will be that of the exocyclic amine, which will govern the molecule's charge state in the body.
Experimental Protocol: pKa Determination by UV-Metric Titration This method is highly suitable for compounds that possess a UV chromophore and whose absorbance spectrum changes upon ionization, which is the case for the pyrazole ring system. It is also amenable to small sample sizes.[11]
Causality Behind Experimental Choices: We choose this spectroscopic method because it avoids the potential precipitation issues that can occur during potentiometric titration of poorly soluble compounds. The change in the electronic structure of the pyrazole ring upon protonation of the adjacent amine group is expected to produce a measurable shift in the UV spectrum, providing a reliable signal for pKa determination.
Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 10 in 0.5 pH unit increments).
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a suitable co-solvent like methanol. Prepare a working solution for analysis by diluting the stock into each buffer solution, ensuring the final co-solvent concentration is low (<1%) to minimize its effect on the pKa.
-
Spectral Acquisition: Using a dual-beam UV-Vis spectrophotometer, measure the absorbance spectrum (e.g., from 200-400 nm) for the compound in each buffer solution. Use the corresponding buffer as the reference blank.
-
Data Processing: Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Data Analysis: Plot the absorbance at a chosen wavelength against the pH of the buffer. The resulting data should form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[12] This can be determined precisely by fitting the data to the Henderson-Hasselbalch equation or by finding the pH corresponding to the maximum of the first derivative of the curve.
Workflow Visualization:
Aqueous Solubility: The Precursor to Absorption
Theoretical Grounding: Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature. It is a fundamental property that limits the bioavailability of orally administered drugs. Poor solubility can lead to unreliable results in biological assays and is a major hurdle in drug formulation.[13] Thermodynamic solubility, which measures the concentration at equilibrium between the dissolved and solid states, is the most accurate and relevant measure for drug development.[14]
Expert Insights: The solubility of this compound is expected to be highly pH-dependent. Due to the basic amine group, the molecule will exist as a protonated, charged salt at low pH. This salt form will be significantly more soluble than the neutral free base. As the pH increases above the pKa of the amine, the neutral form will predominate, and solubility is expected to decrease dramatically due to the influence of the lipophilic neopentyl group. Therefore, measuring solubility in a physiologically relevant buffer like PBS at pH 7.4 is essential.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask) This protocol is designed to determine the true equilibrium solubility, providing a definitive value for formulation and ADME modeling.
Causality Behind Experimental Choices: A 24-hour incubation period is chosen to ensure that the system reaches true thermodynamic equilibrium, accounting for any potential slow dissolution of stable crystal forms.[14] Using an excess of solid compound is critical to guarantee that the resulting solution is saturated. LC-MS/MS is the preferred analytical endpoint due to its high sensitivity and specificity, allowing for accurate quantification even at low solubility levels.
Methodology:
-
Compound Dispensing: Accurately weigh approximately 1 mg of the solid compound into a 1.5 mL glass vial.[14]
-
Buffer Addition: Add 1 mL of PBS (pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., Thermomixer) at 25°C. Shake vigorously (e.g., 700 rpm) for 24 hours.[14]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling and Filtration: Carefully remove an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a solubility filter plate (e.g., Millipore Multiscreen) to remove any remaining microscopic particles.[13]
-
Sample Analysis: Prepare a calibration curve from a known stock solution of the compound. Analyze the filtered supernatant by a validated LC-MS/MS method to determine its concentration.[15][16]
-
Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µM or µg/mL.
Workflow Visualization:
Summary and Conclusion
This compound is a valuable chemical entity in the field of targeted protein degradation. Its utility, however, is intrinsically linked to its physicochemical properties. This guide has dissected the key parameters that dictate its behavior in a pharmaceutical context.
| Property | Predicted Value / Key Insights | Importance in Drug Discovery |
| Lipophilicity (logP) | Predicted XLogP = 1.9 (well-balanced) | Governs membrane permeability, non-specific binding, and metabolic stability. |
| Ionization (pKa) | Expected to be basic (pKa ~4-6) due to the exocyclic amine. | Determines the charge state at physiological pH, impacting solubility, absorption, and target binding. |
| Aqueous Solubility | Expected to be pH-dependent; higher at acidic pH. | A prerequisite for absorption and bioavailability; crucial for reliable in vitro assay performance. |
While computational predictions offer a useful preliminary assessment, they are no substitute for empirical data. The detailed, self-validating protocols provided herein for determining logD, pKa, and thermodynamic solubility represent the authoritative standards in the field. The accurate characterization through these experimental methods is an indispensable step in leveraging building blocks like this compound to their full potential, enabling the rational design and successful development of next-generation therapeutics.
References
-
This compound, min 97%, 1 gram . Paragon Scientific. [Link]
-
This compound | C8H15N3 | CID 33787841 . PubChem. [Link]
-
In-vitro Thermodynamic Solubility . protocols.io. [Link]
-
LogP—Making Sense of the Value . ACD/Labs. [Link]
-
Thermodynamic Solubility Assay . Domainex. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . IDEAS/RePEc. [Link]
-
Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]
-
Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery . PubMed. [Link]
-
ADME Solubility Assay . BioDuro. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . International Journal of Innovative Research and Scientific Studies. [Link]
-
(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development . ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values . PMC - NIH. [Link]
-
pKa Value Determination Guidance 2024 . PharmaeliX. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System . Agilent. [Link]
-
This compound . PubChemLite. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H15N3 | CID 33787841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazol-3-amine, 5-(2,2-dimethylpropyl)- - CAS:377079-77-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. acdlabs.com [acdlabs.com]
- 5. enamine.net [enamine.net]
- 6. PubChemLite - this compound (C8H15N3) [pubchemlite.lcsb.uni.lu]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. agilent.com [agilent.com]
- 9. ijirss.com [ijirss.com]
- 10. researchgate.net [researchgate.net]
- 11. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. In-vitro Thermodynamic Solubility [protocols.io]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
1H NMR spectrum analysis of 5-neopentyl-1H-pyrazol-3-amine
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Neopentyl-1H-pyrazol-3-amine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 5-neopentyl-1H-pyrazol-3-amine, a heterocyclic compound representative of scaffolds commonly explored in medicinal chemistry. We will delve into the theoretical prediction of the spectrum, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the spectral features. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who rely on NMR for unequivocal structural elucidation and verification.
Introduction: The Structural Significance of Pyrazole Derivatives
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various agents under investigation for oncology and neurodegenerative diseases. The substitution pattern on the pyrazole ring is critical for modulating pharmacological activity, and thus, precise structural characterization is paramount.
5-neopentyl-1H-pyrazol-3-amine combines the pyrazole core with a sterically demanding neopentyl group and a nucleophilic amine, making it a versatile building block for further chemical elaboration. ¹H NMR spectroscopy serves as the primary and most definitive method for confirming its molecular structure. This guide provides a scientist's perspective on predicting, acquiring, and interpreting its ¹H NMR spectrum, emphasizing the causality behind the observed phenomena.
Molecular Structure and Predicted Proton Environments
To interpret the ¹H NMR spectrum, we must first dissect the molecule into its unique proton environments. Each set of chemically non-equivalent protons will give rise to a distinct signal.
The structure of 5-neopentyl-1H-pyrazol-3-amine contains five such unique environments:
-
H_A : The nine equivalent protons of the terminal tert-butyl group.
-
H_B : The two protons of the methylene (-CH₂-) bridge.
-
H_C : The lone proton at the 4-position of the pyrazole ring.
-
H_D : The two protons of the primary amine (-NH₂) group.
-
H_E : The single proton of the pyrazole ring amine (-NH).
Due to tautomerism, the proton H_E can reside on either nitrogen atom. However, in solution, this exchange is typically fast on the NMR timescale, resulting in a single, averaged environment.
Caption: Molecular structure of 5-neopentyl-1H-pyrazol-3-amine with unique proton environments labeled.
Theoretical Spectral Predictions
Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal. The electron-donating nature of the amine and alkyl groups will influence the electronic environment, and thus the chemical shifts, of the pyrazole ring protons.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Authoritative Grounding |
| H_E | Pyrazole NH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic NH proton of a pyrazole is typically deshielded and appears far downfield. Its signal is often broad due to quadrupolar coupling with ¹⁴N and chemical exchange. |
| H_C | Pyrazole CH -4 | 5.4 - 5.7 | Singlet | 1H | The C4-H of pyrazoles appears in the aromatic region. Electron-donating groups at C3 (-NH₂) and C5 (-CH₂R) shield this proton, shifting it upfield from the parent pyrazole's signal (~6.3 ppm). It is a singlet as it has no adjacent protons.[1][2] |
| H_D | Amine NH ₂ | 4.5 - 5.5 | Broad Singlet | 2H | Amine protons have variable chemical shifts and are broadened by chemical exchange. In DMSO-d₆, they are readily observed. The electron-withdrawing nature of the pyrazole ring deshields these protons relative to a simple alkylamine.[3] |
| H_B | Neopentyl -CH ₂- | 2.4 - 2.6 | Singlet | 2H | These methylene protons are adjacent to a heteroaromatic ring, which deshields them. They appear as a singlet because the adjacent carbon is a quaternary center with no protons, precluding spin-spin coupling. |
| H_A | Neopentyl -C(CH ₃)₃ | 0.9 - 1.0 | Singlet | 9H | The tert-butyl group protons are highly shielded and consistently appear around 0.9 ppm.[4][5][6] The signal is a sharp singlet due to the high symmetry and the adjacent quaternary carbon. |
Experimental Protocol for Spectrum Acquisition
Trustworthy data begins with a meticulously executed experiment. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Rationale for Experimental Choices
-
Spectrometer Frequency: A mid-to-high field instrument (≥400 MHz) is chosen to ensure adequate signal dispersion, which is crucial for resolving closely spaced peaks and improving sensitivity.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its primary advantage is its ability to form hydrogen bonds with the acidic N-H and amine N-H₂ protons. This slows down the rate of chemical exchange with residual water, resulting in sharper, more easily identifiable signals for these exchangeable protons.[7] In contrast, solvents like CDCl₃ might lead to very broad or completely exchanged-out signals. The residual solvent peak of DMSO-d₆ at ~2.50 ppm also serves as a convenient secondary chemical shift reference.[7]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm. It is chemically inert and produces a single sharp signal that does not typically overlap with analyte signals.
Workflow and Step-by-Step Procedure
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-neopentyl-1H-pyrazol-3-amine into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ (containing 0.03% v/v TMS) to the vial and gently agitate until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer frequency onto the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.
-
Data Acquisition: Load a standard 1D proton experiment. Set key parameters: number of scans (typically 16 for a sample of this concentration), a relaxation delay of 1-2 seconds, and a standard pulse angle (e.g., 30°).
-
Initiate the acquisition to collect the Free Induction Decay (FID) signal.
-
Data Processing: Apply a Fourier transform to the FID to generate the frequency-domain spectrum.
-
Manually or automatically phase the spectrum to ensure all peaks are in positive, absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each distinct signal and normalize the values to a known proton count (e.g., the 9H singlet of the tert-butyl group).
Interpreting the Spectrum: A Self-Validating System
The processed ¹H NMR spectrum provides a molecular fingerprint that serves as a self-validating system. The predicted chemical shifts, integrations, and multiplicities must all align with the proposed structure.
Hypothetical ¹H NMR Data (in DMSO-d₆)
| Signal Label | δ (ppm) | Multiplicity | Integration | Assignment |
| 1 | 10.85 | br s | 1.00 | NH (H_E) |
| 2 | 5.52 | s | 1.01 | Pyrazole CH -4 (H_C) |
| 3 | 4.89 | br s | 2.04 | NH ₂ (H_D) |
| 4 | 2.48 | s | 2.02 | -CH ₂- (H_B) |
| 5 | 0.93 | s | 9.00 | -C(CH ₃)₃ (H_A) |
Analysis:
-
Signal 5 (0.93 ppm): A sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group (H_A) of the neopentyl moiety. This signal is an excellent starting point for analysis and integration calibration.
-
Signal 4 (2.48 ppm): This singlet, integrating to 2 protons, corresponds to the methylene group (H_B). Its chemical shift is consistent with a -CH₂- group attached to a heteroaromatic ring. The lack of splitting confirms its proximity to a quaternary carbon. Note: This signal may be partially obscured by the residual DMSO solvent peak at 2.50 ppm, a common consideration when using this solvent.
-
Signal 2 (5.52 ppm): A singlet in the vinylic/aromatic region integrating to a single proton is assigned to the C4-H of the pyrazole ring (H_C). Its upfield position relative to unsubstituted pyrazole confirms the electron-donating effect of the substituents at positions 3 and 5.
-
Signal 3 (4.89 ppm): A broad singlet integrating to two protons is characteristic of the primary amine group (-NH₂), H_D.
-
Signal 1 (10.85 ppm): The significantly downfield and broad signal, integrating to one proton, is assigned to the acidic pyrazole ring NH proton (H_E).
The perfect match between the observed integration ratios (9.00 : 2.02 : 2.04 : 1.01 : 1.00) and the expected proton count (9:2:2:1:1) provides powerful, quantitative evidence for the structural assignment. The observed multiplicities (all singlets or broad singlets) are also in complete agreement with the molecular connectivity.
Conclusion
The ¹H NMR spectrum of 5-neopentyl-1H-pyrazol-3-amine is characterized by five distinct and largely uncoupled signals. The spectrum is dominated by three sharp singlets corresponding to the neopentyl and pyrazole C4-H protons, and two broad singlets from the exchangeable amine and pyrazole NH protons. This analytical guide demonstrates how a combination of theoretical prediction, a robust experimental protocol, and logical interpretation allows for the unequivocal structural verification of this important heterocyclic building block. For professionals in drug development, mastering this level of spectral analysis is a fundamental skill that ensures the integrity of synthetic intermediates and final active pharmaceutical ingredients.
References
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]
-
1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.[Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry.[Link]
-
Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. Journal of Organic Chemistry.[Link]
-
The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.[Link]
-
Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate.[Link]
-
Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.[Link]
-
Pyrazole - Optional[1H NMR] - Spectrum. SpectraBase.[Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison, Hans Reich's Organic Chemistry Data.[Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Prof. Dr. H.-H. Limbach.[Link]
-
Pyrazole. SpectraBase.[Link]
-
Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B.[Link]
-
1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate.[Link]
-
Supporting Information for Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Terminal Alkynes and Hydrazine. The Royal Society of Chemistry.[Link]
-
Neopentylbenzene - Optional[1H NMR] - Chemical Shifts. SpectraBase.[Link]
-
NMR Chemical Shift Values Table. Chemistry Steps.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. neopentyl glycol(126-30-7) 1H NMR spectrum [chemicalbook.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, and understanding the nuances of its derivatives is crucial for the rational design of novel therapeutics.[1][2] This document delves into the molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed protocols for the analytical characterization of this specific pyrazole derivative.
Molecular Structure and Physicochemical Properties
This compound, also known as 5-neopentyl-1H-pyrazol-3-amine, is a substituted pyrazole characterized by a neopentyl group at the 5-position and an amine group at the 3-position of the pyrazole ring.[3] The presence of the bulky, lipophilic neopentyl group and the hydrogen-bonding capable amine group bestows upon the molecule specific steric and electronic properties that can influence its biological activity and pharmacokinetic profile.
Structural Representation
The structural formula and stereochemistry are fundamental to understanding the molecule's interactions with biological targets.
Caption: 2D chemical structure of this compound.
Physicochemical Data
A summary of the key computed physicochemical properties of this compound is presented in the table below.[3][4] These parameters are crucial for predicting its behavior in biological systems and for designing formulation strategies.
| Property | Value | Source |
| Molecular Formula | C8H15N3 | [3] |
| Molecular Weight | 153.22 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 377079-77-1 | [3] |
| XLogP3 | 1.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 153.126597491 Da | [3] |
| Monoisotopic Mass | 153.126597491 Da | [3] |
| Topological Polar Surface Area | 54.7 Ų | [3] |
| Heavy Atom Count | 11 | [3] |
Proposed Synthesis Pathway
A suitable starting material would be 5,5-dimethyl-3-oxohexanenitrile. The reaction with hydrazine hydrate, typically in an alcohol solvent and often with catalytic acid, would lead to the formation of the desired pyrazole ring through a hydrazone intermediate followed by intramolecular cyclization and dehydration.[5][7]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Generalized)
This protocol is a representative example based on the synthesis of similar 5-aminopyrazoles.[6][8]
-
Reaction Setup: To a solution of 5,5-dimethyl-3-oxohexanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[9][10]
¹H NMR Spectroscopy (Expected Signals):
-
Neopentyl Group: A singlet corresponding to the nine equivalent protons of the three methyl groups, and a singlet for the two protons of the methylene group.
-
Pyrazole Ring: A singlet for the proton at the C4 position.
-
Amine and NH Protons: Broad singlets for the NH2 and the pyrazole NH protons. The chemical shifts of these protons can be concentration-dependent and may exchange with D₂O.
¹³C NMR Spectroscopy (Expected Signals):
-
Neopentyl Group: Signals for the quaternary carbon, the methyl carbons, and the methylene carbon.
-
Pyrazole Ring: Signals for the C3, C4, and C5 carbons of the pyrazole ring.
Protocol for NMR Analysis:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern.[11][12]
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[13] Common fragmentation pathways for pyrazoles involve the loss of small molecules like HCN and N₂.[11] The neopentyl group may undergo fragmentation to produce a stable tert-butyl cation.
Protocol for MS Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) or electron ionization (EI)).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to determine the exact mass and confirm the elemental composition.
Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard.[14][15]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent from a concentrated solution, or by vapor diffusion techniques.
-
Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation), typically at low temperature (e.g., 100-120 K) to minimize thermal vibrations.[14][16]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.[17] The final refined structure will provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[14]
Caption: Workflow for the analytical characterization of the target compound.
Conclusion
This technical guide provides a detailed overview of the molecular structure, physicochemical properties, a proposed synthetic route, and analytical characterization methods for this compound. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis, facilitating further investigation and application of this and related pyrazole derivatives. The protocols described are based on established and reliable methodologies, ensuring a high degree of scientific integrity and reproducibility.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H15N3 | CID 33787841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Strategic Guide to the Retrosynthetic Analysis of Substituted 3-Aminopyrazoles for Medicinal Chemistry
Abstract
The 3-aminopyrazole scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents due to its versatile biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1][2] The strategic synthesis of diversely substituted 3-aminopyrazoles is therefore of paramount importance to drug discovery and development professionals. This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of substituted 3-aminopyrazoles, grounded in established chemical principles and field-proven insights. We will dissect the key disconnection strategies, elucidate the rationale behind precursor selection, and provide detailed, actionable protocols for the construction of these vital heterocyclic motifs.
Introduction: The Significance of the 3-Aminopyrazole Core
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2] The introduction of an amino group at the 3-position (or its tautomeric 5-position) significantly enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets, such as enzymes and receptors.[3] This has led to the successful development of numerous drugs and clinical candidates incorporating the 3-aminopyrazole moiety.[1][4] A robust understanding of how to deconstruct and subsequently synthesize this scaffold with desired substitutions is a critical skill for any researcher in the field.
Core Retrosynthetic Disconnections for the 3-Aminopyrazole Ring
The most logical and widely employed retrosynthetic strategies for 3-aminopyrazoles hinge on the formation of the pyrazole ring through the condensation of a hydrazine derivative with a suitable three-carbon electrophilic partner. This leads to two primary and highly effective disconnection approaches.
The β-Ketonitrile Disconnection: A Workhorse Strategy
The most common and versatile approach to 3(5)-aminopyrazoles involves the disconnection of the pyrazole ring across the N1-C5 and N2-C3 bonds, leading to a hydrazine and a β-ketonitrile.[5][6] This is the reverse of the well-established condensation reaction that forms the heterocyclic core.
Caption: Alternative disconnection strategy for 3-aminopyrazoles.
The forward synthesis in this case typically involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and elimination of the leaving group to afford the aromatic pyrazole ring. [7]
Synthetic Execution: From Precursors to Products
A successful retrosynthetic analysis must be paired with robust and reliable forward synthetic methods. Here, we detail the experimental protocols for the key strategies outlined above.
Synthesis via the β-Ketonitrile Route
This is arguably the most frequently utilized method for the preparation of 3(5)-aminopyrazoles. [8]The reaction of β-ketonitriles with hydrazines is typically straightforward and high-yielding. [6]
The reaction proceeds in two main steps:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile.
-
Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization. [5]
Caption: Reaction mechanism for 3-aminopyrazole synthesis from a β-ketonitrile.
This protocol is adapted from a literature procedure. [9]
-
Reaction Setup: To a solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in anhydrous ethanol, add hydrazine (1.05 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours. [9]3. Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be further purified by washing with diethyl ether or by recrystallization to yield the desired 3-phenyl-1H-pyrazol-5-amine. [9]
When using a monosubstituted hydrazine, a mixture of two regioisomeric N-substituted pyrazoles (3-aminopyrazole and 5-aminopyrazole) can be formed. [5]The outcome is often dictated by the reaction conditions:
| Condition | Control Type | Favored Product | Rationale |
| Basic conditions, low temperature (e.g., 0 °C) | Kinetic | 3-Aminopyrazole | The initial Michael addition is followed by rapid cyclization, "trapping" the kinetic product. [7] |
| Neutral conditions, elevated temperature (e.g., 70 °C) | Thermodynamic | 5-Aminopyrazole | Allows for the equilibration of the Michael adducts, leading to the more stable thermodynamic product. [7] |
This ability to direct the regioselectivity through the choice of reaction conditions is a powerful tool in the synthesis of specifically substituted aminopyrazoles. [7]
Synthesis via Thorpe-Ziegler Cyclization
While less direct for aminopyrazoles, the Thorpe-Ziegler reaction is a powerful method for constructing five-membered rings, including the pyrazole nucleus, from dinitrile precursors. [10]This intramolecular condensation of dinitriles is catalyzed by a strong base. In the context of 3-aminopyrazoles, this would involve a precursor that, upon cyclization, yields the desired amino-substituted ring.
-
Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups.
-
Intramolecular Attack: The resulting carbanion attacks the carbon of the second nitrile group.
-
Tautomerization: The initial cyclized product tautomerizes to a more stable enamine. [10]
Caption: General mechanism of the Thorpe-Ziegler cyclization.
This is a general protocol and would need to be adapted for a specific aminopyrazole precursor.
-
Reaction Setup: To a solution of the dinitrile precursor in an anhydrous, aprotic solvent (e.g., THF, toluene), add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) or sodium hydride (NaH) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate. The crude product is then purified by column chromatography.
Alternative and Emerging Synthetic Strategies
While the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles remains the dominant approach, other methods have been developed for the synthesis of 3-aminopyrazoles.
-
From Isoxazoles: 3(5)-Aminopyrazoles can be synthesized from isoxazoles through a ring-opening/ring-closing sequence upon treatment with hydrazine. [5]This can be a one or two-step process.
-
Multicomponent Reactions: One-pot, three-component reactions involving, for example, a ketone, an active methylene nitrile, and a hydrazine derivative, offer an efficient and atom-economical route to highly substituted aminopyrazoles. [11]
Conclusion: A Versatile Scaffold within Reach
The retrosynthetic analysis of substituted 3-aminopyrazoles primarily leads back to readily accessible starting materials, namely hydrazines and β-ketonitriles or their synthetic equivalents. The forward synthesis is generally robust, with well-understood mechanisms and opportunities for controlling regioselectivity. By mastering these fundamental disconnection strategies and their corresponding synthetic protocols, researchers in drug development can efficiently access a wide array of diversely functionalized 3-aminopyrazole derivatives, paving the way for the discovery of new and improved therapeutic agents.
References
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
-
Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Li, Y., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15723–15740. [Link]
- Google Patents. (n.d.). Process for the preparation of pyrazoles.
-
Speranza, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Synfacts. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts, 11(09), 0919. [Link]
-
Esteves, A. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3123. [Link]
-
ResearchGate. (2023, April 11). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
Unknown. (n.d.). Disconnection Approach. Retrieved from [Link]
-
Warren, S. (n.d.). The Disconnection Approach. Retrieved from [Link]
-
Chemistry Masters. (2020, June 7). Disconnection & synthesis of 5-membered unsaturated ring Oxazole and Pyrazole | Retrosynthesis | [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2021). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1618-1627. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed disconnection approach for the synthesis of 4′-(2,2. Retrieved from [Link]
-
ResearchGate. (n.d.). Gewald synthesis of 2‐aminothiophenes. Retrieved from [Link]
-
Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization a. Retrieved from [Link]
-
Springer. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
-
Beilstein Journals. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
-
El-Taweel, F. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–212. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. [Link]
-
ResearchGate. (n.d.). The synthesis route of 3-methylthio-5-aminopyrazoles 5a,b. Retrieved from [Link]
-
SBM CDT. (n.d.). Pharma Disconnections. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. soc.chim.it [soc.chim.it]
- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 3-Aminopyrazole synthesis - chemicalbook [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. tandfonline.com [tandfonline.com]
A Technical Guide to Determining the Solubility of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in Common Laboratory Solvents
Introduction: The Importance of Solubility in Drug Development
Solubility is a critical physicochemical property that significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. For a molecule like 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, which contains both amine and pyrazole functionalities, understanding its behavior in various solvents is paramount for its application in medicinal chemistry and materials science. This guide will equip the researcher with the foundational knowledge and a robust experimental protocol to systematically assess its solubility profile.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is essential to predict and interpret its solubility. Key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N₃ | PubChem[1][2][3] |
| Molecular Weight | 153.22 g/mol | PubChem[1][2] |
| XlogP (Predicted) | 1.9 | PubChem[1][3] |
| CAS Number | 377079-77-1 | PubChem[1][2] |
The predicted XlogP of 1.9 suggests that this compound has a moderate lipophilicity. The presence of the amine and pyrazole groups, capable of hydrogen bonding, indicates potential solubility in polar solvents. The neopentyl group, being bulky and nonpolar, will influence its solubility in nonpolar organic solvents. Given the basic nature of the amine group, the compound's solubility is expected to be significantly enhanced in acidic aqueous solutions due to salt formation.[4][5]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a compound in various solvents.[5][6]
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow for determining the equilibrium solubility is depicted in the following diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedural Steps
-
Preparation of the Test Mixture : Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.
-
Solvent Addition : To each vial, add a precise volume of the selected solvent.
-
Equilibration : Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification : Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound.
-
Solubility Calculation : Based on the concentration determined by HPLC and the dilution factor, calculate the solubility of the compound in the respective solvent, typically expressed in mg/mL or mol/L.
Interpreting Solubility Data: The Interplay of Molecular Interactions
The solubility of this compound will be governed by the principle of "like dissolves like."[7] The interplay of solvent and solute properties will dictate the extent of dissolution.
Sources
Aminopyrazole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application in Modern Medicinal Chemistry
Preamble: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is one such scaffold.[1] Its derivatives have yielded numerous clinically successful drugs for a wide range of conditions, from inflammation to cancer.[2][3] Within this broad class, aminopyrazole derivatives are particularly noteworthy. The addition of an amino group transforms the pyrazole core into a versatile and highly functionalizable framework, providing an advantageous starting point for developing potent and selective ligands for enzymes and receptors.[2][4] This guide provides an in-depth exploration of the aminopyrazole core, from its foundational discoveries and synthetic evolution to its role in crafting targeted therapeutics, particularly kinase inhibitors.
Historical Context and Foundational Discoveries
The therapeutic potential of pyrazole-based compounds has been recognized for over a century, with early examples like Antipyrine and Metamizole used for their analgesic and anti-inflammatory properties.[1] However, the strategic importance of the aminopyrazole moiety in targeted drug discovery, particularly as a hinge-binding motif for protein kinases, is a more recent development. The functionalization of the pyrazole nucleus with an amino group provides key hydrogen bond donors and acceptors that facilitate strong interactions with the ATP-binding pocket of kinases.[2][5]
The realization of their potential has led to an explosion of research over the past two decades, culminating in the approval of drugs like Pirtobrutinib, which underscores the scaffold's clinical relevance in modern oncology.[4][6] Aminopyrazoles are now recognized as advantageous frameworks for targeting a host of enzymes beyond kinases, including p38 MAPK and COX, as well as for developing agents against bacterial and viral infections.[4][6]
Synthetic Strategies: Building the Aminopyrazole Core
The utility of aminopyrazoles is underpinned by their accessible synthesis. The choice of synthetic route is critical as it dictates the substitution patterns achievable, which in turn governs the final compound's biological activity. The most common and versatile approaches involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species, typically a β-ketonitrile.
Core Synthesis via β-Ketonitrile Cyclization
This is arguably the most fundamental and widely used method for constructing the 5-aminopyrazole ring system. The causality is straightforward: the β-ketonitrile provides the three-carbon backbone, and the hydrazine provides the two nitrogen atoms.
Experimental Protocol: General Synthesis of a 5-Aminopyrazole Derivative
-
Reactant Preparation: Dissolve the selected β-ketonitrile (e.g., benzoylacetonitrile) (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add the desired hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq) to the solution. The choice of hydrazine determines the substituent at the N1 position of the pyrazole ring.
-
Reaction Conditions: The reaction is typically heated to reflux for several hours (2-12 h). Progress can be monitored by Thin Layer Chromatography (TLC). The acidic conditions of acetic acid can catalyze the initial condensation and subsequent cyclization.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the residue is purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[7]
The following workflow diagram illustrates this foundational synthetic logic.
Caption: Generalized workflow for the synthesis of 5-aminopyrazole derivatives.
Alternative Synthetic Routes
While the β-ketonitrile route is common, other methods exist to achieve different substitution patterns or utilize different starting materials. These include:
-
From Malononitrile: Dimerization or reaction with other reagents can lead to aminopyrazole precursors.[7]
-
From Hydrazonoyl Halides: Cyclization of hydrazonoyl halides with active methylene compounds (like malononitrile or cyanoacetamide) provides a reliable route to 4-functionalized aminopyrazoles.[8]
-
Multi-component Reactions: Three-component reactions involving a hydrazine, an aldehyde, and an active methylene nitrile offer an efficient way to build complex aminopyrazoles in a single step.[9]
Mechanism of Action: Targeting Protein Kinases
A primary reason for the prominence of aminopyrazole derivatives is their efficacy as protein kinase inhibitors.[10] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[10]
Aminopyrazoles typically function as ATP-competitive inhibitors . The core scaffold acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's hinge region—the flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's active site and preventing the phosphorylation of substrate proteins.
The diagram below illustrates the canonical MAPK (Mitogen-Activated Protein Kinase) signaling cascade, a pathway frequently targeted by aminopyrazole-based inhibitors like the JNK3 inhibitors discussed in the next section.
Caption: Inhibition of the MAPK/JNK signaling pathway by an aminopyrazole derivative.
Structure-Activity Relationships (SAR)
The therapeutic success of aminopyrazole derivatives hinges on meticulous optimization of the substituents on the pyrazole ring. This process, known as developing a Structure-Activity Relationship (SAR), allows medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[11][12]
Key positions for modification on the 3-aminopyrazole scaffold include:
-
N1 Position: Substituents here often project into the solvent-exposed region of the kinase active site. This position is critical for modulating solubility and pharmacokinetic properties.
-
C4 Position: This position is frequently used to attach larger aromatic or heterocyclic groups that can form additional interactions in the ATP binding pocket, often influencing selectivity.
-
C5 Position: Modifications here can also impact selectivity and potency by interacting with different regions of the active site.
-
Amino Group (C3): While often unsubstituted to maintain the key hinge-binding interaction, this group can be incorporated into larger fused ring systems.
The following table summarizes SAR data gleaned from studies on various aminopyrazole-based kinase inhibitors.
| Target Kinase | Scaffold Position | Substitution Effect on Activity | Representative Compound | IC₅₀ | Reference |
| JNK3 | N-linked Phenyl | A planar N-linked phenyl structure enhances potency and selectivity over p38 by better occupying the smaller JNK3 active site. | SR-3576 | 7 nM | [13] |
| AXL | C3-Amino Linkage | Linking a specific sidechain via the 3-amino group led to a potent and selective inhibitor. | 6li | 1.6 nM | [14] |
| FGFR (mutant) | Phenyl Ring | Addition of an acrylamide electrophile to a phenyl ring allows for covalent targeting of a P-loop cysteine, overcoming resistance. | Compound 19 | < 1 µM (cellular) | [11][15] |
| CDK14 | C4-Position | Introduction of an acrylamide-bearing substituent at R¹ (linked to C4) created a potent, covalent inhibitor. | FMF-04-159-2 | N/A (covalent) | [16][17] |
The logical relationship in SAR development is depicted below.
Caption: Logical map of Structure-Activity Relationship (SAR) development.
Future Directions and Conclusion
The aminopyrazole scaffold continues to be a fertile ground for drug discovery.[4] Current research is focused on several key areas:
-
Targeting Resistance: As seen with FGFR inhibitors, designing covalent aminopyrazole derivatives that can overcome acquired resistance mutations in kinases is a major frontier.[11][18]
-
Expanding Beyond Kinases: There is growing interest in applying the scaffold to other target classes, including epigenetic targets and enzymes involved in metabolic pathways.[6]
-
Improving Drug Properties: Continued optimization of N1 and C4 substituents is being pursued to enhance oral bioavailability and reduce off-target effects, leading to safer and more effective medicines.[14]
References
- Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters.
- Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. NIH.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
- Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry.
- In-depth Technical Guide on the Mechanism of Action of 3-(4-Aminophenyl)-4-bromo-1-methylpyrazole. Benchchem.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters - Figshare.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed.
- Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collection - Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
Tautomerism in Mono-Substituted Pyrazoles: A Technical Guide for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1] A critical, yet often nuanced, aspect of its chemical behavior is annular prototropic tautomerism, an equilibrium that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides an in-depth exploration of tautomerism in mono-substituted pyrazoles, offering a framework for its prediction, characterization, and strategic manipulation in drug design. We will dissect the influence of substituent electronics and position, solvent effects, and temperature, while providing field-proven methodologies for experimental and computational analysis.
The Dynamic Nature of the Pyrazole Core: Annular Tautomerism
N-unsubstituted pyrazoles engage in a dynamic equilibrium known as annular tautomerism, where a proton shuttles between the two adjacent nitrogen atoms (N1 and N2).[2] This rapid intermolecular proton exchange leads to two distinct tautomeric forms.[2][3] For a mono-substituted pyrazole, this interconversion results in two different constitutional isomers, dramatically altering the molecule's topology and electronic landscape. The position of this equilibrium is not random; it is dictated by a delicate interplay of intrinsic and extrinsic factors.[2][4]
The energy barrier for this intermolecular proton transfer is relatively low, typically in the range of 10–14 kcal/mol, allowing for rapid interconversion at room temperature.[2][4] This is in stark contrast to the much higher energy barrier of approximately 50 kcal/mol calculated for an intramolecular process, making the intermolecular pathway the dominant mechanism.[2][4]
Caption: Annular tautomerism in mono-substituted pyrazoles.
The Decisive Role of the Substituent
The electronic nature and position of a single substituent on the pyrazole ring are the primary determinants of the favored tautomeric form. A comprehensive understanding of these effects is paramount for rational drug design.
Electronic Influence: A Game of Push and Pull
The electronic properties of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—critically shift the tautomeric equilibrium.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density, such as -NH2, -OH, and -CH3, tend to favor the tautomer where the proton resides on the nitrogen atom distal to the substituent (the N2-H or "5-substituted" form if the substituent is at C3).[4][5] This preference arises because the EDG increases the electron density of the adjacent nitrogen, making it more basic and thus a more favorable site for protonation.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like -NO2, -COOH, and -CHO stabilize the tautomer where the proton is on the nitrogen proximal to the substituent (the N1-H or "3-substituted" form if the substituent is at C3).[4][5] These groups decrease the electron density of the adjacent nitrogen, making it less basic.
Computational studies have systematically evaluated these effects. For instance, calculations at the MP2/6-311++G** level of theory have shown that strong EDGs like -F and -OH significantly stabilize the N2-H tautomer, while potent EWGs such as -CFO and -COOH definitively favor the N1-H form.[5]
| Substituent (at C3/C5) | Type | Favored Tautomer | Reference |
| -NH2 | EDG | 3-Amino (N1-H) | [5] |
| -OH | EDG | 3-Hydroxy (N1-H) | [5] |
| -CH3 | EDG | 3-Methyl (N1-H) | [4] |
| -Cl | EDG (π-donor) | 3-Chloro (N1-H) | [4] |
| -NO2 | EWG | 5-Nitro (N2-H) | [4] |
| -COOH | EWG | 5-Carboxy (N2-H) | [4][5] |
| -CHO | EWG | 5-Formyl (N2-H) | [4][5] |
Caption: Influence of substituent electronic nature on tautomeric preference.
Positional Isomers: C3/C5 vs. C4 Substitution
-
C3/C5-Substitution: As these positions are directly involved in the tautomeric exchange, substituents here exert the most profound influence. The interplay of steric and electronic effects dictates the equilibrium. For instance, 3(5)-phenylpyrazole exists predominantly as the 3-phenyl tautomer in solution and the solid state.[6]
-
C4-Substitution: A substituent at the C4 position does not directly participate in the tautomeric equilibrium in the same way. However, it can still influence the basicity of the nitrogen atoms through inductive and resonance effects, albeit to a lesser extent than C3/C5 substituents.
Environmental Modulators: Solvent and Temperature
The tautomeric equilibrium is not solely an intrinsic property of the molecule but is also highly susceptible to its environment.
Solvent Polarity and Hydrogen Bonding
The solvent plays a crucial role in stabilizing or destabilizing tautomers.[2] Polar solvents, particularly those capable of hydrogen bonding, can significantly shift the equilibrium. For example, in nonpolar solvents, pyrazolones may exist as dimers, while in strong acceptor solvents like DMSO, these intermolecular hydrogen bonds are disrupted, favoring monomeric species.[7] Computational studies have demonstrated that water molecules can lower the energetic barrier for proton transfer through the formation of hydrogen-bonded bridges.[2] The presence of just two water molecules has been shown to be optimal for stabilizing the transition state.[2]
The Impact of Temperature
Temperature affects both the rate of interconversion and the position of the equilibrium. At higher temperatures, the rate of proton exchange increases, often leading to coalescence of signals in NMR spectroscopy.[2] Conversely, low-temperature NMR is a powerful technique to "freeze out" the individual tautomers, allowing for their direct observation and quantification.[2][6]
Analytical Arsenal for Tautomer Characterization
A multi-pronged analytical approach is essential for the unambiguous characterization of pyrazole tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse
NMR is the most frequently employed technique for studying tautomerism in solution.[2][8] Key nuclei for these studies include ¹H, ¹³C, and ¹⁵N.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric state.[4][9] In cases of rapid interconversion, broad, averaged signals for C3 and C5 are often observed.[2][4]
-
¹⁵N NMR: This technique provides direct insight into the protonation state of the nitrogen atoms. The "pyridine-like" nitrogen will have a distinctly different chemical shift from the "pyrrole-like" nitrogen.[7]
-
Low-Temperature NMR: By slowing the proton exchange, distinct signals for each tautomer can be resolved, enabling the determination of equilibrium constants through signal integration.[6]
Experimental Protocol: Low-Temperature ¹³C NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed sample of the mono-substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.
-
Initial Spectrum: Acquire a standard ¹³C NMR spectrum at room temperature to observe the initial state (potentially with averaged signals).
-
Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K.
-
Spectral Acquisition at Each Temperature: Acquire a ¹³C NMR spectrum at each temperature point, allowing the sample to equilibrate for 5-10 minutes before each acquisition.
-
Identify Coalescence and Resolution: Note the temperature at which broad signals begin to resolve into sharp, distinct peaks for the C3 and C5 carbons of the two tautomers.
-
Quantification: At a temperature where the signals are well-resolved and the exchange is slow on the NMR timescale, integrate the signals corresponding to the C3 and C5 carbons of each tautomer.
-
Calculate Tautomeric Ratio: The ratio of the integrals directly corresponds to the molar ratio of the two tautomers at that temperature.
Caption: Low-Temperature NMR workflow for tautomer analysis.
X-ray Crystallography: The Solid-State Snapshot
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.[6] This technique can reveal the precise location of the proton and the detailed molecular geometry of a single tautomer. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[2]
Computational Chemistry: The Predictive Powerhouse
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors governing the equilibrium.[5]
-
Gas-Phase Calculations: These provide insights into the intrinsic stability of the tautomers, free from solvent effects.
-
Solvated Models (e.g., PCM): Implicit solvent models can be used to predict how the tautomeric equilibrium will shift in different solvents.
-
Transition State Calculations: These can be employed to determine the energy barrier for proton transfer, providing information on the kinetics of the interconversion.
Computational Protocol: DFT for Tautomer Stability Prediction
-
Structure Generation: Build 3D structures of both possible tautomers of the mono-substituted pyrazole.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G**).[4] This can be done in the gas phase and with a polarizable continuum model (PCM) to simulate a solvent.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2/6-311++G**) for greater accuracy.[5]
-
Relative Energy Determination: The difference in the Gibbs free energies (ΔG) between the two tautomers indicates their relative stability. The tautomer with the lower ΔG is the thermodynamically favored form.
Implications for Drug Development
The tautomeric state of a pyrazole-containing drug candidate can have profound consequences:
-
Receptor Interactions: The two tautomers present different hydrogen bond donor/acceptor patterns and dipole moments, leading to potentially different binding affinities for the target receptor.
-
ADME Properties: Physicochemical properties such as pKa, lipophilicity (logP), and solubility can vary significantly between tautomers, impacting absorption, distribution, metabolism, and excretion.
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of chemical matter.
Conclusion
Tautomerism in mono-substituted pyrazoles is a fundamental phenomenon with far-reaching implications for drug discovery and development. A thorough understanding of the factors that govern this equilibrium, coupled with robust analytical and computational characterization, is essential for the rational design of pyrazole-based therapeutics. By embracing the dynamic nature of the pyrazole core, medicinal chemists can unlock new opportunities for optimizing drug candidates and accelerating the path to the clinic.
References
-
Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. (2022). Bulgarian Chemical Communications, 54(1), 74-80. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587. [Link]
-
The use of NMR spectroscopy to study tautomerism. (2006). Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 165-192. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587. [Link]
-
Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2004). Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]
-
Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (1994). Journal of the Chemical Society, Perkin Transactions 2, (11), 2373-2378. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules, 23(1), 129. [Link]
-
A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. (1986). Canadian Journal of Chemistry, 64(8), 1640-1647. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). Molecules, 23(1), 129. [Link]
Sources
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Neopentyl-Substituted Pyrazoles via the Knorr Synthesis
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for accessing this important heterocycle.[4][5][6] This application note provides a comprehensive, field-proven protocol for the synthesis of pyrazoles bearing a sterically demanding neopentyl group. We delve into the mechanistic rationale, address the challenges posed by steric hindrance, and offer a detailed, step-by-step guide from reaction setup to product characterization, designed for researchers in organic synthesis and drug development.
Introduction: The Significance of the Pyrazole Moiety
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1] Their unique electronic properties and ability to participate in hydrogen bonding have made them invaluable in drug design. The pyrazole ring is a key pharmacophore in drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The introduction of bulky, lipophilic substituents like the neopentyl group can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing metabolic stability or improving binding affinity through targeted hydrophobic interactions. This protocol focuses on leveraging the robust Knorr synthesis to incorporate this specific functionality.
Mechanistic Insights: Navigating the Knorr Pyrazole Synthesis
The Knorr synthesis is a powerful and typically high-yielding reaction.[7] It proceeds through an acid-catalyzed condensation mechanism.[4][8] Understanding this pathway is critical for optimizing conditions and predicting outcomes, especially when dealing with sterically hindered substrates.
The reaction initiates with the nucleophilic attack of a nitrogen atom from neopentylhydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first dictates the final regiochemistry of the pyrazole product. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked preferentially.[9] This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl, leading to a cyclic hemiaminal, which subsequently dehydrates to yield the stable, aromatic pyrazole ring.
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. rsc.org [rsc.org]
application of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in kinase inhibitor synthesis
An Application Guide for the Synthesis and Use of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine in the Development of Kinase Inhibitors
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and frequent appearance in bioactive molecules.[1][2] In the realm of oncology and inflammatory diseases, protein kinases are critical targets, and the pyrazole framework has proven exceptionally effective in the design of small molecule kinase inhibitors.[2][3] Its synthetic tractability, favorable drug-like properties, and ability to act as a bioisosteric replacement for other functionalities make it an invaluable building block.[2] To date, eight FDA-approved small molecule kinase inhibitors incorporate a pyrazole ring, including notable drugs like Crizotinib and Ruxolitinib, underscoring the scaffold's clinical significance.[2]
The 3-aminopyrazole moiety, in particular, is a key hinge-binding element that enables potent interactions with the ATP-binding site of many kinases.[4][5] The strategic substitution on the pyrazole ring is a primary method for tuning a compound's potency, selectivity, and pharmacokinetic properties. This guide focuses on the application of a specific, strategically substituted intermediate: This compound . The introduction of the 2,2-dimethylpropyl (neopentyl) group at the C5 position provides a bulky, lipophilic moiety. This group is designed to probe deeper into hydrophobic pockets within the kinase active site, potentially enhancing binding affinity and modulating the selectivity profile of the final inhibitor.[6][7]
This document serves as a detailed guide for researchers, providing robust protocols for the synthesis of this key intermediate and its subsequent elaboration into a potent and selective kinase inhibitor, exemplified by the synthesis of a Cyclin-Dependent Kinase 2 (CDK2) inhibitor.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of 3-aminopyrazoles is most commonly achieved through the cyclocondensation of a β-ketonitrile with hydrazine.[8] This method is efficient and provides direct access to the required aminopyrazole core. The following protocol outlines a reliable two-step synthesis starting from commercially available materials.
Workflow for Intermediate Synthesis
Caption: Synthetic route to this compound.
Protocol 1.1: Synthesis of 5,5-dimethyl-3-oxohexanenitrile
Causality behind Experimental Choices: This step employs a Claisen-type condensation. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the α-carbon of acetonitrile, forming a reactive nucleophile. Tetrahydrofuran (THF) is an appropriate aprotic solvent. The subsequent acylation with pivaloyl chloride yields the target β-ketonitrile. An acidic workup is required to neutralize the reaction mixture and protonate the intermediate enolate.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Sodium Hydride (60% disp.) | 24.00 | 4.4 g | 1.1 |
| Anhydrous THF | - | 200 mL | - |
| Acetonitrile | 41.05 | 8.2 mL | 1.0 |
| Pivaloyl Chloride | 120.58 | 20.0 g | 1.05 |
| 1M Hydrochloric Acid | - | ~100 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Saturated NaCl solution | - | 100 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Suspend sodium hydride (4.4 g, 110 mmol, 1.1 eq) in anhydrous THF (100 mL) in a three-neck flask under an inert argon atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetonitrile (8.2 mL, 105 mmol, 1.0 eq) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve pivaloyl chloride (20.0 g, 110 mmol, 1.05 eq) in anhydrous THF (100 mL).
-
Add the pivaloyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is ~5-6.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated NaCl solution (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 5,5-dimethyl-3-oxohexanenitrile.
Protocol 1.2: Synthesis of this compound
Causality behind Experimental Choices: This is a classic Knorr-type pyrazole synthesis. Hydrazine acts as a dinucleophile, first attacking the more electrophilic ketone carbonyl, followed by intramolecular attack on the nitrile carbon to form the pyrazole ring. Ethanol is a common protic solvent for this condensation, and refluxing provides the necessary energy for the cyclization and dehydration steps.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 5,5-dimethyl-3-oxohexanenitrile | 139.21 | 10.0 g | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 4.3 mL | 1.2 |
| Ethanol | - | 150 mL | - |
| Ethyl Acetate | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
Dissolve 5,5-dimethyl-3-oxohexanenitrile (10.0 g, 71.8 mmol, 1.0 eq) in ethanol (150 mL) in a round-bottom flask.
-
Add hydrazine hydrate (4.3 mL, 86.2 mmol, 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 50 mL) and then with saturated NaCl solution (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.[9]
Part 2: Application in the Synthesis of a CDK2 Kinase Inhibitor
The 3-aminopyrazole core is a potent hinge-binder for many kinases, including CDKs.[4][10][11] The following protocols demonstrate how to use this compound to construct a CDK2 inhibitor based on the common N-(1H-pyrazol-3-yl)pyrimidin-4-amine scaffold.[5]
Workflow for CDK2 Inhibitor Synthesis
Caption: General workflow for synthesizing a pyrazole-based CDK2 inhibitor.
Protocol 2.1: Synthesis of N-(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine (Intermediate A)
Causality behind Experimental Choices: This is a nucleophilic aromatic substitution (SNAr) reaction. The amine of the pyrazole attacks the more reactive C4 position of 2,4-dichloropyrimidine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct. n-Butanol is a high-boiling point solvent suitable for this transformation which often requires elevated temperatures.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| This compound | 153.23 | 5.0 g | 1.0 |
| 2,4-Dichloropyrimidine | 148.98 | 5.3 g | 1.1 |
| DIPEA | 129.24 | 6.8 mL | 1.2 |
| n-Butanol | - | 100 mL | - |
Procedure:
-
Combine this compound (5.0 g, 32.6 mmol, 1.0 eq), 2,4-dichloropyrimidine (5.3 g, 35.9 mmol, 1.1 eq), and DIPEA (6.8 mL, 39.1 mmol, 1.2 eq) in n-butanol (100 mL).
-
Heat the mixture to 120 °C and stir for 16 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the solid, wash with cold n-butanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield Intermediate A. The product can be used in the next step without further purification if purity is sufficient.
Protocol 2.2: Synthesis of the Final CDK2 Inhibitor
Causality behind Experimental Choices: This second SNAr reaction couples the aniline derivative to the C2 position of the pyrimidine core. This reaction is often slower than the first and may require acid catalysis. p-Toluenesulfonic acid (p-TsOH) is used here to protonate the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack. 2-Pentanol is used as a high-boiling solvent.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Intermediate A | 265.74 | 3.0 g | 1.0 |
| 3-Ethynylaniline | 117.15 | 1.45 g | 1.1 |
| p-TsOH·H₂O | 190.22 | 0.21 g | 0.1 |
| 2-Pentanol | - | 50 mL | - |
Procedure:
-
Suspend Intermediate A (3.0 g, 11.3 mmol, 1.0 eq), 3-ethynylaniline (1.45 g, 12.4 mmol, 1.1 eq), and p-TsOH·H₂O (0.21 g, 1.13 mmol, 0.1 eq) in 2-pentanol (50 mL).
-
Heat the mixture to 130 °C and stir for 24 hours.
-
Cool the reaction to room temperature and add diethyl ether to induce precipitation.
-
Filter the solid, wash thoroughly with diethyl ether, and dry under vacuum.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol) to obtain the final inhibitor.
Part 3: Biological Evaluation Protocols
After successful synthesis and characterization, the novel compound must be evaluated for its biological activity. The following are standard, self-validating protocols for assessing kinase inhibition and cellular effects.
CDK2/Cyclin Signaling Pathway
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Neopentyl-1H-pyrazol-3-amine as a Versatile Pharmaceutical Intermediate
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evident in a multitude of FDA-approved drugs targeting a wide spectrum of diseases, including inflammatory conditions, cancer, and viral infections. The unique electronic properties of the pyrazole ring, featuring both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), enable it to form critical interactions within the active sites of biological targets, particularly protein kinases.[1] This guide provides an in-depth technical overview of 5-neopentyl-1H-pyrazol-3-amine, a valuable intermediate poised for the synthesis of next-generation therapeutics. We will explore its synthesis, physicochemical properties, and detailed protocols for its application in the development of potent kinase inhibitors.
Physicochemical Properties and Structural Attributes
5-Neopentyl-1H-pyrazol-3-amine (CAS No. 377079-77-1) is a strategically designed building block for drug discovery. The key structural features and their implications are tabulated below:
| Feature | Moiety | Significance in Drug Design |
| Pyrazole Core | 3-Aminopyrazole | The 3-amino group serves as a crucial handle for derivatization, often acting as a key hydrogen bond donor to the hinge region of protein kinases. The pyrazole ring itself is a bioisostere for a phenyl group, offering improved physicochemical properties. |
| Neopentyl Group | C(CH₃)₃CH₂- | The bulky, lipophilic neopentyl group at the 5-position is designed to probe deep hydrophobic pockets within the ATP-binding site of kinases, potentially enhancing potency and selectivity. Its tertiary butyl moiety provides steric hindrance, which can improve metabolic stability by shielding adjacent positions from enzymatic degradation. |
| Tautomerism | 3-amino/5-amino | Like many aminopyrazoles, this compound can exist in tautomeric forms. For simplicity, it is commonly named as 5-neopentyl-1H-pyrazol-3-amine, but it is important to recognize its potential to equilibrate with 3-neopentyl-1H-pyrazol-5-amine. |
Synthesis of 5-Neopentyl-1H-pyrazol-3-amine: A Detailed Protocol
The synthesis of 5-neopentyl-1H-pyrazol-3-amine is most effectively achieved through a two-step process, commencing with the synthesis of a key β-ketonitrile intermediate.
Protocol 1: Synthesis of 4,4-Dimethyl-3-oxohexanenitrile
This protocol is based on the principles of the Claisen condensation, a robust method for forming carbon-carbon bonds.[2][3][4][5][6]
Materials:
-
Pinacolone (tert-butyl methyl ketone)
-
Ethyl cyanoformate
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reagents: Cool the suspension in an ice bath. Add a solution of pinacolone (1.0 equivalent) and ethyl cyanoformate (1.0 equivalent) in anhydrous diethyl ether dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 4,4-dimethyl-3-oxohexanenitrile[7][8], can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 5-Neopentyl-1H-pyrazol-3-amine
This step involves the cyclocondensation of the β-ketonitrile with hydrazine.
Materials:
-
4,4-Dimethyl-3-oxohexanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,4-dimethyl-3-oxohexanenitrile (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Reaction: Fit the flask with a condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-neopentyl-1H-pyrazol-3-amine.[9]
Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors
The 3-aminopyrazole moiety is a well-established pharmacophore in the design of kinase inhibitors, particularly for Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of the cell cycle and are often dysregulated in cancer.[10][11][12][13][14][15] The 3-amino group of 5-neopentyl-1H-pyrazol-3-amine can be readily functionalized to generate libraries of potential drug candidates.
Protocol 3: N-Acylation of 5-Neopentyl-1H-pyrazol-3-amine
This protocol describes the formation of an amide bond, a common linkage in many kinase inhibitors.
Materials:
-
5-Neopentyl-1H-pyrazol-3-amine
-
Acyl chloride or Carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve 5-neopentyl-1H-pyrazol-3-amine (1.0 equivalent) and a base (1.5 equivalents) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0°C and add the desired acyl chloride (1.1 equivalents) dropwise.
-
Carboxylic Acid Coupling (Alternative): If using a carboxylic acid (1.1 equivalents), pre-activate it with a coupling agent like HATU (1.1 equivalents) in the presence of a base (2.0 equivalents) in DMF for 30 minutes before adding the aminopyrazole solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-acylated pyrazole derivative.
Protocol 4: Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines the construction of a fused heterocyclic system, a scaffold present in many potent kinase inhibitors.[16][17][18][19][20]
Materials:
-
5-Neopentyl-1H-pyrazol-3-amine
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Acetic acid or p-Toluenesulfonic acid (catalytic amount)
-
Ethanol or Acetic acid (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-neopentyl-1H-pyrazol-3-amine (1.0 equivalent), the 1,3-dicarbonyl compound (1.1 equivalents), and a catalytic amount of acid in ethanol.
-
Reaction: Heat the mixture to reflux for 6-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Conclusion
5-Neopentyl-1H-pyrazol-3-amine is a highly valuable and versatile intermediate for pharmaceutical research. Its strategic design, incorporating a reactive amino group and a lipophilic neopentyl moiety, makes it an ideal starting point for the synthesis of targeted therapies, particularly kinase inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis and derivatization of this promising compound, empowering researchers and drug development professionals to explore novel chemical space in the quest for new medicines.
References
- BenchChem. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate.
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Castillo, J. C., et al. (2022).
- Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1155.
- Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Organic Syntheses. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Organic Syntheses.
- NIH. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. NIH.
- Wikipedia. (n.d.).
- ChemSynthesis. (n.d.). 4,4-dimethyl-3-oxocyclohexanecarbonitrile. ChemSynthesis.
- RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.
- ChemScene. (n.d.). 4,4-Dimethyl-3-oxohexanenitrile. ChemScene.
- PubMed. (2004). 3-Aminopyrazole Inhibitors of CDK2/cyclin A as Antitumor Agents. 1. Lead Finding. PubMed.
- Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses.
- Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Chemistry LibreTexts. (2024). 23.
- PubMed. (2023).
- Organic Chemistry Portal. (n.d.).
- PubMed. (2010). Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity. PubMed.
- MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)
- PubMed. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. PubMed.
- OpenStax. (2023). 23.
- NIH. (n.d.).
- Biosynth. (n.d.). 4,4-Dimethyl-3-oxohexanenitrile. Biosynth.
- Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexanenitrile.
- NIH. (n.d.). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. NIH.
- ResearchGate. (n.d.). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors.
- Sigma-Aldrich. (n.d.). 5-Neopentyl-1H-pyrazol-3-amine. Sigma-Aldrich.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reaction of phenylmalononitrile with hydrazine.
- University of Illinois Urbana-Champaign. (2005). The Late Show with Rob! Tonight's Special Guest: Hydrazine. University of Illinois Urbana-Champaign.
Sources
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. chemscene.com [chemscene.com]
- 8. 4,4-Dimethyl-3-oxohexanenitrile | 876299-62-6 | BKB29962 [biosynth.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieno[3,2-c]pyrazoles: a novel class of Aurora inhibitors with favorable antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Fused Heterocyclic Scaffolds: A Detailed Guide to the Reaction of 3-Aminopyrazoles with Bidentate Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The fusion of a pyrazole ring with other heterocyclic systems generates a class of compounds with remarkable pharmacological importance. Among these, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines stand out as "privileged scaffolds" in modern drug discovery.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, particularly protein kinases, making them a focal point in the development of targeted therapies for cancer and inflammatory diseases.[4][5] Marketed drugs such as Zaleplon (a hypnotic agent) and Indiplon (an anxiolytic) feature the pyrazolo[1,5-a]pyrimidine core, underscoring the therapeutic relevance of this heterocyclic system.[6]
This guide provides a comprehensive overview of the synthetic strategies for constructing these valuable scaffolds through the reaction of 3-aminopyrazoles with various bidentate electrophiles. We will delve into the underlying principles governing the reactivity and regioselectivity of these transformations and present detailed, field-proven protocols for the synthesis of key pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives.
Theoretical Background: Understanding the Reactivity of 3-Aminopyrazole
The 3-aminopyrazole moiety is an ambident nucleophile, possessing multiple reactive sites that can engage with electrophiles. The regiochemical outcome of its reactions with bidentate electrophiles is a critical aspect of synthesizing the desired fused heterocyclic system. The primary nucleophilic centers are the exocyclic amino group (-NH2) and the two endocyclic nitrogen atoms (N1 and N2).
The reaction pathway is dictated by a combination of factors, including the nature of the bidentate electrophile, the reaction conditions (e.g., pH, solvent, temperature), and the substitution pattern on the pyrazole ring. Generally, the reaction can proceed through two main pathways, leading to the formation of either pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines.
Regioselectivity: A Tale of Two Pathways
The reaction of a 3-aminopyrazole with an unsymmetrical bidentate electrophile, such as a β-ketoester, can theoretically yield two different regioisomers. The observed regioselectivity is often a result of the relative nucleophilicity of the different nitrogen atoms in the 3-aminopyrazole and the electrophilicity of the carbonyl groups in the bidentate partner.
-
Pathway A: Formation of Pyrazolo[1,5-a]pyrimidines. This pathway is typically initiated by the nucleophilic attack of the endocyclic N1 nitrogen of the pyrazole onto one of the electrophilic centers of the bidentate reagent. This is then followed by an intramolecular cyclization involving the exocyclic amino group. This pathway is commonly observed in reactions with 1,3-dicarbonyl compounds, β-ketoesters, and enaminones.[7]
-
Pathway B: Formation of Pyrazolo[3,4-b]pyridines. In this case, the initial nucleophilic attack often involves the exocyclic amino group or the C4 carbon of the pyrazole ring, followed by cyclization. Reactions with α,β-unsaturated ketones (chalcones) and some enaminones under specific conditions can favor this pathway.[2]
The following diagram illustrates the general mechanistic pathways leading to the two major classes of fused heterocycles.
Caption: Divergent reaction pathways of 3-aminopyrazole with bidentate electrophiles.
Detailed Application Notes and Protocols
The following protocols provide step-by-step instructions for the synthesis of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. These protocols are designed to be robust and have been adapted from well-established literature procedures.
Protocol 1: Synthesis of 5,7-Dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
This protocol describes a classic condensation reaction between a substituted 5-aminopyrazole and acetylacetone to yield a highly functionalized pyrazolo[1,5-a]pyrimidine.
Reaction Scheme:
Caption: Condensation of a 5-aminopyrazole with acetylacetone.
Materials and Equipment:
-
5-Amino-2-(phenylamino)pyrazole-3-carbonitrile
-
Acetylacetone (Pentane-2,4-dione)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-2-(phenylamino)pyrazole-3-carbonitrile (10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir to dissolve the starting material. To this solution, add acetylacetone (12 mmol, 1.2 equivalents).
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure 5,7-dimethyl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[7]
Expected Outcome: The product is typically a crystalline solid with a yield of 85-95%. Characterization can be performed using NMR, IR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol details a rapid and efficient microwave-assisted synthesis of a pyrazolo[3,4-b]pyridine derivative from a 3-aminopyrazole, an aldehyde, and an active methylene compound (3-cyanoacetyl)indole, showcasing a multi-component reaction approach.[8]
Reaction Scheme:
Caption: Three-component synthesis of a pyrazolo[3,4-b]pyridine derivative.
Materials and Equipment:
-
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine
-
Substituted aldehyde (e.g., 4-chlorobenzaldehyde)
-
3-(Cyanoacetyl)indole
-
Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalyst (or other suitable catalyst)
-
Microwave reactor
-
Reaction vial suitable for microwave synthesis
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol, 0.198 g), the desired aldehyde (1 mmol), 3-(cyanoacetyl)indole (1 mmol, 0.184 g), and the catalyst (20 mg).[8]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 100°C and maintain for the optimized reaction time (typically 15-30 minutes), with stirring.[8] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature.
-
Isolation and Purification: The purification procedure will depend on the specific product's properties. Typically, the crude product can be purified by column chromatography on silica gel.
Expected Outcome: This method generally provides the desired pyrazolo[3,4-b]pyridine derivatives in high yields under solvent-free conditions.[8]
Data Presentation: A Survey of Reaction Examples
The versatility of the reaction between 3-aminopyrazoles and bidentate electrophiles is demonstrated by the wide range of substituents that can be incorporated into the final fused heterocyclic products. The following tables summarize representative examples from the literature.
Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
| 3-Aminopyrazole Derivative | Bidentate Electrophile | Conditions | Yield (%) | Reference |
| 5-Amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | AcOH, H2SO4 (cat.), reflux | 92 | [7] |
| 5-Amino-3-methyl-1H-pyrazole | Diethyl malonate | EtONa, reflux | 89 | [9] |
| 3-Amino-1H-pyrazole | N-(Aryl)-2-cyano-3-oxo-3-phenylpropanamide | Acetic acid, reflux | 85-90 | [10] |
| 5-Amino-N-aryl-1H-pyrazoles | Acetylacetone | Ethanol, reflux | 75-82 | [11] |
Table 2: Synthesis of Pyrazolo[3,4-b]pyridines
| 3-Aminopyrazole Derivative | Bidentate Electrophile | Conditions | Yield (%) | Reference |
| 5-Amino-1-phenylpyrazole | α,β-Unsaturated ketone | ZrCl4, DMF/EtOH, 95°C | 13-28 | |
| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Acetic acid, reflux | 70-85 | [2] |
| 5-Aminopyrazoles | Azlactones | Solvent-free, 150°C | 62 | [10] |
| 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine | Aldehyde, 3-(cyanoacetyl)indole | Catalyst, 100°C, microwave | High | [8] |
Conclusion and Future Perspectives
The reaction of 3-aminopyrazoles with bidentate electrophiles represents a cornerstone in synthetic heterocyclic chemistry, providing efficient and versatile access to the medicinally important pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds. The continued development of novel synthetic methodologies, including microwave-assisted and multi-component reactions, is expanding the chemical space accessible to drug discovery programs. A thorough understanding of the factors governing regioselectivity is paramount for the rational design and synthesis of new therapeutic agents based on these privileged heterocyclic systems. Future research will likely focus on the development of more sustainable and atom-economical synthetic routes, as well as the exploration of the biological activities of novel derivatives.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. National Institutes of Health. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. De Gruyter. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
-
Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. National Center for Biotechnology Information. [Link]
-
Reactions of 5-aminopyrazole 3 with different bi-electrophiles. ResearchGate. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI. [Link]
-
Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. [Link]
-
Cyclization reaction with 3‐amino pyrazole derivatives for efficient... ResearchGate. [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. US4267324A - Process for preparing 4-aminopyrazolo-(3,4-d)pyrimidine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Sandmeyer-Type Reactions on Heterocyclic Aminopyrazoles
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a versatile method for the transformation of primary aromatic amines into a wide array of functionalities.[1][2] This is achieved through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with the aid of a copper(I) catalyst.[3] While traditionally applied to aromatic amines, the Sandmeyer reaction and its variants have been extended to heterocyclic systems, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5]
Aminopyrazoles are a particularly important class of heterocyclic compounds, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[5][6] The ability to functionalize the pyrazole core is crucial for the development of new therapeutic agents. Sandmeyer-type reactions offer a powerful tool for introducing halogens, cyano groups, and other functionalities onto the pyrazole ring, starting from readily available aminopyrazole precursors.[7]
This guide provides a detailed technical overview and practical protocols for performing Sandmeyer-type reactions on heterocyclic aminopyrazoles. It is designed to equip researchers with the foundational knowledge and procedural details necessary to successfully implement these transformations in a laboratory setting.
Scientific Principles: The Sandmeyer Reaction on Heterocyclic Amines
The overall transformation of a Sandmeyer reaction involves two key stages: diazotization of the primary amine and the subsequent copper-catalyzed nucleophilic substitution.
Diazotization of Aminopyrazoles
The first step is the conversion of the primary amino group on the pyrazole ring into a diazonium salt.[] This is typically achieved by treating the aminopyrazole with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[9][10] The reaction is performed at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive if isolated.[11][12]
The mechanism of diazotization begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[13] The weakly basic amino group of the pyrazole then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.[9] A series of proton transfers and the elimination of a water molecule lead to the formation of the pyrazole diazonium salt.[14] The stability of heterocyclic diazonium salts can be lower than their aromatic counterparts due to the electronic nature of the heterocyclic ring.[15]
Caption: Mechanism of diazotization of a primary aromatic amine.
Copper-Catalyzed Nucleophilic Substitution
The second stage of the Sandmeyer reaction is the displacement of the diazonium group (–N₂⁺) by a nucleophile.[3] This step is catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl), copper(I) bromide (CuBr), or copper(I) cyanide (CuCN).[1] The reaction is believed to proceed through a radical mechanism.[1][3] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical, with the loss of nitrogen gas, and a copper(II) species.[3] The aryl radical then reacts with the copper(II) halide or pseudohalide to form the final product and regenerate the copper(I) catalyst.[3]
Caption: General mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Critical Experimental Parameters
Successful execution of Sandmeyer-type reactions on aminopyrazoles hinges on the careful control of several key parameters:
-
Temperature: The diazotization step must be carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.[11] The Sandmeyer reaction itself may require gentle warming to facilitate the substitution reaction.
-
Acidity: A sufficiently acidic medium is crucial for the in situ generation of nitrous acid and the subsequent formation of the nitrosonium ion.[16] The pH should generally be between 1 and 2.[16]
-
Stoichiometry of Nitrite: A stoichiometric amount of sodium nitrite should be used to avoid side reactions and the presence of excess nitrous acid, which can be hazardous.[11][12]
-
Copper Catalyst: The choice of copper(I) salt is determined by the desired nucleophile (e.g., CuCl for chlorination, CuBr for bromination).[1] While catalytic amounts can be effective, stoichiometric quantities are often used to ensure high yields.[2]
-
Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the diazonium salt. Aqueous mineral acids are commonly used for the diazotization step.
Safety Considerations
Diazonium salts are high-energy compounds and can be explosive, especially when dry.[12][17] It is imperative to adhere to strict safety protocols when working with these intermediates.
-
Temperature Control: Always maintain the reaction temperature below 5 °C during diazotization.[11][12]
-
Avoid Isolation: Do not attempt to isolate the diazonium salt unless absolutely necessary and with appropriate safety measures in place.[11][17] It is recommended to use the diazonium salt solution directly in the subsequent reaction.
-
Quenching: Any unreacted diazonium salt should be quenched before workup.[11][12] Hypophosphorous acid can be used for this purpose.[17]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid the inhalation of toxic gases that may be evolved, such as nitrogen oxides.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
Experimental Protocols
The following are generalized protocols for the chloro-, bromo-, and cyano-Sandmeyer reactions on a generic aminopyrazole. These should be adapted based on the specific substrate and scale of the reaction.
General Workflow
Caption: A generalized experimental workflow for Sandmeyer-type reactions.
Protocol 1: Chlorination of an Aminopyrazole
Materials:
-
Aminopyrazole derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend the aminopyrazole (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-water bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aminopyrazole suspension, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Bromination of an Aminopyrazole
This protocol is analogous to the chlorination protocol, with the following modifications:
-
Use 48% hydrobromic acid (HBr) instead of hydrochloric acid in both the diazotization and the preparation of the copper(I) salt solution.
-
Use copper(I) bromide (CuBr) instead of copper(I) chloride.
Protocol 3: Cyanation of an Aminopyrazole
The cyanation reaction requires careful handling due to the high toxicity of cyanide salts.
-
Diazotization: Follow the same procedure as in Protocol 1.
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction to warm to room temperature and then heat as necessary to complete the reaction.
-
-
Workup and Purification: Follow a similar workup procedure, taking extreme care to neutralize any residual cyanide with an appropriate quenching agent (e.g., bleach) before disposal.
Scope and Limitations
The Sandmeyer reaction is a robust transformation applicable to a wide range of aminopyrazoles. However, the success and yield of the reaction can be influenced by the electronic and steric properties of the substituents on the pyrazole ring.
| Reaction Type | Typical Reagents | Scope | Potential Limitations |
| Chlorination | NaNO₂, HCl, CuCl | Broadly applicable to various substituted aminopyrazoles. | Electron-withdrawing groups on the pyrazole ring may decrease reactivity. |
| Bromination | NaNO₂, HBr, CuBr | Similar in scope to chlorination. | Steric hindrance near the amino group can lower yields. |
| Iodination | NaNO₂, H₂SO₄, KI | Often does not require a copper catalyst. | The reaction can sometimes be sluggish. |
| Cyanation | NaNO₂, HCl, CuCN/KCN | Provides access to important nitrile intermediates.[1] | The high toxicity of cyanide reagents requires stringent safety measures. |
| Trifluoromethylation | tert-Butyl nitrite, CuSCN, TMSCF₃ | A valuable method for introducing the CF₃ group.[18] | May require specialized reagents and conditions. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete diazotization. | Ensure the reaction is sufficiently acidic and the temperature is maintained at 0-5 °C. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. | |
| Inefficient Sandmeyer reaction. | Increase the amount of copper(I) salt or gently heat the reaction mixture. | |
| Formation of Phenol Byproduct | Reaction with water.[19] | Maintain a low temperature during diazotization and add the diazonium salt to the copper solution promptly. |
| Incomplete Reaction | Deactivated substrate. | Increase the reaction time and/or temperature. |
| Insufficient catalyst. | Use a stoichiometric amount of the copper(I) salt. |
Conclusion
Sandmeyer-type reactions are a powerful and versatile tool for the functionalization of heterocyclic aminopyrazoles. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can effectively utilize these transformations to synthesize a diverse range of pyrazole derivatives for applications in drug discovery and materials science. Adherence to strict safety protocols is paramount when working with potentially hazardous diazonium salt intermediates.
References
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Chen, J. R., & Hu, X. Y. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1164-1172. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(3), 1837-1873. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Sandmeyer reaction. Retrieved from [Link]
-
Chad's Prep. (n.d.). The Sandmeyer Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]
-
Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent advances in aminopyrazoles synthesis and functionalization. HAL Open Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
Reusch, W. (2013). Reactions of Diazonium Salts. Michigan State University. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
El-Faham, A., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1036–1047. Retrieved from [Link]
-
Gallou, F., & Lipshutz, B. H. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6980-6983. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper-catalyzed reactions of α,β-unsaturated N-tosylhydrazones with diaryliodonium salts to construct N-arylpyrazoles and diaryl sulfones. Retrieved from [Link]
-
MDPI. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 143. Retrieved from [Link]
-
ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Retrieved from [Link]
-
Al-Warhi, T., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5779. Retrieved from [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Serbian Chemical Society, 82(1), 1-22. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. The Journal of Organic Chemistry, 83(15), 8482-8491. Retrieved from [Link]
-
Royal Society of Chemistry. (1995). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. J. Chem. Soc., Perkin Trans. 2, 1995, 1245-1251. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-catalyzed reactions of α,β-unsaturated N-tosylhydrazones with diaryliodonium salts to construct N-arylpyrazoles and diaryl sulfones. Retrieved from [Link]
-
OUCI. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. researchgate.net [researchgate.net]
- 13. The Sandmeyer Reactions - Chad's Prep® [chadsprep.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 17. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. nsd.pku.edu.cn [nsd.pku.edu.cn]
- 19. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: Scale-Up Synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, a substituted aminopyrazole, represents a valuable building block in medicinal chemistry. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] The presence of the bulky tert-butyl group at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this specific aminopyrazole a key intermediate for targeted drug discovery programs.
The successful transition from laboratory-scale synthesis to pilot-plant or industrial-scale production is a critical phase in drug development. This process, known as scale-up, is fraught with challenges that are often not apparent at the bench. Issues such as heat and mass transfer, reaction kinetics, and safety become paramount. This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route, detailed protocols, and critical process considerations to ensure a safe, efficient, and reproducible manufacturing process.
Synthetic Route Selection: A Retrosynthetic Approach
The most common and industrially viable method for the synthesis of 5-substituted-3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[3][4] This approach is favored due to the ready availability of starting materials and generally high yields.
A retrosynthetic analysis of the target molecule, this compound, points to 4,4-dimethyl-3-oxopentanenitrile as the key β-ketonitrile precursor and hydrazine as the nitrogen source.
Caption: Retrosynthetic analysis of this compound.
This synthetic strategy offers several advantages for scale-up:
-
Convergent Synthesis: A two-component condensation reaction is generally more efficient than a multi-step linear synthesis.
-
Atom Economy: The reaction is a condensation, with water being the primary byproduct, leading to good atom economy.
-
Cost-Effectiveness: The starting materials, pivaloylacetonitrile (or its precursors) and hydrazine hydrate, are commercially available and relatively inexpensive.
Detailed Experimental Protocol: Laboratory Scale (100 g)
This protocol describes the synthesis of this compound on a 100-gram scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 4,4-dimethyl-3-oxopentanenitrile | 125.17 | 100 g | 0.799 | ≥97% | Commercial Source |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 50 g | ~1.0 | ~64% | Commercial Source |
| Ethanol (200 proof) | 46.07 | 500 mL | - | ≥99.5% | Commercial Source |
| Toluene | 92.14 | 200 mL | - | ≥99.5% | Commercial Source |
| Celite® | - | 20 g | - | - | Commercial Source |
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Thermocouple
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: Assemble the 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Place a thermocouple in the flask to monitor the internal temperature.
-
Reagent Charging: Charge the flask with 4,4-dimethyl-3-oxopentanenitrile (100 g, 0.799 mol) and ethanol (500 mL). Begin stirring to dissolve the starting material.
-
Hydrazine Addition: In the addition funnel, place hydrazine hydrate (50 g, ~1.0 mol). Add the hydrazine hydrate dropwise to the stirred solution over 30-45 minutes. An exotherm is expected; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up and Isolation: To the resulting residue, add toluene (200 mL) and heat to 50-60°C to dissolve the product. Add Celite® (20 g) and stir for 15 minutes. Filter the hot solution through a pad of Celite® in a Buchner funnel to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to induce crystallization.
-
Filtration and Drying: Collect the crystalline product by filtration, wash the filter cake with a small amount of cold toluene, and dry the product under vacuum at 40-50°C to a constant weight.
Expected Yield: 100-115 g (82-94%) of this compound as a white to off-white crystalline solid.
Scale-Up Considerations
Transitioning the laboratory procedure to a pilot or manufacturing scale requires careful consideration of several critical factors.
1. Thermal Management:
-
Exotherm Control: The initial reaction between the β-ketonitrile and hydrazine is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain temperature control during the addition of hydrazine.
-
Ramp Rate: The heating rate to reflux should be carefully controlled to avoid bumping and ensure a smooth reaction.
2. Mass Transfer and Mixing:
-
Agitation: Inefficient mixing can lead to localized "hot spots" and side reactions. The choice of agitator (e.g., anchor, turbine) and stirring speed are critical to ensure homogeneity. Baffles in the reactor can also improve mixing efficiency.
-
Reagent Addition: Sub-surface addition of hydrazine hydrate is recommended on a large scale to ensure rapid dispersion and minimize the risk of localized high concentrations.
3. Crystallization and Isolation:
-
Cooling Profile: A controlled cooling profile during crystallization is crucial for obtaining a consistent crystal size and morphology, which impacts filtration and drying characteristics. Crash cooling should be avoided as it can lead to the formation of fine particles that are difficult to filter.
-
Filtration and Drying: For large-scale production, equipment such as a Nutsche filter-dryer can be used to perform filtration, washing, and drying in a single, contained unit, which is particularly important when handling potentially hazardous materials.
4. Process Safety:
-
Hydrazine Handling: Hydrazine is a toxic and corrosive substance. Closed-system transfers and appropriate PPE are mandatory. A risk assessment should be conducted to identify and mitigate all potential hazards.
-
Solvent Selection: While ethanol is a relatively green solvent, its flammability must be considered in a plant setting. All equipment must be properly grounded to prevent static discharge. Toluene is also flammable and has associated health risks, requiring careful handling and containment.
Caption: General workflow for the scale-up synthesis of this compound.
Process Analytical Technology (PAT)
For robust and reproducible manufacturing, the implementation of Process Analytical Technology (PAT) is highly recommended.
-
In-situ Monitoring: Techniques such as ReactIR (in-situ FTIR) can be used to monitor the disappearance of the starting material's carbonyl stretch and the appearance of the pyrazole ring, providing real-time reaction kinetics.
-
Particle Size Analysis: In-line particle size analyzers can monitor the crystallization process, ensuring a consistent particle size distribution, which is critical for downstream processing.
Conclusion
The scale-up synthesis of this compound is a manageable process if key chemical and engineering principles are applied. The presented synthetic route is robust and utilizes readily available starting materials. Careful control of reaction parameters, particularly temperature and mixing, is crucial for a safe and efficient process. By implementing the considerations outlined in these application notes, researchers and drug development professionals can successfully transition this important building block from the laboratory to large-scale production, thereby facilitating the development of novel therapeutics.
References
Application Notes & Protocols: Functionalization of the Pyrazole Ring in 5-Substituted 3-Aminopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminopyrazole scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2][3] The versatility of this heterocycle stems from its multiple reaction sites, which allow for strategic functionalization to modulate physicochemical properties and biological targets. This guide provides an in-depth exploration of the key strategies for functionalizing 5-substituted 3-aminopyrazoles, focusing on N-functionalization of the pyrazole ring, electrophilic substitution at the C4 position, and modifications of the 3-amino group. Each section combines mechanistic rationale with detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Reactivity and Regioselectivity Considerations
The 3-aminopyrazole ring possesses three primary sites for functionalization: the N1 and N2 atoms of the pyrazole ring, the electron-rich C4 position, and the exocyclic 3-amino group.[4] The electronic nature of the C5 substituent (R¹) and any substituent on the pyrazole nitrogen (R²) profoundly influences the reactivity and regioselectivity of subsequent reactions. The amino group at C3 is a strong activating group, significantly increasing the electron density at the N2 and C4 positions, making the C4 position particularly susceptible to electrophilic attack.
dot graph "Reactivity_Sites" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", fontsize=10]; bgcolor="#F1F3F4";
Pyz [label=<
>];
N1 [pos="1.5,0.8!", label="N1-H\n(Nucleophilic)", fontcolor="#202124"]; N2 [pos="-1.5,0.8!", label="N2\n(Nucleophilic)", fontcolor="#202124"]; C4 [pos="-0.9,-1.8!", label="C4-H\n(Electron-rich)", fontcolor="#202124"]; NH2 [pos="0.9,-1.8!", label="3-NH2\n(Nucleophilic)", fontcolor="#202124"];
Pyz -> N1 [style=invis]; Pyz -> N2 [style=invis]; Pyz -> C4 [style=invis]; Pyz -> NH2 [style=invis]; } dot Figure 1: Key nucleophilic and electron-rich sites on the 3-aminopyrazole scaffold.
Part 1: N-Functionalization of the Pyrazole Ring
Direct functionalization of the pyrazole nitrogen atoms is a primary strategy for library development. The reaction of N-unsubstituted pyrazoles with electrophiles often yields a mixture of N1 and N2 isomers, presenting a significant purification challenge.[5][6] The regiochemical outcome is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions.
N-Alkylation
N-alkylation is a fundamental transformation. Generally, the less sterically hindered N1 position is favored, but the ratio of N1 to N2 isomers can be influenced by the base, solvent, and the nature of the electrophile.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the pyrazole, forming the pyrazolide anion. This anion exists in tautomeric forms, and alkylation can occur at either nitrogen. Weaker bases like K₂CO₃ can favor alkylation at the more thermodynamically stable N1 position.[6]
-
Solvent: Polar aprotic solvents like DMF or THF are ideal for dissolving the pyrazolide salt and facilitating the Sₙ2 reaction with the alkyl halide.
-
Steric Effects: Bulky substituents at the C5 position will sterically hinder the adjacent N1 position, potentially increasing the proportion of the N2-alkylated product. Conversely, bulky alkylating agents will preferentially react at the less hindered nitrogen.[7]
Protocol 1: General N-Alkylation of 5-Phenyl-3-aminopyrazole
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-1H-pyrazol-3-amine (1.0 eq).
-
Deprotonation: Suspend the pyrazole in anhydrous DMF (0.2 M). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may result in a thick slurry.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, typically a mixture of N1 and N2 isomers, is purified by column chromatography on silica gel.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8][9] It provides a reliable method for synthesizing N-aryl pyrazoles, which are common motifs in pharmaceuticals.
dot graph Buchwald_Hartwig_Workflow { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Figure 2: General workflow for Buchwald-Hartwig N-arylation of 3-aminopyrazoles.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or RuPhos facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[8][10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but cesium carbonate (Cs₂CO₃) can be effective for sensitive substrates. The base facilitates the deprotonation of the pyrazole N-H, making it nucleophilic enough to engage with the palladium center.[11]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or 1,4-dioxane are essential to prevent catalyst deactivation.
Protocol 2: Buchwald-Hartwig N-Arylation with 4-Bromotoluene
-
Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), Xantphos (6 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagents: Add the 5-substituted-3-aminopyrazole (1.0 eq) and 4-bromotoluene (1.2 eq).
-
Solvent: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous, degassed toluene (0.1 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the N1- and N2-arylated isomers.
| Reaction Type | Key Reagents | Typical Conditions | Regioselectivity |
| N-Alkylation | Alkyl Halide, NaH | DMF, 0 °C to RT | N1 (major) > N2 |
| N-Arylation | Aryl Halide, Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 110 °C | N1 (major) > N2 |
Table 1: Summary of N-Functionalization Conditions.
Part 2: C4-Position Functionalization
The C4 position of the 3-aminopyrazole ring is highly activated towards electrophilic aromatic substitution due to the +M (mesomeric) effect of the 3-amino group and the pyrazole nitrogens. This allows for a range of useful transformations.
C4-Halogenation
Introduction of a halogen atom at C4 provides a versatile handle for further functionalization via cross-coupling reactions. N-Halosuccinimides (NBS, NCS, NIS) are convenient and effective reagents for this purpose.[12][13]
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is an electrophilic bromine source. In polar solvents like DMF or acetonitrile, it can readily brominate electron-rich heterocycles without the need for a strong Lewis acid catalyst.[14] The reaction proceeds via an electrophilic attack on the C4 position.
-
Solvent: Acetonitrile (MeCN) or dichloromethane (DCM) are common solvents that are inert to the reaction conditions and effectively solubilize the reactants.
-
Temperature: The high reactivity of the C4 position allows the reaction to proceed efficiently at room temperature, which minimizes side reactions.[13]
Protocol 3: C4-Bromination using NBS
-
Setup: In a round-bottom flask, dissolve the N1-substituted-5-R¹-3-aminopyrazole (1.0 eq) in acetonitrile (0.2 M).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion at room temperature. Note: Protecting the reaction from light is recommended to prevent radical side reactions.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product is typically less polar than the starting material.
-
Work-up: Upon completion, remove the solvent in vacuo.
-
Purification: Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution (to quench any remaining NBS) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography if necessary.
C4-Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[15][16] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[17][18]
dot graph Vilsmeier_Haack { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} dot Figure 3: Simplified pathway for the Vilsmeier-Haack formylation of 3-aminopyrazoles.
Protocol 4: C4-Formylation of N1,5-Diphenyl-3-aminopyrazole
-
Reagent Preparation: In a flame-dried, two-neck flask under N₂, cool anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring. A white solid may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add a solution of N1,5-diphenyl-pyrazol-3-amine (1.0 eq) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Hydrolysis: Basify the aqueous solution by the slow addition of 30% aqueous NaOH solution until pH ~8-9 to hydrolyze the iminium salt intermediate.
-
Extraction: Extract the product with ethyl acetate or DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude aldehyde by column chromatography.
Part 3: Modification of the 3-Amino Group
The exocyclic amino group is a key nucleophilic handle for building molecular complexity, most notably through the formation of fused heterocyclic systems.[19]
Synthesis of Pyrazolo[3,4-b]pyridines
One of the most valuable transformations of 3-aminopyrazoles is their condensation with 1,3-dicarbonyl compounds or their equivalents to form the pyrazolo[3,4-b]pyridine core, a scaffold found in many kinase inhibitors and other bioactive molecules.[19][20] The reaction proceeds via an initial condensation followed by a cyclodehydration step.
Causality Behind Experimental Choices:
-
Reactants: A 1,3-dicarbonyl compound (e.g., acetylacetone) or a more reactive equivalent like an α,β-unsaturated ketone provides the three-carbon unit needed to form the pyridine ring.[21]
-
Catalyst: The reaction is often acid-catalyzed (e.g., acetic acid, p-TsOH) to activate the carbonyl groups towards nucleophilic attack by the amino group. Zirconium(IV) chloride (ZrCl₄) has also been reported as an effective Lewis acid catalyst.[21]
-
Conditions: Heating in a high-boiling solvent like acetic acid or DMF drives the cyclodehydration step to completion.
Protocol 5: Synthesis of a Pyrazolo[3,4-b]pyridine via Friedländer Annulation
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the 5-substituted-3-aminopyrazole (1.0 eq) and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).
-
Solvent/Catalyst: Add glacial acetic acid as the solvent (0.3 M).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by filtration and wash with cold ethanol or diethyl ether.
-
Purification: If no precipitate forms, pour the reaction mixture into ice water and neutralize with aqueous sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by recrystallization or column chromatography.
Summary and Outlook
The 5-substituted 3-aminopyrazole scaffold offers a robust platform for generating diverse chemical entities for drug discovery and development. Through strategic N-functionalization, C4-electrophilic substitution, and annulation reactions involving the 3-amino group, researchers can systematically explore the chemical space around this privileged core. The protocols outlined in this guide provide a validated starting point for these essential transformations, grounded in a clear understanding of the underlying chemical principles. Future developments will likely focus on more sustainable methods and catalyst-controlled regioselective functionalizations to further streamline access to these valuable compounds.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. (2023-04-25). Available from: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. (2023-04-25). Available from: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available from: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Available from: [Link]
-
New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Thieme Connect. (2023-11-28). Available from: [Link]
-
The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. ResearchGate. Available from: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. uncu.be. Available from: [Link]
-
Recent developments in aminopyrazole chemistry. ResearchGate. (2025-08-09). Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. (2023-04-11). Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IAJPS. Available from: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC - NIH. Available from: [Link]
-
Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist - WordPress.com. (2015-08-06). Available from: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available from: [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. ResearchGate. (2025-08-06). Available from: [Link]
-
Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. (2025-04-03). Available from: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. oaji.net. (2019-12-19). Available from: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. (2021-09-24). Available from: [Link]
-
Regioselective synthesis of 5-aminopyrazoles from reactions of amidrazones with activated nitriles: NMR investigation and X-ray structural analysis. Semantic Scholar. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. (2018-01-25). Available from: [Link]
-
Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. ResearchGate. Available from: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. (2023-06-20). Available from: [Link]
-
Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. ResearchGate. Available from: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
Buchwald-Hartwig cross-coupling reaction. YouTube. (2020-02-14). Available from: [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. (2019-03-04). Available from: [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. PubMed Central. Available from: [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-archives.org [beilstein-archives.org]
- 14. d-nb.info [d-nb.info]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note & Protocols: One-Pot Synthesis of Substituted Aminopyrazoles
Introduction: The Enduring Significance of the Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] When functionalized with an amino group, this scaffold transforms into the aminopyrazole framework, a versatile and privileged structure in drug discovery.[1][2][3] Aminopyrazole derivatives are integral to a wide array of therapeutic agents, demonstrating activities as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and antimicrobials.[1][3][4][5] The recent approval of drugs like Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the continued relevance and therapeutic potential of this chemical class.[2][3]
The synthetic accessibility of aminopyrazoles is paramount to exploring their vast chemical space for drug development. Traditional multi-step syntheses, while effective, are often time-consuming and resource-intensive. One-pot synthesis methodologies, particularly multicomponent reactions (MCRs), have emerged as powerful, efficient, and atom-economical alternatives.[6][7] These strategies allow for the construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation, thereby accelerating the discovery and optimization of novel drug candidates.
This guide provides an in-depth exploration of robust and field-proven one-pot methods for synthesizing substituted aminopyrazoles. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the application of modern synthetic technologies such as microwave and ultrasound irradiation to enhance reaction efficiency and align with the principles of green chemistry.[8][9][10]
Core Synthetic Strategy: The β-Ketonitrile and Hydrazine Condensation
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[11][12][13] This reaction forms the basis of many one-pot and multicomponent strategies.
Mechanistic Rationale: The reaction proceeds through a well-established two-step sequence:
-
Hydrazone Formation: The reaction initiates with a nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of the β-ketonitrile. This is followed by dehydration to form a stable hydrazone intermediate.[13]
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the aromatic 5-aminopyrazole ring system.[11][13]
The elegance of this reaction lies in its robustness and the diversity of substituents that can be incorporated by simply varying the starting β-ketonitrile and hydrazine.
Caption: Core mechanism for 5-aminopyrazole synthesis.
Methodology 1: Three-Component Synthesis via Knoevenagel Condensation
Multicomponent reactions (MCRs) that generate the β-ketonitrile in situ are highly efficient. A common approach involves the Knoevenagel condensation of an aldehyde with an active methylene compound like malononitrile, followed by the addition of a hydrazine.[6][14][15] This strategy is particularly powerful as it combines three simple starting materials into a complex heterocyclic product in a single operation.
Causality Behind Experimental Choices:
-
Catalyst: The initial Knoevenagel condensation is often base-catalyzed (e.g., piperidine, triethylamine) or acid-catalyzed.[7] Recently, green catalysts like ionic liquids or reusable magnetic nanoparticles have been employed to facilitate easier work-up and reduce environmental impact.[8][15][16]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and is relatively benign. Water-based green synthesis protocols have also been developed, often using surfactants like CTAB to facilitate the reaction.[10]
-
Energy Source: While conventional heating is effective, alternative energy sources can dramatically improve outcomes.
-
Ultrasound Irradiation: Creates localized high-pressure and high-temperature spots through acoustic cavitation, accelerating reaction rates and often improving yields.[8]
-
Microwave Irradiation: Allows for rapid, uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes.[9][17][18]
-
Caption: Workflow for a three-component one-pot synthesis.
Detailed Protocols
Protocol 1: Ultrasound-Assisted Three-Component Synthesis of 5-Amino-1,3-diphenylpyrazole-4-carbonitrile
This protocol is adapted from a green synthesis method utilizing an ionic liquid catalyst and ultrasound irradiation, which offers high yields and short reaction times.[8]
Materials and Reagents:
-
Benzaldehyde (1 mmol, 106.12 mg)
-
Malononitrile (1 mmol, 66.06 mg)
-
Phenylhydrazine (1 mmol, 108.14 mg)
-
[DBUH][OAc] (1,8-Diazabicyclo[5.4.0]undec-7-enium acetate) ionic liquid (20 mol%)
-
Ethanol (5 mL)
-
Round bottom flask (25 mL)
-
Ultrasonic bath (50 °C)
-
Standard glassware for work-up and recrystallization
Procedure:
-
To a 25 mL round bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (20 mol%).
-
Add 5 mL of ethanol to the flask to dissolve the reactants.
-
Place the flask in an ultrasonic bath pre-heated to 50 °C.
-
Irradiate the mixture with ultrasound. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of petroleum ether:ethyl acetate (7:3). The reaction is typically complete within 15-25 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over ice-cold water. A solid product will precipitate.
-
Isolate the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 5-amino-1,3-diphenylpyrazole-4-carbonitrile.
Trustworthiness: This protocol is self-validating through TLC monitoring. The distinct precipitation of the product upon addition to water provides a clear endpoint for the reaction, and the final purification by recrystallization ensures high purity.
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE) in a fume hood. Malononitrile is toxic if swallowed or inhaled.
Protocol 2: Microwave-Assisted Synthesis of (5-amino-3-aryl-1H-pyrazol-1-yl) Methanones
This protocol demonstrates a rapid, one-pot cyclocondensation suitable for library synthesis, adapted from a microwave-assisted methodology.[9]
Materials and Reagents:
-
Substituted Benzoylacetonitrile (1 mmol)
-
6-Chloropyrazine-2-carboxylic acid hydrazide (1 mmol)
-
Methanol (5-10 mL)
-
Microwave reactor vial (10 mL) with a magnetic stirrer
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted benzoylacetonitrile (1 mmol) and 6-chloropyrazine-2-carboxylic acid hydrazide (1 mmol).
-
Add methanol (5-10 mL) to the vial to act as the reaction solvent. Methanol is an excellent polar solvent for absorbing microwave energy.
-
Seal the vial and place it in the cavity of the microwave synthesizer.
-
Irradiate the mixture at a constant power (e.g., 100-300 W) to maintain a temperature of approximately 100-120 °C for 10-15 minutes.
-
After irradiation, cool the vial to room temperature. The product often precipitates out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary, typically from ethanol or an ethanol/water mixture.
Expertise & Experience: The choice of microwave irradiation is causal to the dramatic reduction in reaction time. Microwaves directly couple with the polar molecules in the solution (methanol, reactants), leading to rapid and efficient heating that overcomes the activation energy barrier for the cyclization much faster than conventional heating.[9] This prevents the degradation of sensitive functional groups that might occur with prolonged heating.
Data Summary: Comparison of Synthetic Methods
| Method | Key Features | Typical Reaction Time | Typical Yields | Catalyst/Conditions | Scope & Limitations |
| Classical Condensation | Foundational, robust, well-understood.[11][12] | 2 - 24 hours | 60 - 85% | Reflux in ethanol, often with acid/base catalyst. | Broad substrate scope. Regioselectivity can be an issue with unsymmetrical hydrazines. |
| Three-Component MCR | High atom economy, operational simplicity.[6][7] | 1 - 12 hours | 75 - 95% | Often requires a catalyst (e.g., piperidine, ionic liquid).[8] | Excellent for generating diverse libraries quickly. |
| Ultrasound-Assisted | Green approach, rate enhancement.[8] | 15 - 60 minutes | 85 - 96% | 50 °C, ultrasonic bath. | Reduces reaction times significantly; can improve yields by preventing side reactions. |
| Microwave-Assisted | Extremely rapid, high efficiency.[9][18] | 5 - 20 minutes | 80 - 92% | Sealed vessel, 100-150 °C. | Ideal for high-throughput synthesis. Requires specialized equipment. |
| Catalytic MCR (Iodine) | Metal-free catalysis, C-Se bond formation.[19] | 48 hours | 24 - 96% | Molecular iodine (50 mol%), reflux in MeCN. | Allows for direct installation of arylselanyl groups, but can require longer reaction times. |
Conclusion
One-pot synthesis methods provide a powerful and efficient toolkit for the construction of substituted aminopyrazoles, a critical scaffold in modern drug discovery. By leveraging multicomponent strategies, chemists can rapidly assemble complex molecules from simple precursors, significantly accelerating the design-make-test-analyze cycle. The integration of green chemistry principles, through the use of ultrasound, microwave irradiation, and eco-friendly catalysts, further enhances the utility of these methods, making them not only efficient but also sustainable.[10][15] The protocols and insights provided herein serve as a practical guide for researchers aiming to harness these advanced synthetic strategies in their own laboratories.
References
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
da Silva, M. S., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Rathod, V. C., & Lande, M. K. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
He, X., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
-
Guesmi, R., et al. (2018). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. [Link]
-
Unversity, A. (2012). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives. Allied Academies. [Link]
-
Al-wsabie, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2011). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]
-
Lee, C., et al. (2022). One-Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5-c]Pyrazoles and Pyrazolo[3,4-d]Pyrimidines from 5-Amino-4-Nitrosopyrazoles with Vilsmeier Reagent. ResearchGate. [Link]
-
Fadda, A. A., et al. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Oriental Journal of Chemistry. [Link]
-
Al-Omair, M. A. (2023). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]
-
Anwar, H. F., & Elnagdi, M. H. (2011). Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
-
Dömling, A., et al. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
K. S, V., & S, L. (2023). Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Organic Chemistry Plus. [Link]
-
Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]
-
Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Medicinal Chemistry Research. [Link]
-
Al-Zaydi, K. M., & Al-shammari, M. B. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Bagley, M. C., et al. (2009). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Semantic Scholar. [Link]
-
Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ChemistrySelect. [Link]
-
Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]
-
Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Singh, A., & Singh, C. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Biological and Pharmaceutical Sciences. [Link]
-
Gogoi, P. (2021). A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials. Worldresearchersassociations.Com. [http://worldresearchersassociations.com/Archives/RJCE/Vol(25)5_May(2021)/A mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials.pdf]([Link] mild synthesis of substituted pyrazoles from one-pot three component reaction of simple starting materials.pdf)
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. [Link]
-
Tron, G. C., et al. (2023). One-pot synthesis of N-substituted pyrazoles 1–7. Reaction conditions:... ResearchGate. [Link]
-
Chekotilo, A. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances. [Link]
-
Fadda, A. A., et al. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
Al-Shammari, M. B. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Dergipark. [Link]
-
Kumar, D., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]
-
Mousavi, S. R., et al. (2024). A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. Scientific Reports. [Link]
-
Nabid, M., et al. (2010). Ultrasound-assisted one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. bepls.com [bepls.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 13. soc.chim.it [soc.chim.it]
- 14. tandfonline.com [tandfonline.com]
- 15. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. gsconlinepress.com [gsconlinepress.com]
- 18. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
Prepared by: Gemini, Senior Application Scientist Last Updated: January 1, 2026
Welcome to the technical support resource for the synthesis of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, also known as 5-neopentyl-1H-pyrazol-3-amine or 3-amino-5-tert-butylpyrazole. This molecule is a valuable building block in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields based on established chemical principles and field-proven insights.
The most common and direct route to this pyrazole involves the cyclocondensation of 4,4-dimethyl-3-oxopentanenitrile (commonly known as pivaloylacetonitrile) with a hydrazine source.[3][4] While seemingly straightforward, this reaction is prone to issues that can significantly impact yield and purity. This guide addresses these challenges in a practical, question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low (<50%). What are the most critical factors I should investigate?
Low yield is the most frequently encountered issue. It typically stems from one or more of the following four areas: the quality of starting materials, suboptimal reaction conditions, incomplete reaction, or inefficient product isolation.
Key Areas for Investigation:
-
Purity of Pivaloylacetonitrile: The β-ketonitrile starting material is the cornerstone of this synthesis. Impurities can inhibit the reaction or lead to difficult-to-remove side products.[5]
-
Reaction Stoichiometry and Conditions: The molar ratio of reactants, choice of solvent, reaction temperature, and duration are all critical. Deviations can halt the reaction at the intermediate stage or promote side reactions.[3][6]
-
Work-up Procedure: The method used to neutralize the reaction and extract the crude product can lead to significant product loss if not optimized. The amine functionality of the product makes it susceptible to pH changes.
-
Purification Method: The final purification step, typically recrystallization or chromatography, must be carefully chosen to maximize purity without sacrificing a large portion of the product.[3]
Below is a workflow diagram illustrating the critical checkpoints in the synthesis process.
Caption: Key checkpoints for optimizing the synthesis of this compound.
Q2: How critical is the purity of the starting material, 4,4-dimethyl-3-oxopentanenitrile, and how do I assess it?
The purity of your 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile) is extremely critical . This compound is the electrophilic backbone for the pyrazole ring formation.
Causality: The synthesis of pivaloylacetonitrile often involves the reaction of methyl pivalate with acetonitrile anion under strongly basic conditions.[5][7] Potential impurities include unreacted starting materials or byproducts from side reactions. These impurities can react with hydrazine to form unwanted heterocyclic compounds that are structurally similar to the desired product, making purification challenging and lowering the overall yield.
Verification Protocol:
-
Melting Point: Pure pivaloylacetonitrile should have a sharp melting point in the range of 66-69 °C.[7][8] A broad or depressed melting point indicates the presence of impurities.
-
NMR Spectroscopy: A ¹H NMR spectrum should show clean signals corresponding to the tert-butyl group and the methylene group adjacent to the nitrile and ketone.
-
TLC Analysis: A single spot on a TLC plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) is a good indicator of purity.
| Parameter | Expected Value for Pure Pivaloylacetonitrile | Reference |
| Appearance | White to cream crystalline powder | [7] |
| Melting Point | 66-69 °C | [7][8] |
| Molecular Weight | 125.17 g/mol | [9] |
| Solubility | Insoluble in water | [8] |
Q3: What is the optimal solvent and temperature for the cyclization reaction with hydrazine?
The cyclization of a β-ketonitrile with hydrazine is the most versatile method for synthesizing 5-aminopyrazoles.[4] The choice of solvent and temperature directly influences reaction kinetics and selectivity.
Expert Recommendation: Based on literature precedent with excellent reported yields, refluxing in ethanol is the recommended condition.[3]
Causality & Mechanism:
-
Solvent: A protic solvent like ethanol is ideal. It effectively solvates the hydrazine and the intermediate species. Furthermore, it can participate in proton transfer steps that facilitate the dehydration and subsequent cyclization.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for two key steps: the initial formation of the hydrazone intermediate and the subsequent intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.[4] Insufficient temperature can stall the reaction, leaving the uncyclized hydrazone as a major component of the crude product.
The reaction proceeds via a well-established mechanism, as illustrated below.
Caption: Mechanism for the formation of 5-aminopyrazole from a β-ketonitrile and hydrazine.[4]
Q4: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products and how can I minimize them?
Multiple spots indicate either an incomplete reaction or the formation of side products. The most common culprits are the uncyclized hydrazone intermediate or byproducts from the addition of multiple hydrazine molecules.[10]
Troubleshooting Steps:
-
Monitor Reaction Progress: Do not run the reaction for a fixed time blindly. Use TLC to monitor the consumption of the starting material (pivaloylacetonitrile). The reaction is typically complete within 1-4 hours at reflux in ethanol.[3][6]
-
Control Stoichiometry: A slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate the work-up.[11] Using a nearly equimolar amount, as reported in high-yield preparations (0.15 mol nitrile to 0.28 mol hydrazine hydrate, effectively ~1.8 equivalents of hydrazine), has proven successful.[3]
-
Ensure Inert Atmosphere (Optional but Recommended): While not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, which may produce colored impurities.
| TLC Observation | Potential Identity | Recommended Action |
| Spot at Rf of starting material | Unreacted Pivaloylacetonitrile | Continue refluxing and monitor by TLC every 30 mins. |
| A major new spot (not product) | Hydrazone Intermediate | Reaction is incomplete. Ensure temperature is at reflux. |
| Multiple faint spots/streaking | Side products/impurities | Re-evaluate starting material purity. Optimize stoichiometry. |
Q5: What is the most effective method for purifying the crude product to improve final yield and purity?
Effective purification is crucial for obtaining a high-purity final product with a good recovery. For this compound, recrystallization is the most commonly reported and cost-effective method.[3]
Recommended Purification Protocol: Recrystallization
-
Solvent Selection: Cyclohexane or hexane are excellent choices for recrystallization. The target compound has moderate solubility in these solvents when hot and low solubility when cold, while impurities may remain in the mother liquor. A reported procedure successfully used cyclohexane.[3]
-
Procedure: Dissolve the crude solid in a minimum amount of the hot (boiling) recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Alternative Method: Acid-Base Extraction
For crude material that is oily or refuses to crystallize, an acid-base workup can be effective.[12]
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyrazole will protonate and move to the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the product precipitates.
-
Extract the precipitated product back into an organic solvent, dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent. The resulting solid can then be recrystallized.
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure reporting a 74% yield.[3]
Materials:
-
4,4-dimethyl-3-oxopentanenitrile (18.5 g, 0.15 mol)
-
Hydrazine hydrate (15 g, ~15 mL, 0.30 mol)
-
Ethanol (200 mL)
-
Round-bottom flask (500 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine 4,4-dimethyl-3-oxopentanenitrile (18.5 g), hydrazine hydrate (15 g), and ethanol (200 mL) in the 500 mL round-bottom flask.
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for 1-2 hours. Monitor the reaction's completion by TLC (thin-layer chromatography) by observing the disappearance of the starting nitrile.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude residue will contain the product and excess hydrazine hydrate. Add distilled water (100 mL) and extract the product with an organic solvent like ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product as a solid.
-
Purify the crude solid by recrystallization from cyclohexane to afford the pure product.[3]
Expected Outcome: Yields of 16.8 g (74%) have been reported for this scale.[3] The pure product should be a solid with a melting point of 78-80 °C.[3]
Protocol 2: Quality Control of Final Product
Characterization Data:
-
¹H NMR: Expect signals corresponding to the tert-butyl protons, the methylene protons, the pyrazole C4-H proton, and the amine protons.
-
¹³C NMR: Expect signals for the quaternary carbons of the pyrazole ring and the tert-butyl group, as well as the methyl and methylene carbons.[3]
-
Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product (153.22 g/mol ).[13]
References
-
Blake, A. J., Clarke, D., Mares, R. W., & McNab, H. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Journal of the Chemical Society, Perkin Transactions 2, (11), 2194-2200. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. Inno Pharmchem. [Link]
-
Khmilevskii, Y. V., & Baranskii, V. A. (1992). Reaction of pivaloylacetonitrile with aromatic aldehydes. Chemistry of Heterocyclic Compounds, 28(3), 346-347. [Link]
-
Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1538. [Link]
-
Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 46(4), 386-389. [Link]
-
Al-Zaydi, K. M. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 959-979. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Shaaban, M., May, H., & El-Sayed, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
El-Faham, A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1629. [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ChemBK. (n.d.). 4,4-dimethyl-3-oxopentanenitrile. ChemBK. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem. [Link]
-
ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
Slideshare. (2021). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. PubChem. [Link]
- Google Patents. (n.d.).
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. [Link]
-
Oakwood Chemical. (n.d.). 5-(2, 2-dimethylpropyl)-1H-pyrazol-3-amine, min 97%, 1 gram. [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
The Journal of Organic Chemistry. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
Journal of the Serbian Chemical Society. (n.d.). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. [Link]
-
National Center for Biotechnology Information. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
-
Organic Syntheses. (n.d.). Preparation of Aldehyde-Derived Hydrazones. [Link]
-
Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]
-
Organic Syntheses. (n.d.). Synthesis of 1,3,5-Trisubstituted Pyrazoles from β-Nitrostyrenes and Hydrazones. [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
Sources
- 1. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Pivaloylacetonitrile | 59997-51-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. scbt.com [scbt.com]
- 10. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. This compound | C8H15N3 | CID 33787841 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5-neopentyl-1H-pyrazol-3-amine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 5-neopentyl-1H-pyrazol-3-amine. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with purifying this aminopyrazole derivative.
Introduction: The Challenge of Purifying Aminopyrazoles
5-neopentyl-1H-pyrazol-3-amine, like many aminopyrazoles, presents a unique set of purification challenges.[1] The primary difficulty arises from the basicity of the 3-amino group, which can interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[2][3] This interaction can lead to significant peak tailing, irreversible adsorption, low recovery, and even on-column degradation of the target compound.[4]
This guide provides a systematic approach to overcoming these issues, ensuring a successful and efficient purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the column chromatography of 5-neopentyl-1H-pyrazol-3-amine.
Q1: Why is my 5-neopentyl-1H-pyrazol-3-amine streaking or tailing on the silica gel column?
A1: Peak tailing is the most common issue and is primarily caused by the strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the silica surface.[2] This acid-base interaction leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" effect as the compound elutes slowly and unevenly from the column. The pKa of the amine group influences its ionization state, which is a key factor in these interactions.[5]
Q2: What is the best stationary phase for purifying this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, several alternative stationary phases can provide superior results:
-
Deactivated Silica Gel: Pre-treating standard silica gel with a basic modifier like triethylamine can neutralize the acidic silanol groups, minimizing undesirable interactions.[6][7]
-
Amine-Functionalized Silica: Using a stationary phase where propyl-amine groups are bonded to the silica surface creates a more alkaline environment.[2][8] This is often the most effective option for purifying basic compounds, leading to sharper peaks and better recovery.[3]
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel. Basic or neutral alumina is generally preferred for purifying basic compounds.
Q3: How do I choose the right mobile phase (eluent)?
A3: The choice of mobile phase is critical for achieving good separation. The goal is to find a solvent system that moves your target compound with a Retention Factor (Rf) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[6]
-
For Standard Silica Gel: A common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[9] However, due to the basicity of the aminopyrazole, it is highly recommended to add a small amount (0.5-2%) of a basic modifier, such as triethylamine or ammonia in methanol, to the eluent.[2] This modifier will compete with your compound for binding to the acidic sites on the silica, thereby reducing peak tailing.
-
For Amine-Functionalized Silica: You can often use simpler, less hazardous solvent systems like hexane/ethyl acetate without the need for a basic modifier.[8]
Q4: Should I use dry loading or wet loading for my crude sample?
A4: Both methods can be effective, but dry loading is often preferred for compounds that have poor solubility in the initial, less polar mobile phase.[7][10]
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase and carefully applying it to the top of the column.[11] This is suitable for samples that are readily soluble.
-
Dry Loading: Involves pre-adsorbing the crude sample onto a small amount of silica gel (or other solid support), evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column.[10] This technique often results in a more uniform sample band and better separation.
Q5: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?
A5: This indicates very strong, possibly irreversible, adsorption to the stationary phase. This is a significant risk when using unmodified silica gel for basic compounds.[4]
-
Immediate Action: Try flushing the column with a mobile phase containing a strong base, such as 5-10% ammonium hydroxide in methanol, to displace your compound.
-
Future Prevention: For subsequent purifications, switch to an amine-functionalized silica column or ensure your mobile phase for a standard silica column contains a sufficient concentration of a basic modifier like triethylamine (1-2%).[2][7]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Target Compound from Impurities | 1. Inappropriate mobile phase polarity.[12] 2. Column overloading.[13] 3. Poorly packed column leading to channeling.[11] | 1. Optimize Mobile Phase: Use TLC to screen for a solvent system that provides better separation. Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[7] 2. Reduce Sample Load: A general rule of thumb is to load a sample mass that is 1-5% of the stationary phase mass.[14] For difficult separations, use a lower loading percentage. 3. Re-pack the Column: Ensure the column is packed uniformly without any air bubbles or cracks.[11][15] Wet packing is often more reliable for achieving a homogenous bed.[14] |
| Product Recovery is Very Low | 1. Irreversible adsorption onto the silica gel.[4] 2. Compound degradation on the acidic silica. | 1. Use a Basic Modifier: Add 1-2% triethylamine to your eluent to prevent strong binding to the silica.[6][7] 2. Switch to Amine-Functionalized Silica: This provides a more inert surface for basic compounds, significantly improving recovery.[3][8] 3. Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate with a small amount of silica, letting it sit for an hour, and then eluting to see if any degradation occurs.[4] |
| Multiple Components Eluting Together | 1. The chosen solvent system has insufficient selectivity.[2] 2. The sample was loaded in too large a volume of solvent. | 1. Change Solvent System: Try a different combination of solvents. For example, if hexane/ethyl acetate is not working, consider dichloromethane/methanol (with a basic modifier). Sometimes switching one component (e.g., ethyl acetate to acetone) can alter the selectivity. 2. Minimize Loading Volume: Dissolve the sample in the absolute minimum amount of solvent for wet loading.[10] If solubility is an issue, opt for dry loading.[7] |
| Cracks or Bubbles Appear in the Column Bed | 1. The column was allowed to run dry.[14] 2. Heat generated from the solvent interacting with the dry stationary phase. | 1. Maintain Solvent Level: Always keep the solvent level above the top of the stationary phase.[10] 2. Proper Packing: When packing the column, especially with silica gel, the addition of solvent can be exothermic. Ensure the slurry is well-mixed and allowed to settle properly.[16] Avoid running the column at a very high flow rate initially. |
Part 3: Experimental Protocols & Data
Protocol 1: Purification using Standard Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a suitable solvent system using TLC plates. A good starting point is a mixture of hexane and ethyl acetate. Add one drop of triethylamine to the developing chamber. Aim for an Rf of 0.2-0.3 for the 5-neopentyl-1H-pyrazol-3-amine.
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.[16]
-
Add a thin layer of sand.[16]
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack, tapping the column gently to ensure a uniform bed.[16] Do not let the solvent level drop below the top of the silica.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude 5-neopentyl-1H-pyrazol-3-amine in a suitable solvent like dichloromethane or acetone.
-
Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[7][10]
-
Carefully add this powder to the top of the packed column.
-
Gently add a protective layer of sand on top of the sample.[10]
-
-
Elution:
-
Carefully add the mobile phase (containing 0.5-1% triethylamine) to the column.
-
Begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity, e.g., from 5% to 30% ethyl acetate in hexane).[7]
-
Monitor the fractions by TLC to identify those containing the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Solvent Systems (for Silica Gel)
| Solvent System | Ratio (v/v) | Modifier | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | 0.5-1% Triethylamine | A good starting point for many pyrazole derivatives.[9] Adjust polarity based on TLC. |
| Dichloromethane / Methanol | 99:1 to 95:5 | 0.5-1% Triethylamine | Useful for more polar impurities. Methanol significantly increases the eluting power. |
| Toluene / Acetone | 9:1 to 8:2 | 0.5-1% Triethylamine | Offers different selectivity compared to ethyl acetate-based systems. |
Diagram: General Workflow for Purification
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. drughunter.com [drughunter.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. rsc.org [rsc.org]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. chromtech.com [chromtech.com]
- 12. uhplcs.com [uhplcs.com]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. biocompare.com [biocompare.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Regioselectivity in Pyrazole Synthesis with Unsymmetrical Ketones
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselectivity in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. Pyrazoles are a cornerstone of modern drug discovery, and controlling their substitution pattern is paramount for tuning pharmacological activity.[1] This resource provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to empower you to achieve your desired regioisomeric outcomes.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a critical challenge?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction.[2] In the Knorr pyrazole synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomeric pyrazoles.[2][3] This arises because the substituted hydrazine can initiate its attack on either of the two distinct carbonyl groups of the dicarbonyl starting material, resulting in a mixture of products that can be challenging to separate.[2] The ability to control which isomer is formed is a significant hurdle for chemists.[2]
Q2: What are the primary factors that govern the regiochemical outcome of the Knorr pyrazole synthesis?
A2: The regioselectivity of the Knorr pyrazole synthesis is influenced by a combination of factors:[2]
-
Electronic Effects: The difference in electrophilicity between the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more likely target for nucleophilic attack.[2]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can also direct the reaction. A bulkier substituent on either reactant may favor the hydrazine attacking the less sterically hindered carbonyl group.[2]
-
Reaction Conditions: This is often the most pivotal factor. Parameters such as solvent, temperature, and pH can significantly influence which regioisomer is predominantly formed.[2][3] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]
Q3: Are there alternative synthetic strategies to the Knorr condensation for achieving high regioselectivity?
A3: Yes, several methods have been developed to circumvent the regioselectivity challenges associated with the classical Knorr synthesis. Key alternatives include:
-
Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones, where one carbonyl is masked as an enamine, can provide excellent regiocontrol.[4] The differing reactivity of the ketone and enamine functionalities directs the cyclization to proceed in a predictable manner, often yielding a single regioisomer.[4]
-
1,3-Dipolar Cycloadditions: This powerful strategy involves the [3+2] cycloaddition of a dipole, such as a diazo compound or a sydnone, with a dipolarophile, like an alkyne or alkene.[4][5] This approach constructs the pyrazole ring through a different mechanistic pathway and can offer complete regioselectivity.[4]
-
Multicomponent Reactions (MCRs): One-pot MCRs can provide regioselective access to highly substituted pyrazoles by carefully controlling the reaction sequence, often with the aid of catalysts.[4][6]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little inherent preference for the site of the initial hydrazine attack.[4]
Potential Causes & Solutions:
-
Sub-optimal Solvent Choice: The solvent can have a profound impact on regioselectivity.
-
Solution: Screen a range of solvents with varying polarities and hydrogen-bonding capabilities. Polar, hydrogen-bond-donating solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been demonstrated to significantly enhance the preference for one regioisomer.[4][7]
-
-
Inappropriate pH: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound.
-
Solution: Systematically investigate the effect of acidic or basic additives. A catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can dramatically shift the product ratio.[2]
-
-
Thermodynamic vs. Kinetic Control: The reaction temperature can influence whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).
-
Solution: Experiment with a range of temperatures. Lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.
-
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the "wrong" isomer under standard conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[4]
Potential Causes & Solutions:
-
Inherent Substrate Bias: The electronic and steric properties of your starting materials are the primary drivers of this outcome.
-
Solution 1 (Condition Optimization): As with a 1:1 mixture, systematically screen solvents, pH, and temperature. The use of highly polar, hydrogen-bonding solvents like HFIP can sometimes overcome the inherent substrate bias.[7]
-
Solution 2 (Reagent Modification): If possible, modify the hydrazine reagent. For instance, using an arylhydrazine hydrochloride instead of the free base has been shown to reverse the regioselectivity in some systems, leading to the 1,3-regioisomer instead of the 1,5-regioisomer.[8]
-
Issue 3: Low overall yield and formation of side products.
Low yields can be attributed to several factors, including the stability of the reactants, suboptimal reaction conditions, or competing side reactions.[9]
Potential Causes & Solutions:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable.
-
Solution: Use fresh, high-purity hydrazine. In some cases, using a slight excess of hydrazine (around 1.2 equivalents) can improve yields when the dicarbonyl is the limiting reagent.[9]
-
-
Inefficient Cyclization/Dehydration: The final steps of the reaction, intramolecular cyclization and dehydration, may be slow or incomplete.
-
Solution: Ensure adequate catalysis. For acid-catalyzed reactions, a catalytic amount of a strong acid like HCl or H₂SO₄ is often effective.[10] For some systems, a dehydrating agent or azeotropic removal of water may be beneficial.
-
-
Microwave-Assisted Synthesis: To improve yields and reduce reaction times, consider microwave-assisted organic synthesis (MAOS).[11][12] This technique can provide rapid and efficient heating, often leading to cleaner reactions and higher yields.[12]
Experimental Protocols
Protocol 1: Regiocontrolled Pyrazole Synthesis Using Fluorinated Alcohols
This protocol details a general procedure for the Knorr condensation that favors one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer and is excellent for rapid screening of conditions.[4]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes).
-
After cooling, pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer in this case is the 5-furyl-3-CF₃ pyrazole.[4]
| Solvent | Temperature (°C) | Time (h) | Regioisomeric Ratio (5-furyl : 3-furyl) |
| Ethanol | Reflux | 2 | 40 : 60 |
| TFE | Reflux | 1 | 95 : 5 |
| HFIP | Room Temp | 1 | >99 : 1 |
Data adapted from studies on analogous systems.[7]
Visualization of Key Concepts
Reaction Mechanism and Regioselectivity
The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl, leading to the formation of two possible regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
Troubleshooting Workflow
This workflow provides a systematic approach to optimizing the regioselectivity of your pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
Characterization of Regioisomers
Unambiguous determination of the synthesized regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The chemical shifts of protons on the pyrazole ring and its substituents can provide initial clues.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are particularly informative for distinguishing between isomers.[13]
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons on the N-substituent and protons on the C3 or C5 substituents, providing definitive structural assignment.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This can be used to correlate the N-substituent with either the C3 or C5 carbon of the pyrazole ring.[14]
-
-
X-ray Crystallography: In cases of ambiguity, single-crystal X-ray diffraction provides the most definitive structural proof.[15]
References
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Westermeyer, A., Llopis, Q., Guillamot, G., Phansavath, P., & Ratovelomanana-Vidal, V. (2020). Highly Regioselective Synthesis of 3,5-Disubstituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. Synlett, 31(12), 1172-1176. Retrieved from [Link]
-
Elguero, J., Goya, P., & Páez, J. A. (1988). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 66(7), 1675-1681. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]
-
Conti, P., Stazi, G., Cefalo, G., Castrignanò, F., Sbardella, G., & Brancale, A. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of Organic Chemistry, 72(25), 9401-9406. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(25), 9401–9406. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Claramunt, R. M., Elguero, J., & Flammang, R. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Katritzky, A. R., Rachwal, S., & Rachwal, B. (1994). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 59(26), 8107-8112. Retrieved from [Link]
-
ResearchGate. (n.d.). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(25), 9401-9406. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
American Chemical Society. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Retrieved from [Link]
-
American Chemical Society. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Retrieved from [Link]
-
Huang, A., Wo, K., Lee, S. Y. C., Kneitschel, N., Chang, J., Zhu, K., Mello, T., & Bancroft, L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 9128–9136. Retrieved from [Link]
-
American Chemical Society. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Scilit. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl‐pyridine and bipyridine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
Sources
- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones [organic-chemistry.org]
Knorr Pyrazole Synthesis Technical Support Center: Troubleshooting Discoloration
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering discoloration issues during their synthetic work. Here, we move beyond simple procedural lists to delve into the causality behind these common problems, offering field-proven insights and robust solutions grounded in chemical principles. Our goal is to empower you with the knowledge to not only solve current issues but also to prevent future occurrences.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common initial questions regarding discoloration in the Knorr pyrazole synthesis.
Q1: My reaction mixture turned a dark brown/red/yellow immediately after adding the hydrazine derivative. What is the likely cause?
This rapid color change often points to the quality of your hydrazine starting material or the presence of oxygen. Hydrazines are susceptible to oxidation, which can generate highly colored impurities.[1][2] If the hydrazine has been stored for a long time or improperly, it may have already started to decompose. Additionally, side reactions involving the hydrazine can lead to colored impurities, frequently resulting in yellow or red reaction mixtures.[2]
Q2: The crude pyrazole product I've isolated is a colored oil or solid. How can I purify it to obtain a colorless product?
Colored impurities in the crude product are common and typically arise from side reactions or residual starting materials.[2] The most effective purification methods are recrystallization and column chromatography. For colored impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be very effective as it adsorbs many large, conjugated molecules that cause color.[3] Acid-base extraction can also be a powerful purification tool, leveraging the basicity of the pyrazole ring to separate it from neutral or acidic impurities.[4][5][6]
Q3: After successful purification, my pyrazole product develops color over time while in storage. What is happening and how can I prevent it?
Post-purification discoloration is generally a stability issue. Pyrazole compounds can be sensitive to light, oxygen, and moisture.[1] Oxidation is a common degradation pathway and can be initiated by atmospheric oxygen or light.[1] To ensure long-term stability, store your purified pyrazole in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, and in a cool, dark place such as a freezer.[1] For particularly sensitive compounds, using amber vials can provide additional protection from light.[1]
In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to diagnosing and resolving discoloration issues at various stages of your synthesis.
Problem 1: Discoloration During the Reaction
A change in color during the reaction is a clear indicator of undesired chemical processes occurring alongside your main synthesis.
Possible Cause 1A: Oxidation of the Hydrazine Reagent
-
The Chemistry: Hydrazine and its derivatives are reducing agents and are prone to oxidation, especially in the presence of atmospheric oxygen, heat, or trace metal impurities. This oxidation can lead to the formation of diimide and nitrogen gas, and also to various colored polymeric byproducts.
-
Diagnostic Check: Before starting the reaction, visually inspect your hydrazine. If it is not colorless, it may be partially decomposed. You can also run a small-scale test reaction under a nitrogen atmosphere and compare the color development to your reaction run in the air. A significant difference in color intensity points to oxidation.
-
Solution Protocol: Reaction under Inert Atmosphere
-
Assemble your reaction glassware and dry it thoroughly in an oven.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Introduce your 1,3-dicarbonyl compound and solvent via syringe or cannula.
-
If your hydrazine is a liquid, it is best to distill it under reduced pressure before use. If it is a solid, ensure it is from a fresh, tightly sealed container.
-
Add the hydrazine derivative slowly, dropwise, to the reaction mixture at a controlled temperature to manage any exotherms.[7]
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Possible Cause 1B: Impurities in the 1,3-Dicarbonyl Starting Material
-
The Chemistry: The 1,3-dicarbonyl compound can also be a source of impurities. Self-condensation products or residual reactants from its synthesis can react with the hydrazine to form colored byproducts.
-
Diagnostic Check: Check the purity of your 1,3-dicarbonyl compound using techniques like NMR, GC-MS, or at a minimum, TLC. The presence of multiple spots on a TLC plate is a red flag.
-
Solution: If impurities are detected, purify the 1,3-dicarbonyl compound before use. Distillation is often effective for liquid dicarbonyls, while recrystallization can be used for solids.
Problem 2: Discoloration in the Crude Product
Even with a well-controlled reaction, some level of side product formation is inevitable. The key is to have a robust purification strategy.
Protocol 1: Decolorization and Recrystallization
This is often the most effective method for removing colored impurities from solid pyrazole products.
-
Solvent Selection: Choose a solvent or solvent system in which your pyrazole product is highly soluble when hot but poorly soluble when cold. Common choices include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[3][4]
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of boiling solvent. Using excess solvent will reduce your final yield.[3]
-
Decolorization: Once dissolved, add a very small amount of activated charcoal (typically 1-2% of the crude product weight) to the hot solution.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.[3] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the crystals thoroughly.
| Solvent System | Good for... | Notes |
| Ethanol/Water | Polar pyrazoles | Dissolve in hot ethanol, add hot water dropwise until cloudy.[4] |
| Ethyl Acetate/Hexane | Medium polarity pyrazoles | Dissolve in hot ethyl acetate, add hexane until cloudy. |
| Methanol | Polar pyrazoles | A good starting point for many pyrazole derivatives. |
| Isopropanol | Medium polarity pyrazoles | Often provides good crystal growth. |
Protocol 2: Acid-Base Extraction
This method is useful for both liquid and solid pyrazoles and exploits the basic nature of the pyrazole ring.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will move into the aqueous layer as its protonated salt, while neutral impurities remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped impurities.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated NaHCO3) until the pyrazole precipitates out or can be extracted back into an organic solvent.
-
Extract the purified pyrazole with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
Visualizing the Chemistry and Troubleshooting Process
To better understand the Knorr synthesis and the troubleshooting logic, the following diagrams have been created.
Caption: A logical workflow for troubleshooting discoloration in pyrazole synthesis.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Royal Society of Chemistry. (n.d.). Ultraviolet–visible spectroscopy (UV-vis): The origin of colour in organic compounds. Education in Chemistry.
- ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). EP2748148A1 - Method for purifying pyrazoles.
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. EP2748148A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Aminopyrazole Reaction Workups
Welcome to the Technical Support Center for aminopyrazole chemistry. This guide provides field-proven insights and robust protocols to help you navigate the common challenges associated with the workup and purification of aminopyrazole compounds. The basic nature of the aminopyrazole core dictates specific handling procedures, particularly concerning pH control during aqueous extractions. This document is structured to provide immediate solutions to common problems and answer frequently asked questions, ensuring you can achieve high purity and yield in your experiments.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific, frequently encountered problems during the isolation and purification of aminopyrazole products. Each entry details the probable causes and provides step-by-step solutions.
Issue 1: My aminopyrazole product is lost or stuck in the aqueous layer during extraction.
This is the most common issue encountered and is almost always related to the pH of the aqueous phase.[1][2]
-
Probable Cause: The aminopyrazole, being basic, is protonated in acidic or neutral aqueous solutions, forming a salt. This salt is highly soluble in water and will not partition into the organic solvent.[3][4]
-
Underlying Principle: The partitioning of a basic compound between aqueous and organic layers is governed by its acid dissociation constant (pKa). For an amine to exist in its neutral, "free base" form, which is soluble in organic solvents, the pH of the aqueous solution must be significantly higher than the pKa of its conjugate acid. A general rule is to adjust the pH to be at least 2 units above the pKa.[3]
-
Recommended Solution Protocol:
-
Do Not Discard Layers: Before proceeding, always confirm where your product is by taking a small sample of both the organic and aqueous layers and analyzing them by Thin Layer Chromatography (TLC).[2]
-
pH Adjustment: If the product is in the aqueous layer, transfer the combined aqueous phases to a sufficiently large flask or separatory funnel.
-
Basification: While stirring or gently swirling, slowly add a suitable base. Saturated sodium bicarbonate (NaHCO₃) is a good first choice as it is mild. If the pKa of your compound is high, a stronger base like sodium carbonate (Na₂CO₃) or even dilute (1-2 M) sodium hydroxide (NaOH) may be necessary.
-
Caution: Addition of carbonate or bicarbonate bases to an acidic solution will cause vigorous CO₂ evolution. Add the base slowly and vent the separatory funnel frequently.[1]
-
-
Monitor pH: Use pH paper or a pH meter to check that the aqueous layer has reached a pH of 9-11 to ensure complete deprotonation of the amine.
-
Re-extract: Extract the now-basic aqueous layer 2-3 times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Combine & Proceed: Combine the organic extracts and proceed with the standard workup (washing with brine, drying, and solvent removal).
-
Issue 2: An intractable emulsion formed during the liquid-liquid extraction.
Emulsions are colloidal suspensions of one liquid in another and can make phase separation nearly impossible.
-
Probable Causes:
-
Vigorous shaking of the separatory funnel.
-
High concentration of reagents or byproducts acting as surfactants.
-
Presence of fine particulate matter at the interface.
-
-
Recommended Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the emulsion will break on its own.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[3][5]
-
Filtration: If solids are present, carefully filter the entire mixture through a pad of Celite or glass wool. This can remove the particulates that stabilize the emulsion.
-
Gentle Swirling: For future extractions, use a gentle swirling or inverting motion rather than vigorous shaking.
-
Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for several minutes is a highly effective method for breaking the emulsion.
-
Issue 3: My product is streaking or tailing badly during silica gel chromatography.
This is a classic sign of a basic compound interacting strongly with the acidic surface of standard silica gel.
-
Probable Cause: The amine functional groups on your aminopyrazole are interacting ionically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a portion of the compound sticking strongly, resulting in poor separation and band shape.
-
Recommended Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your aminopyrazole to elute cleanly.
-
Ammonia: For very basic compounds, using a solvent system containing ammonium hydroxide (e.g., a DCM/Methanol/NH₄OH mixture) can be effective.
-
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.
-
-
Issue 4: My aminopyrazole product will not crystallize and remains an oil.
Oiling out is a common problem in crystallization, often due to impurities or inappropriate solvent choice.
-
Probable Causes:
-
The presence of impurities is depressing the melting point and disrupting crystal lattice formation.
-
The chosen solvent system is too good, keeping the compound fully dissolved.
-
The compound has a low melting point.
-
-
Recommended Solutions:
-
Purify First: If the crude NMR or TLC shows significant impurities, first purify the material by column chromatography before attempting crystallization.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.[6]
-
Reduce Solubility: Slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) dropwise to your solution in a more polar solvent (e.g., ethyl acetate or acetone) until persistent cloudiness is observed, then warm slightly to clarify and cool slowly.[7]
-
-
Form a Salt: Consider dissolving the oily product in a suitable solvent (like ethanol or isopropanol) and adding an acid (e.g., HCl in ether, or sulfuric acid) to form the corresponding salt, which often has a higher melting point and better crystallinity.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for working up an aminopyrazole synthesis?
A standard workflow involves quenching the reaction, adjusting pH, extracting the product, and finally, purification.
Q2: How do I choose the right solvents for extraction and chromatography?
Solvent choice depends on the polarity of your specific aminopyrazole derivative. However, some general guidelines apply.
-
For Extraction: You need a water-immiscible solvent that readily dissolves your neutral product.
-
For Chromatography: The mobile phase needs to have the correct polarity to move your compound up the column with an appropriate retention factor (Rf) of ~0.3.
Table 1: Common Solvents for Liquid-Liquid Extraction of Aminopyrazoles
| Solvent | Abbreviation | Polarity | Notes |
|---|---|---|---|
| Ethyl Acetate | EtOAc | Medium | Good general-purpose solvent, but can be partially miscible with water. |
| Dichloromethane | DCM | Medium | Denser than water. Excellent solvent for many organics. |
| Chloroform | CHCl₃ | Medium | Denser than water. Similar to DCM but less volatile. |
Table 2: Common Mobile Phase Systems for Aminopyrazole Chromatography on Silica Gel
| System | Polarity | Notes |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | A standard starting point. Increase EtOAc for higher polarity. |
| Dichloromethane / Methanol | Medium to High | Good for more polar aminopyrazoles. Start at 1-5% MeOH. |
| Modifier | Purpose | Recommendation |
| Triethylamine (Et₃N) | Basic Additive | Add 0.1-1% to the mobile phase to prevent streaking. |
Q3: My reaction was performed under acidic conditions. How does that change the workup?
If your reaction is acidic, your aminopyrazole product already exists as a water-soluble salt. The workup is simply a base extraction.
Protocol for Acidic Reactions:
-
Dilute: Dilute the reaction mixture with an organic solvent like EtOAc.
-
Wash (Optional): Wash the organic layer with water to remove some of the acid. Your product will remain in the aqueous layer.
-
Combine Aqueous Layers: Combine all aqueous layers.
-
Basify: Cool the aqueous layer in an ice bath and carefully adjust the pH to 9-11 with a suitable base (e.g., 2M NaOH, Na₂CO₃).
-
Extract Product: Extract the product from the now-basic aqueous layer into a fresh organic solvent (2-3 times).
-
Proceed: Combine these new organic layers and proceed with washing, drying, and concentration.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. drughunter.com [drughunter.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. unifr.ch [unifr.ch]
- 7. reddit.com [reddit.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Stability Testing of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine Under Acidic Conditions
Welcome to the Technical Support Center for the stability testing of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the acidic degradation of this compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting acidic stability testing on this compound?
A1: Acidic stability testing is a critical component of forced degradation studies.[1][2][3] The primary goal is to understand how the quality of the drug substance changes over time under the influence of acidic conditions.[4] This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, which are crucial for ensuring the safety and efficacy of a potential drug product.[1][5] These studies are mandated by regulatory bodies like the ICH and FDA.[6]
Q2: What are the potential degradation pathways for this compound under acidic conditions?
A2: Based on the structure, which contains a pyrazole ring and an amine group, two primary degradation pathways are plausible under acidic conditions:
-
Hydrolysis of the Amine Group: The 3-amino group could be susceptible to hydrolysis, particularly with heating, to form the corresponding 3-hydroxy-pyrazole derivative. Amide hydrolysis can occur under both acidic and basic conditions.[7][8]
-
Pyrazole Ring Opening: While the pyrazole ring is generally stable, harsh acidic conditions could potentially lead to ring-opening reactions.[9][10][11] Some studies have shown that pyrazole derivatives can undergo ring-opening under certain oxidative or acidic conditions.[12]
Q3: What is a suitable starting point for acid concentration and temperature in these studies?
A3: A common starting point for acid hydrolysis in forced degradation studies is using 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][6] Initially, the experiment can be conducted at room temperature. If no significant degradation is observed, the temperature can be elevated, for instance, to 60°C, to accelerate the degradation process.[6]
Q4: What is the generally accepted range for degradation in forced degradation studies?
A4: The goal is to achieve a level of degradation that is sufficient for the detection and characterization of degradation products without completely degrading the parent compound. A widely accepted range for degradation is between 5% and 20%.[6][13] Over-stressing can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[6]
II. Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments in a question-and-answer format.
Scenario 1: No or Minimal Degradation Observed
Q: I've treated my sample with 0.1 M HCl at room temperature for 24 hours, but the HPLC analysis shows minimal to no degradation of the parent peak. What should I do?
A: This indicates that the applied stress conditions are too mild. To induce degradation, you can incrementally increase the severity of the conditions:
-
Increase Acid Concentration: Gradually increase the concentration of HCl to 0.5 M and then to 1 M.
-
Elevate the Temperature: If increasing the acid concentration is still insufficient, you can heat the reaction mixture. A common starting point for elevated temperature is 60°C.[6] You can further increase this if necessary, but be mindful of potential secondary degradation.
-
Extend Exposure Time: Increase the duration of the stress testing. Monitor the reaction at various time points (e.g., 24, 48, 72 hours) to track the degradation progress.
Scenario 2: Excessive Degradation Observed
Q: After treating my sample with 1 M HCl at 80°C for 12 hours, the parent peak has almost completely disappeared, and I see multiple small, unidentifiable peaks in my chromatogram. How can I get meaningful data?
A: This is a case of over-stressing the sample, which can lead to complex and irrelevant degradation pathways.[6] To achieve the target degradation of 5-20%, you should reduce the harshness of the conditions:
-
Lower the Temperature: Reduce the temperature to 60°C or even room temperature.
-
Decrease Acid Concentration: Use a lower concentration of acid, such as 0.1 M or 0.5 M HCl.
-
Shorten the Exposure Time: Analyze samples at earlier time points (e.g., 2, 4, 6, 8 hours) to find the optimal duration for achieving the desired level of degradation.
Scenario 3: HPLC Method Issues
Q: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. What are the next steps?
A: A stability-indicating method must be able to resolve the parent drug from its degradation products.[5][14] If you are facing resolution issues, consider the following method development strategies:
-
Optimize the Mobile Phase:
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and resolution of ionizable compounds.
-
Organic Modifier: Vary the type (e.g., acetonitrile vs. methanol) and percentage of the organic solvent in the mobile phase.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.
-
-
Change the Column:
-
Stationary Phase: Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter the selectivity.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and resolution.
-
Q: I'm observing ghost peaks in my chromatogram. What could be the cause?
A: Ghost peaks can arise from several sources.[15] Here are some common causes and solutions:
-
Contaminated Mobile Phase or Solvents: Use high-purity solvents and prepare fresh mobile phases daily.[15]
-
Carryover from Previous Injections: Implement a needle wash step in your autosampler sequence and inject a blank solvent run to check for carryover.[15]
-
Sample Preparation: Ensure that all glassware and consumables are clean and that the sample preparation method does not introduce contaminants.[15]
III. Experimental Protocols
Protocol 1: Acid-Catalyzed Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study of this compound under acidic conditions.
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and methanol).
2. Stress Conditions:
- To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
- Prepare a control sample by adding an equal volume of the solvent (without acid) to the stock solution.
- Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C).
3. Time Points and Neutralization:
- Withdraw aliquots of the stressed sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
- Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.
4. HPLC Analysis:
- Dilute the neutralized samples and the control sample to a suitable concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating HPLC method.
5. Data Analysis:
- Calculate the percentage of degradation of the parent compound at each time point.
- Identify and quantify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.
1. Initial Method Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to get an initial separation profile.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by the UV spectrum of the parent compound.
- Column Temperature: 30°C
2. Method Optimization:
- Inject a mixture of the stressed and unstressed samples.
- Evaluate the resolution between the parent peak and the degradation product peaks.
- If resolution is inadequate, systematically adjust the following parameters:
- Gradient slope and duration
- Mobile phase pH (by changing the buffer)
- Organic modifier (e.g., switch to methanol)
- Column temperature
3. Method Validation:
- Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines.[5] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
IV. Visualization of Workflows
Acidic Degradation Experimental Workflow
Caption: Workflow for the acid-catalyzed forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways under acidic conditions.
V. Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated from an acid degradation study.
| Time (hours) | Parent Compound Remaining (%) | Degradation Product 1 (%) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.3 | 1.5 |
| 4 | 95.2 | 4.5 | 4.8 |
| 8 | 90.1 | 9.2 | 9.9 |
| 12 | 85.3 | 13.8 | 14.7 |
| 24 | 78.9 | 19.5 | 21.1 |
VI. References
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Retrieved from
-
ICH Q1A(R2) Guideline - ICH. (n.d.). Retrieved from
-
Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid - PubMed. (2018). Retrieved from
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). Retrieved from
-
ICH releases overhauled stability guideline for consultation - RAPS. (2025). Retrieved from
-
Q1A (R2) A deep dive in Stability Studies - YouTube. (2025). Retrieved from
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (n.d.). Retrieved from
-
ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms - ResearchGate. (n.d.). Retrieved from
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Retrieved from
-
Common Issues in HPLC Analysis - Medikamenter Quality Services. (2025). Retrieved from
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - Preprints.org. (2023). Retrieved from
-
Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (n.d.). Retrieved from
-
the hydrolysis of amides - Chemguide. (n.d.). Retrieved from
-
mechanism of amide hydrolysis - YouTube. (2019). Retrieved from
-
Reactions of Amides - A Level Chemistry Revision Notes - Save My Exams. (2025). Retrieved from
-
Ch20 : Amide hydrolysis - University of Calgary. (n.d.). Retrieved from
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide - Preprints.org. (2023). Retrieved from
-
Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. (n.d.). Retrieved from
-
Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization - ResearchGate. (n.d.). Retrieved from
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024). Retrieved from
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Retrieved from
-
Forced Degradation studies provide data to support identification of possible degradants; degradation pathways, intrinsic stability of the drug molecule and validation of stability indicating analytic procedure. Knowledge of stability of molecule help in selecting proper formulation and package and providing proper storage condition and shelf life, which is essential for regulatory documentation. (n.d.). Retrieved from
-
Forced Degradation Studies - MedCrave online. (2016). Retrieved from
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (2014). Retrieved from
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013). Retrieved from
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. database.ich.org [database.ich.org]
- 5. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 6. benchchem.com [benchchem.com]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Alternative Catalysts for Pyrazole Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals exploring alternative catalytic systems for pyrazole synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the nuances of moving beyond traditional synthetic routes. We aim to equip you with the knowledge to optimize your reaction conditions, overcome common experimental hurdles, and select the best catalytic approach for your specific synthetic goals.
I. Green Catalysis: A Sustainable Approach to Pyrazole Synthesis
The principles of green chemistry are increasingly pivotal in modern organic synthesis. This section focuses on environmentally benign catalysts for pyrazole formation that minimize hazardous waste and are often cost-effective and readily available.
Troubleshooting Guide: Green Catalysts
Question: My reaction yield is low when using ammonium chloride as a catalyst for the Knorr pyrazole synthesis. What are the likely causes and how can I improve it?
Answer: Low yields in ammonium chloride-catalyzed Knorr synthesis can stem from several factors. Firstly, ensure all reactants, especially the 1,3-dicarbonyl compound and hydrazine hydrate, are pure and used in the correct stoichiometric ratios. An excess of hydrazine hydrate can sometimes be beneficial. Secondly, the reaction is sensitive to pH. While ammonium chloride provides a mildly acidic environment, adding a few drops of glacial acetic acid can sometimes enhance the reaction rate and improve yields[1]. Finally, ensure the reaction is proceeding to completion by monitoring it with thin-layer chromatography (TLC). If the reaction stalls, gentle heating under reflux may be required.
Question: I am observing the formation of side products in my green-catalyzed pyrazole synthesis. How can I increase the selectivity for the desired pyrazole?
Answer: Side product formation often arises from self-condensation of the dicarbonyl compound or other competing reactions. To enhance selectivity, consider the reaction temperature; running the reaction at a lower temperature for a longer duration can sometimes favor the desired pathway. The choice of solvent is also crucial. While ethanol is a common green solvent, exploring other bio-based solvents might alter the reaction's selectivity profile. Additionally, ensure the dropwise addition of hydrazine hydrate to the mixture of the dicarbonyl compound and catalyst to maintain a low concentration of the hydrazine and minimize side reactions.
Experimental Protocol: Ammonium Chloride Catalyzed Synthesis of 3,5-dimethyl pyrazole[1]
-
In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.
-
Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution.
-
Optionally, add a few drops of glacial acetic acid.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, the product can be isolated through crystallization by adding water to the reaction mixture.
-
Filter the solid product, wash with cold water, and dry.
II. Metal-Free Catalysis: Avoiding Transition Metal Contamination
Metal-free catalytic systems are highly desirable, particularly in pharmaceutical applications where metal contamination is a significant concern. These methods often rely on the catalytic activity of non-metallic species like iodine or employ catalyst-free conditions.
Troubleshooting Guide: Metal-Free Catalysts
Question: My iodine-catalyzed synthesis of fully substituted pyrazoles is not proceeding to completion. What should I do?
Answer: Incomplete conversion in iodine-mediated reactions can be due to several reasons. Firstly, the purity of the molecular iodine is critical; ensure it is dry and has not sublimed over time. Secondly, the reaction often involves multiple components, and their stoichiometry is key. Carefully check the amounts of the β-ketonitrile (or pentane-2,4-dione), arylhydrazine, and aryl sulfonyl hydrazide[2][3]. The reaction may also be sensitive to air and moisture, so performing it under an inert atmosphere (like nitrogen or argon) can be beneficial. Lastly, consider the reaction temperature. While many of these reactions proceed at room temperature, gentle heating might be necessary to drive the reaction to completion.
Question: I am struggling with the regioselectivity of my metal-free pyrazole synthesis. How can I control which regioisomer is formed?
Answer: Regioselectivity in pyrazole synthesis is a classic challenge, especially with unsymmetrical 1,3-dicarbonyl compounds. In metal-free systems, the regioselectivity is often governed by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine. To influence the outcome, you can try to modify the substituents to enhance the electronic differentiation between the two carbonyl groups. Additionally, the choice of solvent can play a significant role in modulating regioselectivity. It is recommended to screen a variety of solvents with different polarities.
Visualizing the Workflow: Choosing a Metal-Free Approach
Caption: A decision tree for selecting a suitable metal-free pyrazole synthesis method.
III. Ionic Liquids and Deep Eutectic Solvents: Unconventional Reaction Media
Ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as green and highly effective alternatives to traditional volatile organic solvents. They can act as both the solvent and the catalyst, often leading to improved yields and simplified work-up procedures.
Troubleshooting Guide: ILs and DESs
Question: My reaction is slow or not proceeding in the ionic liquid. What could be the issue?
Answer: The choice of ionic liquid is critical, as its properties (e.g., acidity, basicity, viscosity) can significantly impact the reaction. If your reaction is sluggish, consider an IL with a different cation or anion. For instance, some reactions require an acidic IL, such as those containing an [HSO4]⁻ anion[4], while others may benefit from a basic one. Also, ensure that the IL is free of impurities, especially water, which can be detrimental in some cases. The viscosity of the IL can also affect reaction rates; gentle heating can reduce viscosity and improve mass transfer.
Question: I am having trouble recovering my product from the deep eutectic solvent. What is the best way to do this?
Answer: Product isolation from a DES can sometimes be challenging due to the non-volatile nature of the solvent. A common and effective method is to add water to the reaction mixture. Many organic products will precipitate out and can be collected by filtration. If the product is soluble in water, extraction with a suitable organic solvent is an alternative. The DES itself can often be recovered by removing the water under reduced pressure and reused for subsequent reactions.
Comparative Data: Performance of ILs and DESs in Pyrazole Synthesis
| Catalyst/Solvent System | Starting Materials | Conditions | Yield (%) | Reference |
| [Et3NH][HSO4] | Aryl aldehydes, propanedinitrile, hydrazine hydrate, ethyl acetoacetate | Room Temp, 15 min | Excellent | [4] |
| [C4mim][FeCl4] | 2,4-dinitrophenylhydrazine, acetylacetone | Room Temp | 90% (1st cycle) | [5] |
| Choline chloride:Urea (Reline) | Choline chloride, urea | Varies | up to 95% | |
| Choline chloride:Malonic acid (Malonine) | Choline chloride, malonic acid | Varies | up to 95% | |
| Choline chloride:Glycerol | 1,3-diphenyl-2-propen-1-ones, phenyl hydrazine | Varies | 87% | [6] |
IV. Nanoparticle Catalysis: Heterogeneous and Recyclable Systems
Nanoparticle catalysts offer the advantages of high surface area and reactivity, often leading to enhanced catalytic efficiency. A key benefit is their heterogeneous nature, which allows for easy separation from the reaction mixture and potential for recycling.
Troubleshooting Guide: Nanoparticle Catalysts
Question: The activity of my recycled nanoparticle catalyst has decreased significantly. What is the reason and how can I prevent this?
Answer: A decrease in the activity of a recycled nanocatalyst can be due to several factors. Leaching of the active metal species from the support into the reaction mixture is a common issue. Agglomeration of the nanoparticles, which reduces the available surface area, is another frequent problem. To mitigate these, ensure a thorough washing and drying procedure between cycles to remove any adsorbed species. If leaching is suspected, an analysis of the reaction filtrate for the metal can confirm this. To prevent agglomeration, the nanoparticles might need to be re-dispersed using sonication before the next use. The synthesis method of the nanocatalyst itself plays a crucial role in its stability; ensure you are following a robust and validated protocol for its preparation[7][8].
Question: My reaction catalyzed by nanoparticles is giving a complex mixture of products. How can I improve the selectivity?
Answer: Poor selectivity with nanocatalysts can arise from the presence of multiple active sites on the catalyst surface. To improve selectivity, you can try to modify the reaction conditions, such as temperature and solvent. Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. Additionally, the choice of support for the nanoparticles can influence selectivity. Different support materials can interact with the reactants in different ways, guiding the reaction towards a specific product. It may be worthwhile to screen different supported nanocatalysts if selectivity is a persistent issue.
Experimental Protocol: Synthesis of Pyranopyrazoles using CuO Nanoparticles[10]
-
To a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol) in water (5 mL), add hydrazine hydrate (1 mmol) and copper oxide nanoparticles (CuO NPs) (15 mg).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the catalyst with water and an organic solvent, then dry for reuse.
-
The product can be isolated from the filtrate by crystallization.
V. Energy-Assisted Synthesis: Microwave and Ultrasound
Microwave and ultrasound irradiation are non-conventional energy sources that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating.
Troubleshooting Guide: Energy-Assisted Synthesis
Question: My microwave-assisted pyrazole synthesis is leading to decomposition of my starting materials or product. How can I avoid this?
Answer: Decomposition in microwave-assisted synthesis is typically due to localized overheating or "hot spots." To prevent this, ensure efficient stirring of the reaction mixture to distribute the microwave energy evenly. Using a dedicated microwave reactor with temperature and pressure controls is highly recommended. You can also try reducing the microwave power and increasing the irradiation time. Running the reaction in a solvent with a high dielectric constant can also help in more uniform heating.
Question: The yields in my ultrasound-assisted pyrazole synthesis are not reproducible. What could be the cause?
Answer: Reproducibility issues in sonochemical reactions can often be traced to the positioning of the reaction vessel in the ultrasonic bath and the power of the ultrasound source. The intensity of cavitation can vary at different points within the bath. Ensure that the reaction flask is placed in the same position for each experiment. The liquid level in the bath should also be consistent. If using an ultrasonic probe, the depth of immersion of the probe tip is a critical parameter that must be kept constant.
Visualizing the Catalytic Cycle: A Generalised Approach
Caption: A generalized catalytic cycle for pyrazole formation using an alternative catalyst.
VI. Frequently Asked Questions (FAQs)
Q1: How do I choose the best alternative catalyst for my specific substrate?
A1: The choice of catalyst depends on several factors, including the nature of your substrates (e.g., presence of sensitive functional groups), desired reaction conditions (e.g., temperature, solvent), and the importance of factors like cost, environmental impact, and catalyst recyclability. For substrates sensitive to transition metals, a metal-free approach like iodine catalysis would be suitable[2][3]. If you are working with thermally sensitive compounds, an ultrasound-assisted method might be preferable[9][10]. For large-scale synthesis where catalyst cost and recycling are paramount, a heterogeneous nanocatalyst could be the best option[7][8].
Q2: Can I use these alternative catalysts for the synthesis of other N-heterocycles?
A2: Many of the catalytic systems described here are versatile and have been applied to the synthesis of other heterocyclic compounds. For example, ionic liquids and deep eutectic solvents are widely used as green reaction media for a variety of organic transformations[11][12]. Similarly, nanoparticle catalysts have shown broad applicability in organic synthesis. It is always recommended to consult the literature for specific examples related to the heterocycle you are interested in.
Q3: What are the main safety precautions to consider when working with these alternative catalysts?
A3: While many of these catalysts are considered "green" or "metal-free," standard laboratory safety practices should always be followed. When working with nanoparticles, inhalation should be avoided by handling them in a fume hood or wearing appropriate respiratory protection. Although ionic liquids have low vapor pressure, they can be skin irritants, so wearing gloves and eye protection is essential. Microwave synthesis should only be performed in a dedicated microwave reactor to avoid the risk of explosion from pressure build-up in sealed vessels. Always consult the Safety Data Sheet (SDS) for all chemicals used in your experiments.
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature. Available at: [Link]
-
Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles - MDPI. Available at: [Link]
-
Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation | The Journal of Organic Chemistry. Available at: [Link]
-
ORIGINAL RESEARCH ARTICLE Using green chemistry (deep eutectic solvents) to synthesize pyrazol-4 - Applied Chemical Engineering. Available at: [Link]
-
Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC - NIH. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Available at: [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications. Available at: [Link]
-
Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. Available at: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. Available at: [Link]
-
Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists - Pharmacophore. Available at: [Link]
-
The Synthesis of Polysubstituted Amino Pyrazoles Using Nano-[Zn-4NSP]Cl2 as a New Schiff Base Complex and Catalyst. Available at: [Link]
-
Green and highly efficient synthesis of pyranopyrazoles in choline chloride/urea deep eutectic solvent - Taylor & Francis. Available at: [Link]
-
Iron Oxide-Supported Copper Oxide Nanoparticles (Nanocat-Fe-CuO): Magnetically Recyclable Catalysts for the Synthesis of Pyrazole Derivatives, 4-Methoxyaniline, and Ullmann-type Condensation Reactions | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]
-
Deep Eutectic Solvent Catalyzed One-Pot Synthesis of Biologically Significant 1,3,5 trisubstituted Pyrazoline Derivatives - Banaras Hindu University. Available at: [Link]
-
One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs) - Journal of Synthetic Chemistry. Available at: [Link]
-
Ionic Liquid Catalysis in Synthesizing Pyrazoles and Triazoles: Advancing Efficiency and Sustainability | Request PDF - ResearchGate. Available at: [Link]
- Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3 - Journal of Synthetic Chemistry. Available at: https://jsynthchem.com/article_194723.html
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press. Available at: [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. Available at: [Link]
-
Ultrasound Assisted Synthesis of 1,5-Disubstituted Pyrazole using Cu(I) Catalyst | Asian Journal of Chemistry. Available at: [Link]
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. Available at: [Link]
-
Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives - ResearchGate. Available at: [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Available at: [Link]
-
Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles - MDPI. Available at: [Link]
-
Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. Available at: [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC - PubMed Central. Available at: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles as Potential Anticancer Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 3-Aminopyrazole Products
Welcome to the technical support guide for the purification of 3-aminopyrazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in removing residual starting materials and byproducts from their crude 3-aminopyrazole products. The following frequently asked questions (FAQs) and troubleshooting guides are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I identify the nature of the impurities in my crude 3-aminopyrazole product?
A1: Before selecting a purification strategy, it is critical to identify the impurities. The most common contaminants are unreacted starting materials, typically a hydrazine derivative and a β-ketonitrile or a related 1,3-dielectrophilic precursor.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is the first and quickest step. Co-spot your crude product alongside the authentic starting materials. This will immediately indicate if residual starting materials are present. The relative polarity of the spots will guide the initial choice of purification method.
-
Proton NMR (¹H NMR) Spectroscopy: A ¹H NMR spectrum of the crude product provides definitive structural information.
-
3-Aminopyrazole Protons: Look for the characteristic doublets for the two protons on the pyrazole ring, typically around δ 7.3 and δ 5.5 ppm, and a broad singlet for the amino and NH protons.[3]
-
Hydrazine Impurities: Residual hydrazine or its salts can be difficult to spot in ¹H NMR unless they have distinct alkyl or aryl groups. Often, they can be inferred by the need for an acidic wash during workup.[4]
-
β-Ketonitrile Impurities: The presence of a methylene group adjacent to both a carbonyl and a nitrile group in a β-ketonitrile starting material gives a characteristic singlet, which can be easily identified in the crude NMR spectrum.[5]
-
Q2: What is a general workflow for purifying a crude 3-aminopyrazole product?
A2: A systematic approach is crucial for efficiently isolating a pure 3-aminopyrazole. The workflow below outlines a typical decision-making process based on the initial impurity analysis.
Caption: General workflow for 3-aminopyrazole purification.
Q3: My product is contaminated with residual hydrazine. What is the most effective removal method?
A3: Hydrazine and its simple derivatives are basic compounds. An acidic wash during the aqueous work-up is the most effective method for their removal.[4] This technique, a form of acid-base extraction, leverages the differential solubility of the neutral product and the protonated, salt form of the basic impurity.[6]
Causality: By washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with a dilute aqueous acid (e.g., 1M HCl), the basic hydrazine is protonated to form a water-soluble hydrazinium salt. This salt partitions into the aqueous layer, which is then physically separated and discarded, leaving the less basic 3-aminopyrazole in the organic layer.[6][7]
Experimental Protocol: Acidic Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl.
-
Mixing & Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer.
-
Repeat (Optional): If hydrazine contamination is significant, repeat the wash with fresh 1M HCl.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the hydrazine-free crude product.
Q4: How can I remove unreacted, non-basic starting materials like β-ketonitriles?
A4: Neutral organic impurities, such as unreacted β-ketonitriles, are best removed by methods that exploit differences in polarity and solubility, namely column chromatography and recrystallization.[4][8]
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[9] 3-Aminopyrazoles are typically polar compounds and will adhere more strongly to a silica gel stationary phase than less polar starting materials.
-
Recrystallization: If the impurity is present in a small amount or has significantly different solubility characteristics than the product, recrystallization can be an excellent final purification step.[10][11]
Q5: I'm having trouble with column chromatography; my aminopyrazole is streaking badly on the silica gel. What can I do?
A5: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The streaking (or tailing) is caused by strong, sometimes irreversible, acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[12]
The Solution: Deactivate the Silica
To mitigate this, you must add a small amount of a competing base to your mobile phase (eluent). This base will "neutralize" the acidic sites on the silica, allowing your aminopyrazole to travel through the column smoothly.
Experimental Protocol: Column Chromatography with a Basic Modifier
-
Prepare the Slurry: Prepare a slurry of silica gel in your starting eluent (e.g., a mixture of hexane and ethyl acetate).
-
Add Modifier: Add a small amount of triethylamine (Et₃N) or ammonia in methanol (typically 0.5-1% v/v) to the eluent mixture.[13]
-
Pack the Column: Pack the column using the modified eluent.
-
Equilibrate: Run several column volumes of the modified eluent through the packed column to ensure all acidic sites are neutralized.
-
Load and Elute: Load your sample (dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica) and elute with the modified solvent system, gradually increasing polarity as needed.[14]
Caption: Effect of a basic modifier in column chromatography.
Q6: My 3-aminopyrazole product is a low-melting solid or an oil. How can I best purify it?
A6: Low-melting solids (e.g., unsubstituted 3-aminopyrazole, m.p. 34-37 °C) and oils present unique challenges as recrystallization may be difficult.[3][15]
-
Vacuum Distillation: If the compound is thermally stable, high-vacuum distillation can be an excellent method for purification, especially on a larger scale.[3][16]
-
Column Chromatography: This remains the most versatile method. The procedure is the same as for solid compounds (see Q5). The purified fractions are combined and the solvent is removed under reduced pressure to yield the pure oil.
-
Trituration: Sometimes an oil can be induced to crystallize by trituration. This involves repeatedly scratching the inside of the flask containing the oil (dissolved in a minimal amount of a solvent in which it is poorly soluble, like hexane or ether) with a glass rod.[8] Seeding with a previously obtained crystal can also initiate crystallization.
-
Salt Formation: The product can be reacted with an acid (like HCl or H₂SO₄) to form a solid, crystalline salt. This salt can then be purified by recrystallization. The free base can be regenerated by treating the purified salt with a base (like NaOH or NaHCO₃) and extracting it into an organic solvent.[17]
Q7: What are the best practices for recrystallizing 3-aminopyrazoles?
A7: Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent is found.[10] The ideal solvent should dissolve the compound well when hot but poorly when cold.[11]
Solvent Selection Table for 3-Aminopyrazoles
| Solvent System | Compound Type | Notes |
| Ethanol or Methanol | General Purpose | Often a good starting point for many aminopyrazole derivatives.[13][18] |
| Ethanol/Water | Polar Aminopyrazoles | Dissolve in hot ethanol, then add hot water dropwise until turbidity persists. Re-clarify with a few drops of hot ethanol and cool slowly.[13] |
| Ethyl Acetate (EtOAc) | Medium Polarity | Good for compounds that are too soluble in alcohols.[13] |
| Benzene/Toluene | Less Polar Aminopyrazoles | Can be effective, but use with appropriate safety precautions.[5] |
| Acetonitrile or Acetone | Alternative Solvents | Can be used for trituration or recrystallization of specific derivatives.[8] |
Troubleshooting Recrystallization
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the compound is very soluble even at low temperatures.
-
Solution: Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod. Place the solution in an ice bath. Add a seed crystal if available.[19]
-
-
Problem: The product "oils out" instead of crystallizing.
-
Cause: The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Try a lower-boiling point solvent.
-
-
Problem: The product is colored.
-
Cause: Colored impurities are trapped in the crystal lattice.
-
Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[10][11] Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
References
- Organic Syntheses Procedure, 3(5)-aminopyrazole.
- Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column, SIELC Technologies.
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- 3-Aminopyrazole(1820-80-0) 1H NMR spectrum, ChemicalBook.
- US3920693A - Production of 3-aminopyrazoles, Google P
- Acid-Base Extraction, University of Colorado Boulder.
- Recrystalliz
- Acid–base extraction, Wikipedia.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach, Royal Society of Chemistry.
- Purific
- Identifying and removing byproducts in pyrazole synthesis, Benchchem.
- One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate, Google P
- 3-Aminopyrazole Chemical Properties, Uses, Production, ChemicalBook.
- Structure and IR Spectra of 3(5)
- Advices for Aminopyrazole synthesis, Reddit.
- 3-Aminopyrazole 98 1820-80-0, Sigma-Aldrich.
- 3-Aminopyrazole, 98%, Sigma-Aldrich.
- 3-Aminopyrazole 1820-80-0 wiki, Guidechem.
- 3-Aminopyrazole synthesis, ChemicalBook.
- Lab Procedure: Recrystalliz
- recrystallization.pdf, University of California, Los Angeles.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
- Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
- Process for the purification of pyrazoles, Google P
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines, MDPI.
- Chrom
- Recent developments in aminopyrazole chemistry, ResearchG
- How do I purify ionizable organic amine compounds using flash column chrom
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography Columns - Amerigo Scientific [amerigoscientific.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. 3-アミノピラゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. reddit.com [reddit.com]
- 19. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine and its Analogs
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, owing to their versatile binding capabilities and synthetic accessibility.[1] This guide provides a comprehensive characterization of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, a key building block in the synthesis of novel therapeutics. We will delve into its synthesis, detailed spectral analysis, and a comparative study with structurally related analogs to elucidate the impact of the 5-position alkyl substituent on its physicochemical properties.
Introduction: The Significance of 3-Aminopyrazoles
3-Aminopyrazole derivatives are a privileged subclass of heterocycles, widely recognized for their broad spectrum of biological activities. They serve as crucial intermediates in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are prominent in the development of kinase inhibitors for oncology. The amino group at the 3-position and the substituent at the 5-position can be readily modified, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
Full Characterization of this compound
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 5-Neopentyl-1H-pyrazol-3-amine | PubChem[2] |
| CAS Number | 377079-77-1 | PubChem[2] |
| Molecular Formula | C8H15N3 | PubChem[2] |
| Molecular Weight | 153.22 g/mol | PubChem[2] |
Synthesis Workflow
The most common and efficient synthesis of 3-amino-5-alkylpyrazoles involves the condensation of a β-ketonitrile with hydrazine hydrate.[3] This versatile reaction allows for the introduction of a variety of substituents at the 5-position of the pyrazole ring.
Caption: Synthetic route to this compound.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~5.2 (s, 1H, pyrazole-H), ~4.5 (br s, 2H, NH₂), ~2.2 (s, 2H, CH₂), ~0.9 (s, 9H, C(CH₃)₃) ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~160 (C3), ~150 (C5), ~85 (C4), ~40 (CH₂), ~31 (C(CH₃)₃), ~29 (C(CH₃)₃) ppm.
-
IR (KBr): ν ~3400-3200 (N-H stretching), ~2960 (C-H stretching), ~1630 (N-H bending), ~1580 (C=N stretching) cm⁻¹.
-
Mass Spectrometry (EI): m/z (%) = 153 (M⁺), 96 ([M-C₄H₉]⁺).
Comparative Analysis with Alternative 5-Substituted-1H-pyrazol-3-amines
To understand the influence of the 5-alkyl group on the properties of the pyrazole core, we will compare this compound with two analogs: 5-(tert-butyl)-1H-pyrazol-3-amine and 5-propyl-1H-pyrazol-3-amine.
Caption: Structural comparison of the target compound and its analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (pyrazole-H, ppm) | Predicted ¹³C NMR (C4, ppm) |
| This compound | C8H15N3 | 153.22[2] | ~5.2 | ~85 |
| 5-(tert-butyl)-1H-pyrazol-3-amine | C7H13N3 | 139.20 | ~5.3 | ~86 |
| 5-propyl-1H-pyrazol-3-amine | C6H11N3 | 125.17[4] | ~5.1 | ~84 |
The neopentyl group in the target compound is sterically demanding, which can influence its reactivity and interaction with biological targets. The tert-butyl analog provides a direct comparison of a quaternary carbon attached to the pyrazole ring, while the propyl analog offers a less sterically hindered linear alkyl chain. These variations in the alkyl substituent are expected to subtly alter the electronic environment of the pyrazole ring, which can be observed in the predicted NMR chemical shifts.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of 5-substituted-1H-pyrazol-3-amines, based on established literature procedures.
Synthesis of this compound
Materials:
-
4,4-Dimethyl-3-oxopentanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for salt formation, if desired)
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for unambiguous assignments.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum of a thin film of the neat compound on a salt plate.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Conclusion
This guide provides a comprehensive overview of the characterization of this compound, a valuable building block in drug discovery. By understanding its synthesis and spectral properties in comparison to its structural analogs, researchers can make informed decisions in the design and synthesis of novel pyrazole-based compounds with therapeutic potential. The provided experimental protocols offer a solid foundation for the practical synthesis and characterization of this and related molecules in a laboratory setting.
References
Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci.2023 , 24(9), 7834. [Link] [1] Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link] [2] this compound. PubChem. [Link] [3] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein J. Org. Chem.2011 , 7, 147-160. [Link] [4] 5-Propyl-1H-pyrazol-3-amine. PubChem. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H15N3 | CID 33787841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 5-neopentyl-1H-pyrazol-3-amine
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. In this guide, we delve into the analytical methodologies for assessing the purity of 5-neopentyl-1H-pyrazol-3-amine, a key building block in medicinal chemistry. Our focus will be on providing a comparative analysis of various techniques, grounded in experimental data and practical insights, to empower you in selecting the most appropriate methods for your specific needs.
The Criticality of Purity for Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals.[1][2] The seemingly minor substitution of a neopentyl group and an amine on the pyrazole core of 5-neopentyl-1H-pyrazol-3-amine can significantly influence its physicochemical properties and, consequently, the choice of analytical methods. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can have a profound impact on the biological activity and toxicity of the final compound.[3] Therefore, a multi-pronged analytical approach is essential for comprehensive purity assessment.
A Comparative Overview of Analytical Techniques
The selection of an analytical method for purity assessment is a balance of selectivity, sensitivity, speed, and the nature of the potential impurities. For 5-neopentyl-1H-pyrazol-3-amine, a compound with both a basic amine group and a hydrophobic neopentyl moiety, a range of chromatographic and spectroscopic techniques are applicable. Below, we compare the most pertinent methods.
| Technique | Principle | Strengths | Limitations | Primary Application for 5-neopentyl-1H-pyrazol-3-amine |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and versatility for a wide range of compounds.[4][5] | Can be time-consuming for method development. | Quantification of the main component and separation of non-volatile impurities and regioisomers. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for volatile impurities and regioisomers.[6][7] High efficiency and sensitivity. | Not suitable for non-volatile or thermally labile compounds. | Analysis of residual solvents and volatile synthetic byproducts. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity. Provides molecular weight and structural information.[1][8] | Can be challenging for quantitative analysis without proper calibration. | Identification of unknown impurities and confirmation of molecular weight. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[1][9] | Lower sensitivity compared to chromatographic methods. | Structural elucidation, identification of regioisomers, and absolute purity determination. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties as a function of temperature. | Provides information on thermal stability, melting point, and presence of solvates.[10][11] | Not a separation technique; provides information on the bulk sample. | Assessment of thermal stability and detection of hydrated or solvated forms. |
In-Depth Analysis of Key Methodologies
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
For a compound like 5-neopentyl-1H-pyrazol-3-amine, Reversed-Phase HPLC (RP-HPLC) is the method of choice for routine purity analysis. The combination of the nonpolar neopentyl group and the polar amine allows for good retention and separation on C18 columns.
Experimental Protocol: RP-HPLC Purity Assessment
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B. The formic acid helps to protonate the amine group, leading to better peak shape.[12][13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of 5-neopentyl-1H-pyrazol-3-amine in 1 mL of mobile phase B (acetonitrile).
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Gas Chromatography (GC): Targeting Volatile Impurities
Given the potential for volatile impurities from the synthesis of 5-neopentyl-1H-pyrazol-3-amine, such as residual solvents or volatile byproducts, Gas Chromatography (GC) is an invaluable tool.[6][7] Coupling GC with a Mass Spectrometer (GC-MS) allows for both quantification and identification of these volatile components.
Experimental Protocol: GC-MS for Volatile Impurities
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.[6]
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Mass Spectrometry (MS): Unveiling Impurity Structures
Mass spectrometry is a powerful tool for the structural elucidation of impurities, especially when coupled with a chromatographic separation technique like LC-MS or GC-MS.[1][8] For 5-neopentyl-1H-pyrazol-3-amine, Electrospray Ionization (ESI) in positive mode would be highly effective due to the basicity of the amine group. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which is crucial for determining the elemental composition of an unknown impurity.[1]
Experimental Protocol: LC-MS for Impurity Identification
-
LC System: Utilize the same RP-HPLC conditions as described above.
-
MS Interface: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.
-
Data Acquisition: Full scan mode from m/z 50 to 500. For targeted impurities, tandem MS (MS/MS) can be performed to obtain fragmentation patterns.
Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR spectroscopy is indispensable for the structural confirmation of 5-neopentyl-1H-pyrazol-3-amine and the identification of structurally similar impurities like regioisomers.[1] Furthermore, quantitative NMR (qNMR) allows for the determination of absolute purity without the need for a specific reference standard for each impurity.[14]
Experimental Protocol: ¹H NMR for Purity and Structural Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Acquisition: A standard proton experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration for quantitative analysis.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals will confirm the structure. Impurity signals can be integrated relative to a known signal of the main component to determine their concentration.[9]
Caption: Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow.
Conclusion: A Holistic Approach to Purity Assessment
The purity assessment of 5-neopentyl-1H-pyrazol-3-amine is not a one-size-fits-all endeavor. A comprehensive and robust purity profile requires the intelligent application of orthogonal analytical techniques. While RP-HPLC is the cornerstone for routine purity checks, it should be complemented by GC-MS for volatile impurities, LC-MS for the identification of unknown non-volatile impurities, and NMR for definitive structural confirmation and orthogonal purity determination. By understanding the strengths and limitations of each method and applying them judiciously, researchers and drug developers can ensure the quality and integrity of this vital chemical building block.
References
-
Popova, E. A., & Trifonov, R. E. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Papp, J., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. Retrieved from [Link]
-
El-Emary, T. I., & El-Din, N. M. S. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Retrieved from [Link]
-
Al-Awaida, W., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
-
Lin, C. Y., & S-Y, Wang. (1978). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential Thermal Analysis and Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]
-
Li, H., et al. (2021). A facile strategy for synthesizing promising pyrazole-fused energetic compounds. CrystEngComm, 23(30), 5143-5147. Retrieved from [Link]
-
Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Retrieved from [Link]
-
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 132-138. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Retrieved from [Link]
-
Britton, R., et al. (2008). “Pure by NMR”? Organic Letters, 10(22), 5269-5272. Retrieved from [Link]
-
Elguero, J. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ARKIVOC, 2008(1), 1-33. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
El-Gohary, S. M., & Shaabana, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-166. Retrieved from [Link]
-
Aggarwal, N., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 48(5), 329-342. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Popa, M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8201. Retrieved from [Link]
-
Li, J., et al. (2022). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society, 144(30), 13586-13595. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijcpa.in [ijcpa.in]
- 5. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Isomers: A Comparative Guide to the Definitive 13C NMR Assignment of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as pyrazole derivatives, which form the core of numerous pharmacologically active agents, this task can be particularly challenging due to the potential for tautomerism and isomerism. This guide provides a comprehensive, in-depth analysis of the 13C NMR assignment for 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine, a key building block in medicinal chemistry.[1] We will move beyond a simple data report to offer a comparative analysis, grounded in experimental insights and authoritative references, to empower researchers in their structural characterization endeavors.
The Challenge of Pyrazole Tautomerism
The inherent tautomerism of N-unsubstituted pyrazoles presents a significant challenge in NMR spectroscopy.[2][3] The rapid exchange of the proton between the two nitrogen atoms can lead to averaged signals or a mixture of tautomers in solution, complicating spectral interpretation. For this compound, two principal tautomeric forms exist, which significantly influences the chemical environment of the pyrazole ring carbons (C3, C4, and C5).
Predicted 13C NMR Chemical Shifts and Comparative Analysis
To provide a robust comparison, we will analyze the predicted shifts for our target molecule against experimentally determined data for structurally related pyrazoles.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | 3-Amino-5-methylpyrazole (ppm)[5] | 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine (ppm)[6][7] | Rationale for Predicted Shift |
| C3 | ~155-160 | ~155 | ~160.7 | The amino group at C3 is strongly deshielding. The exact shift will depend on the dominant tautomer. |
| C4 | ~90-95 | ~90 | ~85.2 | This carbon is generally the most shielded in the pyrazole ring. The alkyl substituent at the adjacent C5 will have a minor shielding effect. |
| C5 | ~145-150 | ~140 | ~148.1 | The neopentyl group will deshield this carbon. The position will be influenced by the tautomeric equilibrium. |
| C(CH2) | ~40-45 | - | - | The methylene carbon of the neopentyl group. |
| C(quat) | ~30-35 | - | 32.3 | The quaternary carbon of the neopentyl group. |
| C(CH3)3 | ~28-32 | - | 30.6 | The three equivalent methyl carbons of the neopentyl group. |
Experimental Protocol for Definitive 13C NMR Assignment
To overcome the limitations of prediction and definitively assign the 13C NMR spectrum, a systematic experimental approach is required.
Step 1: Sample Preparation and Initial 1D 13C NMR Acquisition
-
Solvent Selection: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice as it can help to slow down proton exchange on the nitrogen atoms, potentially allowing for the observation of distinct tautomers.[2][3]
-
Initial Spectrum: Acquire a standard proton-decoupled 13C NMR spectrum. This will provide the chemical shifts of all carbon atoms.
Step 2: Distinguishing Quaternary from Protonated Carbons
-
DEPT-135 Experiment: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH2, and CH3 groups. In the DEPT-135 spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons will be absent.
Step 3: Unambiguous Proton-Carbon Correlation
-
HSQC/HETCOR Experiment: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) experiment is crucial. It correlates each carbon atom with its directly attached proton(s). This will definitively link the pyrazole ring's C4 to its corresponding proton.
-
HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final key to the puzzle. It reveals correlations between carbons and protons that are two or three bonds apart. This is invaluable for assigning the quaternary carbons and confirming the connectivity of the neopentyl group to the pyrazole ring.
Visualizing the Assignment Strategy
The following workflow diagram illustrates the logical progression of experiments for unambiguous spectral assignment.
Caption: Experimental workflow for the definitive 13C NMR assignment.
Alternative and Complementary Analytical Techniques
While 13C NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation.
| Technique | Application for this compound | Advantages | Limitations |
| 1H NMR Spectroscopy | Provides information on the number and connectivity of protons. The chemical shift of the pyrazole C4-H is particularly informative. | High sensitivity, rapid acquisition. | Can be complex to interpret in the presence of tautomers. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming the molecular formula (C8H15N3).[1] Fragmentation patterns can provide structural clues. | High sensitivity, provides molecular formula confirmation. | Does not distinguish between isomers. |
| Infrared (IR) Spectroscopy | Identifies functional groups present, such as N-H and C=N stretches characteristic of the pyrazole ring and the amine group. | Rapid and non-destructive. | Provides limited information on the carbon skeleton. |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of the molecule in the solid state. | The "gold standard" for structural elucidation. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The definitive 13C NMR assignment of this compound is a solvable, albeit non-trivial, challenge. By combining predictive knowledge based on established substituent effects with a systematic experimental workflow incorporating 1D and 2D NMR techniques, researchers can achieve an unambiguous structural elucidation. This guide provides the necessary framework for not only assigning the spectrum of this specific molecule but also for approaching the structural characterization of other novel pyrazole derivatives with confidence and scientific rigor.
References
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- Elguero, J., Marzin, C., & Roberts, J. D. (1974). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of Organic Chemistry, 39(24), 3577-3582.
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
-
Jalani, B. H., & El-Sayed, M. Y. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(10), 579-588. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
-
PDF. (2016). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
-
ProQuest. (n.d.). The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. [Link]
-
Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(3-4), 419-432. [Link]
-
Supporting Information. (n.d.). [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Link]
-
SpectraBase. (n.d.). 5-((2,2-DIMETHYLPROPYL)-AMINO)-[2][8]-THIAZOLO-[3,2-A]-PYRIMIDIN-7-ONE. [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
Oakwood Chemical. (n.d.). 5-(2, 2-dimethylpropyl)-1H-pyrazol-3-amine, min 97%, 1 gram. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Aminopyrazole and 5-Aminopyrazole Isomers in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, pyrazole-containing compounds represent a cornerstone for the development of novel therapeutics.[1][2] Their synthetic accessibility and diverse biological activities have rendered them a "privileged scaffold" in drug discovery.[3] Among the various substituted pyrazoles, aminopyrazoles are particularly noteworthy for their utility as versatile building blocks and their intrinsic biological properties.[1][4] This guide provides a comparative analysis of two key isomers, 3-aminopyrazole and 5-aminopyrazole, for researchers, scientists, and drug development professionals. We will delve into their differential applications in biological assays, supported by experimental data, and provide practical insights into their evaluation.
Structural and Physicochemical Distinctions
The fundamental difference between 3-aminopyrazole and 5-aminopyrazole lies in the position of the amino group on the pyrazole ring. This seemingly subtle variation significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate how these isomers and their derivatives interact with biological targets.
| Feature | 3-Aminopyrazole | 5-Aminopyrazole |
| Structure | ||
| Key Attributes | The amino group is adjacent to one of the ring nitrogen atoms. | The amino group is positioned between the two ring nitrogen atoms. |
| Synthetic Utility | Utilized in the synthesis of various heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5] | A key precursor for a wide range of fused heterocyclic compounds such as pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[5][6] |
Comparative Biological Activities: A Tale of Two Isomers
While both isomers have found applications in medicinal chemistry, the literature reveals a more extensive investigation into 5-aminopyrazole derivatives, particularly in the realms of anticancer and anti-inflammatory research.[1][7]
Anticancer and Anti-inflammatory Properties
5-Aminopyrazoles have been extensively explored as scaffolds for potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[1][8] For instance, derivatives of 5-aminopyrazole have been developed as inhibitors of p38 MAP kinase and Bruton's tyrosine kinase (BTK), with the BTK inhibitor Pirtobrutinib being a notable recent approval.[1][7] The 5-amino group often plays a crucial role in forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
3-Aminopyrazoles , while also showing anticancer and anti-inflammatory potential, are often characterized by different structure-activity relationships (SAR).[1] For example, potent 3-aminopyrazole-based anticancer agents often feature bulky aromatic rings at the C4 position.[1]
Comparative Data on Anticancer Activity:
| Compound/Derivative | Isomer | Target/Assay | Reported Activity (IC50) | Reference |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | 3-aminopyrazole | Proliferation of HeLa cells | 38.44% mean growth | [1] |
| Pyrazolo[3,4-d][1][6][7]triazin-4-one derivatives | 3-aminopyrazole precursor | Anticancer activity (HCT-116, HepG-2, and MCF-7) | Not specified | [6] |
| Aryl azo imidazo[1,2-b]pyrazole derivatives | 5-aminopyrazole precursor | Anticancer activity against MCF-7 cells | IC50 = 6.1 ± 0.4 µM | [6] |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | 5-aminopyrazole | FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant | IC50 = 46, 41, 99, and 62 nM respectively for compound 10h | [9] |
Anti-infective Properties
Both 3-aminopyrazole and 5-aminopyrazole scaffolds have been incorporated into molecules with antibacterial and antiviral activities.[1] For instance, certain 3-aminopyrazole derivatives have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV.[10] Similarly, 5-aminopyrazole derivatives have been used to create compounds with antibacterial and antifungal properties.[1]
Structure-Activity Relationship (SAR) Insights
The position of the amino group is a critical determinant of the SAR for these isomers.[11][12]
For 5-aminopyrazole derivatives, the amino group, flanked by the two ring nitrogens, can act as a potent hydrogen bond donor, crucial for anchoring the molecule in the active site of enzymes like kinases.
For 3-aminopyrazole derivatives, the amino group's proximity to a single ring nitrogen alters its electronic environment and steric accessibility. This can lead to different binding modes and selectivity profiles compared to their 5-amino counterparts.[13]
Experimental Section: A Representative Protocol
To provide a practical context, here is a detailed protocol for a common biological assay used to evaluate the anticancer potential of aminopyrazole derivatives: the MTT assay for cell viability.
Protocol: MTT Cell Viability Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
3-aminopyrazole or 5-aminopyrazole derivatives (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (aminopyrazole derivatives) in complete growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Comparative focus on 3-aminopyrazole vs. 5-aminopyrazole in drug discovery.
Caption: Workflow of the MTT cell viability assay.
Conclusion
References
-
Al-Warhi, T., Rizk, S., & Al-shakliah, N. S. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(10), 2269. [Link]
-
Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). International Journal of Molecular Sciences, 25(10), 5348. [Link]
-
Recent developments in aminopyrazole chemistry. (2022). ResearchGate. [Link]
-
Synthesis of New Pyrazolo [5, 1-c][1][5][6] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. (2018). Science Publishing Group. [Link]
-
Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry, 30(11), 2533-2537. [Link]
-
Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-160. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Biomedicines, 10(5), 1124. [Link]
-
Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (2019). Indian Journal of Pharmaceutical Sciences, 81(2), 333-343. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2020). Molecules, 25(21), 5183. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules, 26(16), 4987. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116757. [Link]
-
Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(11), 2214-2220. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5579-5588. [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2011). Journal of Medicinal Chemistry, 54(23), 8191-8204. [Link]
-
Novel 5-aminopyrazoles endowed with anti-angiogenetic properties: Design, synthesis and biological evaluation. (2020). ResearchGate. [Link]
-
Structure–activity relationship summary of tested compounds. (2021). ResearchGate. [Link]
-
Drug Design: Structure-Activity Relationship (SAR). (2019). Caucasus Journal of Health Sciences and Public Health, 2(1). [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Drug Design: Structure-Activity Relationship (SAR) | Caucasus Journal of Health Sciences and Public Health [caucasushealth.ug.edu.ge]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating Pyrazole Regioisomers Using 2D NMR Techniques
Byline: Your Senior Application Scientist at Google AI Audience: Researchers, scientists, and drug development professionals.
Introduction: The Regiochemical Challenge of Pyrazole Synthesis
The pyrazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its prevalence is due to its unique physicochemical properties and its ability to act as a versatile pharmacophore.[2][3] However, a common synthetic route to access this valuable core—the condensation of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine—frequently yields a mixture of regioisomers.[2][3] For example, the reaction can produce a 1,3,5-trisubstituted pyrazole or its 1,5,3-trisubstituted isomer. Distinguishing between these isomers is not a trivial academic exercise; it is a critical step in drug development, as different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and metabolic stabilities.
This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of pyrazole regioisomers. We will move beyond simple 1D ¹H NMR analysis, which is often insufficient, and delve into the power of 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)—as the definitive tools for confirmation.
The Causality of Ambiguity: Why 1D NMR Fails
While ¹H NMR is excellent for initial assessment, it often falls short in distinguishing pyrazole regioisomers. The chemical shifts of the pyrazole ring proton and adjacent substituents can be remarkably similar between isomers, making definitive assignment based on shielding/deshielding effects unreliable. Relying on predicted chemical shifts from computational models can also be misleading without experimental validation.[4][5] To achieve absolute certainty, one must establish through-bond and through-space correlations, which is the domain of 2D NMR.
The Definitive Workflow: A Self-Validating System for Structure Elucidation
Our approach is a systematic, multi-step process where each experiment provides a layer of evidence that corroborates the others. This creates a self-validating system, ensuring the final structural assignment is robust and defensible.
Below is a diagram outlining the logical workflow for analyzing a potential mixture of pyrazole regioisomers.
Caption: Logical workflow for pyrazole regioisomer validation.
Core Technique 1: Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is the most powerful tool for this task. It detects correlations between carbons and protons that are separated by two or three bonds (²J_CH and ³J_CH). This allows us to piece together the molecular skeleton by connecting protons to non-protonated (quaternary) carbons and linking different spin systems.
The Key Diagnostic Correlations
Let's consider a common synthetic outcome: the reaction of methylhydrazine with an unsymmetrical 1,3-diketone (R¹-CO-CH₂-CO-R³), yielding either the 1,3,5- or 1,5,3-trisubstituted pyrazole.
| General structures of the two possible regioisomers. |
The decisive correlations in an HMBC spectrum involve the N-methyl protons (N-CH₃) and the pyrazole ring carbons (C3, C4, C5).
-
For Isomer A (1,3,5-trisubstituted): The N-CH₃ protons are three bonds away from the C5 carbon. Therefore, a ³J_CH correlation between the N-CH₃ protons and the C5 carbon is expected .[6][7]
-
For Isomer B (1,5,3-trisubstituted): The N-CH₃ protons are three bonds away from the C3 carbon. Thus, a ³J_CH correlation between the N-CH₃ protons and the C3 carbon is expected .[6]
This difference provides an unambiguous method for assignment. The presence of a cross-peak between the N-methyl protons and one specific ring carbon immediately identifies the isomer.[8][9][10]
Data Presentation: Expected HMBC Correlations
The following table summarizes the critical HMBC correlations that differentiate the two regioisomers. The carbon chemical shifts are illustrative and can vary based on the specific R groups.[11][12][13][14]
| Correlation Source (¹H) | Correlation Target (¹³C) | Expected in Isomer A? | Expected in Isomer B? | Justification & Comments |
| N-CH₃ Protons | C5 | Yes | No | Key ³J_CH correlation. Unambiguous proof for Isomer A.[7] |
| N-CH₃ Protons | C3 | No | Yes | Key ³J_CH correlation. Unambiguous proof for Isomer B. |
| H4 Proton | C3 | Yes | Yes | ³J_CH correlation, present in both isomers. |
| H4 Proton | C5 | Yes | Yes | ²J_CH correlation, present in both isomers. |
| Protons on R⁵ | C5 | Yes | No | Confirmatory ³J_CH correlation. |
| Protons on R⁵ | C4 | Yes | No | Confirmatory ²J_CH correlation. |
| Protons on R³ | C3 | No | Yes | Confirmatory ³J_CH correlation. |
| Protons on R³ | C4 | No | Yes | Confirmatory ²J_CH correlation. |
Experimental Protocol: HMBC Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15] Ensure the sample is fully dissolved.
-
Instrument Setup: Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters (Typical):
-
Pulse Program: hmbcgplpndqf (or similar phase-cycled gradient-selected sequence).
-
Spectral Width: ~12-14 ppm in the ¹H dimension (F2) and ~200-220 ppm in the ¹³C dimension (F1).
-
HMBC Delay (¹J_CH): Optimize the long-range coupling delay. A value around 8-10 Hz (e.g., d6 = 62.5 ms for 8 Hz) is a good starting point for detecting typical ²J and ³J couplings in aromatic systems.
-
Number of Scans (ns): 8 to 16 per increment.
-
Number of Increments (td in F1): 256 to 512.
-
Relaxation Delay (d1): 1.5 to 2.0 seconds.
-
Core Technique 2: NOESY/ROESY for Orthogonal Validation
While HMBC provides definitive evidence based on through-bond couplings, Nuclear Overhauser Effect Spectroscopy (NOESY) offers powerful, orthogonal validation through-space.[16][17] The NOE arises from dipole-dipole interactions between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[16] For small molecules like most pyrazole derivatives, NOESY cross-peaks confirm spatial proximity.[18][19]
The Key Diagnostic Correlations
The diagnostic value of NOESY lies in observing correlations between protons on the N-substituent and protons on the adjacent C5-substituent.
-
For Isomer A (1,3,5-trisubstituted): The N-CH₃ group is spatially close to the R⁵ substituent at the C5 position. Therefore, a NOESY cross-peak between the N-CH₃ protons and the protons of the R⁵ group is expected .[6][20]
-
For Isomer B (1,5,3-trisubstituted): The N-CH₃ group is now adjacent to the pyrazole ring proton (H4) and far from the R³ group. The R⁵ group is adjacent to the other ring nitrogen. Therefore, a NOESY cross-peak between the N-CH₃ protons and the H4 proton may be observed , but crucially, no correlation to the R³ group protons should be seen . A key correlation would be expected between the protons of the R⁵ group and the H4 proton.
The observation (or lack thereof) of a NOE between the N-substituent and the adjacent C-substituent provides a clear-cut distinction that perfectly complements the HMBC data.
Data Presentation: Expected NOESY Correlations
| Correlation Source (¹H) | Correlation Target (¹H) | Expected in Isomer A? | Expected in Isomer B? | Justification & Comments |
| N-CH₃ Protons | Protons on R⁵ | Yes | No | Key through-space correlation confirming proximity. Unambiguous proof for Isomer A.[6][20] |
| N-CH₃ Protons | H4 Proton | Yes | Yes | Proximity is likely in both isomers. |
| Protons on R⁵ | H4 Proton | Yes | Yes | Key through-space correlation confirming proximity. Helps validate Isomer B. |
Experimental Protocol: 2D NOESY Acquisition
-
Sample Preparation: Use the same sample as prepared for the HMBC experiment. Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen, metal contaminants) by degassing if necessary, as these can quench the NOE effect.
-
Instrument Setup: Tune and shim carefully.
-
Acquisition Parameters (Typical):
-
Pulse Program: noesygpph (or similar phase-sensitive gradient-selected sequence).
-
Spectral Width: ~12-14 ppm in both dimensions.
-
Mixing Time (d8): This is a critical parameter. For small molecules, a mixing time of 0.5 to 1.0 seconds is a good starting point.[17] It may need to be optimized based on the molecule's rotational correlation time.
-
Number of Scans (ns): 16 to 32 per increment to achieve good signal-to-noise for weak correlations.
-
Number of Increments (td in F1): 256 to 512.
-
Relaxation Delay (d1): 2.0 to 3.0 seconds.
-
Conclusion: An Integrated Approach to Certainty
The regiochemical outcome of pyrazole synthesis is a persistent challenge that demands rigorous analytical validation. Relying on a single piece of data is insufficient. By employing a logical workflow that combines the skeletal mapping power of HMBC with the spatial proximity information from NOESY, researchers can achieve an unambiguous and irrefutable structural assignment. The HMBC experiment identifies the fundamental connectivity of the pyrazole core, while the NOESY experiment provides orthogonal confirmation of the substituent arrangement. This integrated approach embodies scientific integrity, providing the certainty required for advancing drug discovery programs and publishing with confidence.
References
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
ScienceDirect. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]
-
University of Missouri. (2018). NOESY and ROESY. Retrieved from [Link]
-
NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... Retrieved from [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а. Retrieved from [Link]
-
ResearchGate. (2025). Exploring The Molecular Structure of Green-Synthesized Aza-Michael Addition Products: 2D NMR Confirms Novel Pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H-¹³C-HMBC and ¹H,¹H-NOESY correlations of compound 20b. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H¹⁵N HMBC experiment for the determination of the regiochemistry of the reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[3][21]pyran Derivative by NMR Spectroscopy. Retrieved from [Link]
-
Prof. Dr. H.-H. Limbach. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. Retrieved from [Link]
-
UAB Divulga. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
ResearchGate. (n.d.). Relevant ¹H-¹³C-HSQC, ¹H,¹³C-HMBC, ¹H,¹H-NOESY correlations and ¹H NMR (red), ¹³C NMR (italic), ¹⁵N NMR (blue) chemical shifts of regioisomers 2a and 3a. Retrieved from [Link]
-
NIH. (2007). Structure Elucidation of a Pyrazolo[3][21]pyran Derivative by NMR Spectroscopy. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). N-H HSQC spectrum showing only two nitrogens with protons. Retrieved from [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
-
NIH. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]
-
RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Retrieved from [Link]
-
TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Retrieved from [Link]
-
PubMed. (n.d.). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 15. benchchem.com [benchchem.com]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 19. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 20. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 21. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to HPLC Method Development for Substituted Pyrazole Derivatives
This guide provides a comprehensive framework for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted pyrazole derivatives. Pyrazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their accurate quantification and impurity profiling critical in drug development and quality control. This document moves beyond a simple checklist of steps, delving into the rationale behind experimental choices to empower researchers to develop and validate methods that are not only compliant with regulatory standards but are also scientifically sound and efficient.
Understanding the Analyte: The Chromatographic Behavior of Pyrazole Derivatives
Substituted pyrazoles, as nitrogen-containing heterocyclic compounds, exhibit a range of polarities depending on their substitution patterns. This inherent variability dictates the initial strategy for method development. Generally, for many pyrazole derivatives, Reversed-Phase HPLC (RP-HPLC) is the technique of choice due to its versatility in separating compounds of moderate to low polarity. The basic nitrogen atoms in the pyrazole ring can interact with residual silanols on the silica-based stationary phase, potentially leading to peak tailing. Therefore, careful consideration of column chemistry and mobile phase pH is paramount.
Strategic Approach to Method Development: A Step-by-Step Protocol with Rationale
A systematic approach to method development ensures that the final method is robust, reproducible, and fit for its intended purpose. The following protocol outlines a logical workflow, emphasizing the "why" behind each step.
Initial Assessment and Objective Definition
Before any experimental work, it is crucial to define the goals of the HPLC method. Is it for:
-
Assay and content uniformity? This requires high precision and accuracy.
-
Impurity profiling? This necessitates high sensitivity and resolution to separate closely related structures.
-
Stability-indicating analysis? The method must be able to separate the active pharmaceutical ingredient (API) from its degradation products.
A thorough understanding of the pyrazole derivative's physicochemical properties (pKa, logP, UV spectrum) will significantly inform the initial chromatographic conditions.
Experimental Protocol: Developing a Stability-Indicating RP-HPLC Method
This section provides a detailed, step-by-step methodology for developing an HPLC method for a hypothetical substituted pyrazole derivative.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of "Pyrazole-X" and its potential degradation products.
Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical column: C18, 150 mm x 4.6 mm, 5 µm (A good starting point for many pyrazoles)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile (ACN)
-
Sample: "Pyrazole-X" standard and stressed samples (acid, base, oxidative, thermal, and photolytic degradation)
Workflow Diagram:
Caption: A systematic workflow for HPLC method development.
Step-by-Step Procedure:
-
Detector Wavelength Selection: Dissolve "Pyrazole-X" in a suitable solvent (e.g., methanol or acetonitrile) and acquire its UV spectrum. Select the wavelength of maximum absorbance (λmax) for detection to ensure high sensitivity. For pyrazolone derivatives, detection wavelengths can range from 206 nm to 333 nm depending on the specific structure.
-
Initial Chromatographic Conditions (Scouting Run):
-
Column: C18, 150 mm x 4.6 mm, 5 µm. This is a versatile, non-polar stationary phase suitable for a wide range of organic molecules.
-
Mobile Phase:
-
A: 0.1% TFA in water. The acidic pH helps to protonate the basic nitrogens in the pyrazole ring, leading to better peak shape by minimizing interactions with residual silanols.
-
B: Acetonitrile. A common organic modifier in RP-HPLC.
-
-
Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Gradient: A fast scouting gradient (e.g., 5% to 95% B in 10 minutes) is employed to estimate the elution strength required to elute the analyte and any potential impurities.
-
-
Optimization of Mobile Phase Composition:
-
Organic Modifier: Compare acetonitrile with methanol. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity for certain compounds.
-
pH: The pH of the mobile phase is critical for controlling the ionization state of pyrazole derivatives. A low pH (e.g., using TFA or formic acid) is generally a good starting point. If peak shape is still poor, exploring a slightly higher pH with a different buffer (e.g., phosphate or acetate buffer) may be beneficial, but care must be taken to stay within the stable pH range of the column.
-
-
Optimization of the Gradient: Based on the scouting run, adjust the gradient to achieve adequate separation of the main peak from any impurities or degradation products. A typical optimization strategy involves:
-
A shallow gradient around the elution time of the main peak to resolve closely eluting impurities.
-
A steeper gradient after the main peak has eluted to quickly wash out strongly retained components.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, "Pyrazole-X" should be subjected to stress conditions as recommended by ICH guidelines (e.g., acid and base hydrolysis, oxidation, thermal, and photolytic stress). The goal is to achieve 5-20% degradation. The stressed samples are then analyzed using the developed method to demonstrate that the degradation products are well-separated from the parent peak and from each other.
Comparing Chromatographic Conditions: A Data-Driven Approach
The choice of column and mobile phase significantly impacts the separation. The following tables provide a comparative overview of how different conditions can affect the chromatography of a hypothetical pyrazole derivative.
Table 1: Comparison of Different C18 Columns
| Column | Manufacturer | Key Feature | Expected Performance for Pyrazoles |
| Eclipse XDB-C18 | Agilent | High-purity silica, double end-capped | Good peak shape for basic compounds, suitable for a wide pH range. |
| Luna C18(2) | Phenomenex | Robust, general-purpose C18 | Reliable performance for routine analysis. |
| Shim-pack GIST C18 | Shimadzu | High-density bonding | High efficiency and sensitivity, good for complex samples. |
Table 2: Impact of Mobile Phase Additives on Peak Shape
| Mobile Phase Additive | pH | Mechanism of Action | Expected Outcome |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | Ion-pairing and silanol suppression | Sharp, symmetrical peaks for basic pyrazoles. |
| 0.1% Formic Acid | ~2.7 | Silanol suppression | Good peak shape, MS-compatible. |
| 10 mM Ammonium Acetate | ~6.8 | Buffering | May be useful if the analyte is more stable or has better selectivity at a neutral pH. |
Method Validation: Ensuring Trustworthiness and Compliance
Once the method is developed and optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation parameters typically include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Forced degradation studies are key to demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A regression coefficient (r²) of >0.998 is generally expected.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Troubleshooting Common HPLC Issues in Pyrazole Analysis
Even with a well-developed method, problems can arise. The following diagram illustrates a logical approach to troubleshooting common HPLC issues.
Caption: A troubleshooting guide for common HPLC problems.
Conclusion
Developing a robust HPLC method for substituted pyrazole derivatives is a systematic process that combines a theoretical understanding of chromatography with empirical experimentation. By following a logical workflow, carefully selecting and optimizing chromatographic parameters, and performing a thorough validation, researchers can ensure the generation of high-quality, reliable data. This guide provides the foundational principles and practical insights to empower scientists in the successful development and implementation of HPLC methods for this important class of compounds.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]
-
Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]
- A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantific
Navigating Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in Aminopyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminopyrazoles, a cornerstone of many medicinal chemistry programs, often presents a critical challenge: controlling the regioselectivity of the final product. The condensation of a 1,3-dielectrophilic species with a substituted hydrazine can yield two distinct regioisomers, the 3-aminopyrazole and the 5-aminopyrazole. The ability to selectively synthesize one isomer over the other is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides an in-depth comparison of the two primary strategies for achieving this control: kinetic and thermodynamic control. We will delve into the mechanistic underpinnings of these approaches, present supporting experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Decisive Moment: Kinetic vs. Thermodynamic Pathways
In the synthesis of aminopyrazoles from precursors like β-ketonitriles or α,β-unsaturated nitriles and a monosubstituted hydrazine, the reaction pathway can be directed to favor one of two products. The product that forms faster is known as the kinetic product , while the more stable product is the thermodynamic product .[1] The selection between these two is dictated by the reaction conditions.
The key to understanding this divergence lies in the initial nucleophilic attack of the substituted hydrazine. The hydrazine has two non-equivalent nitrogen atoms: the substituted (internal) nitrogen and the unsubstituted (terminal) nitrogen. The terminal nitrogen is generally more sterically accessible, while the internal nitrogen can be more nucleophilic depending on the electronic nature of the substituent.
Under kinetic control , the reaction is irreversible and the product distribution is determined by the relative rates of formation of the two possible intermediates. These conditions typically involve lower temperatures and a strong, non-equilibrating base.[2][3] Conversely, thermodynamic control is achieved under conditions that allow for the equilibration of the intermediates.[2] Higher temperatures and acidic or neutral conditions facilitate this reversibility, ultimately leading to a product mixture that reflects the relative thermodynamic stabilities of the final products.[2][3]
Caption: A conceptual workflow illustrating the influence of reaction conditions on the formation of kinetic versus thermodynamic products.
Mechanistic Insights: The Role of Michael Adducts
A pivotal study by Fandrick and coworkers on the reaction of methyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate shed light on the underlying mechanism.[2] Their work demonstrated the formation of two key Michael adducts as intermediates. The kinetically favored adduct results from the attack of the more nucleophilic internal nitrogen of methylhydrazine, leading to the 3-aminopyrazole. The thermodynamically more stable adduct arises from the attack of the terminal nitrogen, which ultimately cyclizes to the 5-aminopyrazole.
Under basic conditions at low temperatures (kinetic control), the formation of the Michael adducts is essentially irreversible, and the product ratio reflects the relative rates of their formation. In contrast, under neutral or acidic conditions at elevated temperatures (thermodynamic control), the Michael addition becomes reversible, allowing for the equilibration of the intermediates to favor the more stable adduct, which then proceeds to form the thermodynamically preferred 5-aminopyrazole.[2]
Caption: Reaction pathways illustrating the formation of 3- and 5-aminopyrazoles via kinetically and thermodynamically favored Michael adducts.
Experimental Comparison: Conditions and Outcomes
The choice of reaction conditions is the primary lever for controlling the regiochemical outcome. The following table summarizes the typical conditions and expected products for the synthesis of aminopyrazoles.
| Control Type | Conditions | Predominant Product | Rationale |
| Kinetic | Sodium ethoxide (EtONa) in ethanol (EtOH) at 0 °C[2][3] | 3-Aminopyrazole | The strong base and low temperature favor the irreversible formation of the kinetically preferred intermediate.[2] |
| Thermodynamic | Ethanol (EtOH) at 70 °C or Acetic Acid (AcOH) in toluene under microwave irradiation[2] | 5-Aminopyrazole | Higher temperatures and neutral or acidic conditions allow for the equilibration of intermediates to the more stable form, leading to the thermodynamic product.[2] |
Detailed Experimental Protocols
The following protocols are adapted from literature procedures and serve as a starting point for the selective synthesis of 3- and 5-aminopyrazoles.[2]
Protocol 1: Kinetically Controlled Synthesis of 3-Aminopyrazole
Objective: To selectively synthesize the 3-aminopyrazole isomer.
Materials:
-
α,β-Unsaturated nitrile (e.g., ethyl 2-cyano-3-ethoxyacrylate)
-
Substituted hydrazine (e.g., methylhydrazine)
-
Sodium ethoxide (EtONa)
-
Anhydrous ethanol (EtOH)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol at 0 °C under an inert atmosphere, add the substituted hydrazine dropwise.
-
Stir the solution for 10-15 minutes at 0 °C.
-
Slowly add a solution of the α,β-unsaturated nitrile in anhydrous ethanol to the reaction mixture, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminopyrazole.
Protocol 2: Thermodynamically Controlled Synthesis of 5-Aminopyrazole
Objective: To selectively synthesize the 5-aminopyrazole isomer.
Materials:
-
α,β-Unsaturated nitrile (e.g., ethyl 2-cyano-3-ethoxyacrylate)
-
Substituted hydrazine (e.g., methylhydrazine)
-
Ethanol (EtOH) or Acetic Acid (AcOH) in Toluene
Procedure (Method A: Conventional Heating):
-
To a solution of the α,β-unsaturated nitrile in ethanol, add the substituted hydrazine.
-
Heat the reaction mixture to 70 °C and stir for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed and the product ratio is stable.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the 5-aminopyrazole.
Procedure (Method B: Microwave Irradiation):
-
In a microwave-safe vessel, combine the α,β-unsaturated nitrile, substituted hydrazine, and a solution of acetic acid in toluene.
-
Seal the vessel and heat the mixture under microwave irradiation at a temperature and time optimized for the specific substrates.
-
After cooling, work up the reaction mixture as described in Method A.
-
Purify the crude product to obtain the 5-aminopyrazole.[2]
Conclusion
The selective synthesis of 3- and 5-aminopyrazoles is a readily achievable goal through the careful application of kinetic and thermodynamic control principles. By manipulating reaction parameters such as temperature, solvent, and catalyst, researchers can effectively steer the reaction towards the desired regioisomer. Understanding the mechanistic basis of this control, particularly the reversible formation of Michael adducts, is crucial for troubleshooting and optimizing these synthetic transformations. The protocols provided herein offer a practical framework for accessing these important building blocks, thereby facilitating the advancement of drug discovery and development programs.
References
- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 319-353). Italian Society of Chemistry.
-
Gomha, S. M., & Riyadh, S. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 668–694. [Link]
- Siddiqui, Z. N. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(12), 10425-10459.
-
Muravev, A. A., Ovsyannikov, A. S., Konorov, G. V., Islamov, D. R., Usachev, K. S., Novikov, A. S., Solovieva, S. E., & Antipin, I. S. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Fandrick, D. R., et al. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]
Sources
A Senior Application Scientist's Guide to FTIR Analysis for Confirming Functional Groups in 3-Aminopyrazoles
For researchers, scientists, and professionals in drug development, the precise characterization of molecular scaffolds is paramount. Among these, the 3-aminopyrazole core is a privileged structure, forming the backbone of numerous pharmacologically active compounds.[1] Its accurate identification and the confirmation of its functional groups are critical early steps in any research and development pipeline. This guide provides an in-depth, technical comparison of using Fourier-Transform Infrared (FTIR) spectroscopy for this purpose, grounded in scientific principles and practical expertise. We will explore not only the "how" but, more importantly, the "why" behind the analytical choices, and compare FTIR with other relevant techniques.
The Central Role of Vibrational Spectroscopy in Structural Elucidation
At its core, FTIR spectroscopy measures the vibrations of chemical bonds within a molecule.[2] When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch or bend.[3] This absorption pattern is unique to the molecule and, crucially, to the functional groups it contains.[4] For a 3-aminopyrazole, we are primarily interested in confirming the presence of the amine (NH₂) group, the pyrazole ring structure (containing C=N, C=C, and N-H bonds), and any other substituents.
The power of FTIR lies in its ability to provide a rapid, non-destructive "fingerprint" of a compound.[2] However, interpreting this fingerprint requires a foundational understanding of group frequencies and the factors that can influence them.
Decoding the FTIR Spectrum of 3-Aminopyrazole: A Guided Interpretation
The FTIR spectrum is typically plotted as transmittance or absorbance against wavenumber (cm⁻¹).[2] Key regions of the spectrum correspond to the vibrations of specific functional groups. For a typical 3-aminopyrazole, we anticipate characteristic absorption bands as detailed below.
Table 1: Characteristic FTIR Absorption Bands for 3-Aminopyrazole Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Amine (NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3200 | Medium-Strong | Primary amines typically show two distinct bands.[5] |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Variable | Can sometimes overlap with C=C stretching bands.[6] | |
| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | The aromatic nature of the pyrazole ring influences this frequency.[5] | |
| Pyrazole Ring | N-H Stretch | ~3300 - 3100 | Medium-Broad | Can be influenced by hydrogen bonding.[7] |
| C=N Stretch | ~1635 - 1550 | Medium-Strong | Often coupled with C=C stretching vibrations.[8] | |
| C=C Stretch (Aromatic) | ~1620 - 1430 | Medium-Variable | The pyrazole ring exhibits aromatic character.[8] | |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Weak-Medium | Characteristic of C-H bonds on an aromatic ring.[8] |
Expert Insights on Spectral Interpretation:
-
The N-H Stretching Region (3500-3100 cm⁻¹): This is often the most diagnostic region for 3-aminopyrazoles. The presence of two distinct peaks between 3500 and 3200 cm⁻¹ is strong evidence for a primary amine (-NH₂).[5][9] A broader absorption band around 3300-3100 cm⁻¹ is typically attributed to the N-H stretch of the pyrazole ring itself.[7][10] The exact position and shape of these bands can be affected by hydrogen bonding, both intermolecularly and intramolecularly.[11]
-
The Double Bond Region (1650-1430 cm⁻¹): This region can be complex due to the overlap of several vibrational modes. The N-H bending of the primary amine (around 1650-1580 cm⁻¹) can be a valuable confirmation, though its intensity can vary.[6] The C=N and C=C stretching vibrations of the pyrazole ring also appear here, often as a series of sharp to medium bands.[8][12]
-
The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations, including the strong aromatic C-N stretch (1335-1250 cm⁻¹).[5] While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule and serves as a powerful tool for identity confirmation by comparison to a known standard or library spectrum.[2][13]
A Validated Experimental Protocol for FTIR Analysis
To ensure trustworthy and reproducible results, a systematic approach to data acquisition is essential. The following protocol outlines the key steps for analyzing a solid 3-aminopyrazole sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient setup.
Step-by-Step Experimental Workflow:
-
Instrument Preparation & Background Scan:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and water vapor) and the instrument itself. The background should be a flat line.
-
-
Sample Preparation:
-
Place a small amount of the finely powdered 3-aminopyrazole sample onto the center of the ATR crystal. Only a few milligrams are needed.
-
Apply consistent pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for a high-quality spectrum.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
-
-
Data Processing & Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
Perform peak picking to identify the wavenumbers of the major absorption bands.
-
Compare the observed peak positions with established correlation tables (like Table 1) to assign functional groups.
-
If a reference spectrum is available, perform a spectral overlay or library search for confirmation of identity.
-
Diagram of the FTIR Experimental Workflow
Caption: A streamlined workflow for FTIR analysis of 3-aminopyrazoles.
Comparative Analysis: FTIR vs. Other Spectroscopic Techniques
While FTIR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural elucidation. No single technique is universally superior; the best choice depends on the specific analytical question.[14]
FTIR vs. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NMR (¹H, ¹³C): NMR is the gold standard for determining the precise molecular structure and connectivity of organic molecules.[14][15] It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous assignment of isomers, which can be challenging for FTIR alone. For 3-aminopyrazoles, ¹H NMR can clearly distinguish between the protons on the pyrazole ring, the amine group, and any other substituents.[16][17]
-
FTIR's Advantage: FTIR is significantly faster, requires less sample, is less expensive, and is more tolerant of sample impurities and moisture compared to NMR. It provides a quick and confident confirmation of the presence of key functional groups.
FTIR vs. Mass Spectrometry (MS):
-
Mass Spectrometry: MS provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[18][19] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For pyrazole derivatives, MS can reveal characteristic fragmentation patterns that help confirm the core structure.[20]
-
FTIR's Advantage: FTIR provides direct information about the chemical bonds and functional groups present, which MS does not. The two techniques are highly complementary: MS tells you the mass of the pieces, while FTIR tells you how they are functionally connected.
FTIR vs. Raman Spectroscopy:
-
Raman Spectroscopy: Like FTIR, Raman spectroscopy also measures molecular vibrations.[14] However, it relies on light scattering rather than absorption. This makes it particularly useful for analyzing aqueous samples, as water is a weak Raman scatterer but a strong IR absorber. Symmetric, non-polar bonds (like C=C) that are weak in FTIR often produce strong signals in Raman.
-
FTIR's Advantage: FTIR is generally more sensitive for many common functional groups (like C=O and O-H) and benefits from extensive and readily available spectral libraries for compound identification.
Table 2: Comparison of Analytical Techniques for 3-Aminopyrazole Characterization
| Technique | Primary Information Provided | Advantages | Limitations |
| FTIR | Presence of functional groups (N-H, C=N, C=C, C-N) | Fast, non-destructive, small sample size, low cost, extensive libraries | Limited structural detail, can be difficult to distinguish isomers |
| NMR | Detailed molecular structure, connectivity, stereochemistry | Unambiguous structure elucidation, differentiates isomers | Slower, requires more sample, higher cost, sensitive to impurities |
| MS | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, provides molecular formula | Does not directly identify functional groups, fragmentation can be complex |
| Raman | Molecular vibrations (complementary to FTIR) | Excellent for aqueous samples, strong signal for symmetric bonds | Can have fluorescence interference, less common libraries than FTIR |
Conclusion: An Integrated Approach to Confirmation
For the rigorous confirmation of functional groups in 3-aminopyrazoles, FTIR spectroscopy stands out as an indispensable first-line analytical technique. Its speed, simplicity, and direct insight into chemical bonding provide a robust and efficient means of verifying the successful synthesis or identity of these important molecules. However, for complete and unambiguous structural elucidation, a multi-technique approach is the most scientifically sound strategy. The functional group information from FTIR, combined with the connectivity map from NMR and the molecular weight from MS, creates a self-validating system that ensures the highest degree of confidence in your results. This integrated analytical workflow is the hallmark of a rigorous and trustworthy drug discovery and development process.
References
- Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy.
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Li, Q., & Yang, M. (2006). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 26(11), 2058–2061. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives | Request PDF. Retrieved from [Link]
-
Santos, V. G., & Amarante, G. W. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(10), 1888-1903. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. Retrieved from [Link]
-
Foss Recources. (n.d.). What Are The Alternatives To Ftir? Choosing The Right Analytical Technique For Your Lab. Retrieved from [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% ) between 3400–2600 cm. Retrieved from [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2018). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 23(10), 2548. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. Retrieved from [Link]
-
El-Gazzar, A. B. A., Youssef, M. M., Youns, M. M., & El-Sayed, M. A. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PloS one, 16(11), e0259452. Retrieved from [Link]
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1959–1968. Retrieved from [Link]
-
Stanovnik, B., Svete, J., & Tišler, M. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Journal of Heterocyclic Chemistry, 41(2), 199-204. Retrieved from [Link]
-
FLORE. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Aminopyrazole - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]
-
Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]
-
Corcoran, P. M., Tgun, K. Y., & Allen, H. C. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical chemistry, 93(31), 10834–10841. Retrieved from [Link]
-
Kim, S., Lee, S., Kim, H., & Lee, J. (2021). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS omega, 6(44), 30006–30013. Retrieved from [Link]
-
Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Aminopyrazole - the NIST WebBook. Retrieved from [Link]
-
NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]
-
de la Torre, D., El-Sayed, I., & El-Tayeb, N. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8754-8763. Retrieved from [Link]
-
Shawali, A. S., & Abdallah, M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(1), 20-65. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of (a) NH-pyrazoles and (b) some fused pyrazoles with peripheral numbering.. Retrieved from [Link]
-
Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Fonseca, A., Freire, F., & Teixeira, C. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Molecules, 26(24), 7686. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elixirpublishers.com [elixirpublishers.com]
- 13. edinburghanalytical.com [edinburghanalytical.com]
- 14. What Are The Alternatives To Ftir? Choosing The Right Analytical Technique For Your Lab - Kintek Solution [kindle-tech.com]
- 15. benchchem.com [benchchem.com]
- 16. 3-Aminopyrazole(1820-80-0) 1H NMR [m.chemicalbook.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Challenge of the Pyrazole Scaffold: A Mass Spectrometrist's Perspective
An In-Depth Technical Guide to Cross-Referencing Mass Spectrometry Data for Novel Pyrazole Compounds
For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel pyrazole compounds is a critical yet often challenging task. The inherent complexity of their fragmentation patterns under various ionization conditions necessitates a robust and multi-faceted analytical approach. This guide provides an in-depth comparison of mass spectrometry techniques and a detailed workflow for the confident identification of novel pyrazoles, moving beyond rigid templates to offer a narrative grounded in scientific integrity and field-proven expertise.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1] From a mass spectrometry standpoint, its analysis is not always straightforward. The stability of the aromatic ring and the influence of various substituents can lead to complex fragmentation pathways that are highly dependent on the chosen ionization technique. Understanding these nuances is paramount for accurate structural interpretation.
A Comparative Analysis of Ionization Techniques for Pyrazole Analysis
The choice of ionization source is a critical first step that dictates the nature of the mass spectrum. For novel pyrazole compounds, which are often amenable to Liquid Chromatography (LC) separation, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
| Ionization Technique | Principle | Best Suited For | Expected Pyrazole Ionization |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating charged droplets that evaporate to produce gas-phase ions.[2] | Polar, thermally labile, and large molecules.[2] | Primarily [M+H]+ ions in positive mode, especially for pyrazoles with basic nitrogen atoms. Adduct formation (e.g., [M+Na]+) is also possible.[3] |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a vaporized sample. It is effective for less polar and more volatile compounds.[2] | Less polar, more volatile, and thermally stable small molecules.[2][4] | [M+H]+ ions are common. Radical cations (M+•) can also be formed, potentially providing different fragmentation information.[4] |
Expert Insight: While ESI is often the default choice for many LC-MS applications due to its broad applicability to polar compounds, APCI should not be overlooked for pyrazole analysis.[5][6] Many pyrazole derivatives possess moderate polarity and sufficient volatility to be efficiently ionized by APCI, which can sometimes yield cleaner spectra with less adduct formation compared to ESI.[2][4] For a comprehensive analysis of a novel pyrazole, acquiring data in both ESI and APCI modes is highly recommended to gain complementary structural information.
Acquiring High-Quality Mass Spectrometry Data: An Experimental Workflow
A self-validating protocol is essential for reproducible and reliable data. The following workflow outlines the key steps for acquiring high-resolution mass spectrometry (HRMS) data for a novel pyrazole compound. HRMS is crucial as it provides accurate mass measurements, enabling the determination of elemental composition with high confidence.[7]
Diagram: LC-HRMS Workflow for Novel Pyrazole Analysis
Caption: A comprehensive LC-HRMS workflow for the analysis of novel pyrazole compounds.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the purified novel pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions (e.g., 1 µg/mL). The final concentration should be optimized for the instrument's sensitivity.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is a good starting point for many pyrazole derivatives.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 5-95% B over 10 minutes, followed by a re-equilibration step. This should be optimized to ensure good separation from any impurities.
-
Flow Rate: Dependent on the column diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Source: ESI and/or APCI in positive ion mode.
-
Mass Analyzer: Set to a high resolution (e.g., >30,000 FWHM) to enable accurate mass measurements.
-
MS1 Full Scan: Acquire data over a relevant m/z range (e.g., 100-1000) to detect the [M+H]+ ion. The accurate mass of this ion will be used to generate potential elemental formulas.
-
Data-Dependent MS/MS (dd-MS2): Set the instrument to automatically select the top N most intense ions from the MS1 scan (e.g., N=3-5) for fragmentation. This will provide the experimental fragmentation pattern crucial for structural elucidation. Use a normalized collision energy stepping to obtain a rich fragmentation spectrum.
-
Decoding the Data: A Multi-Pronged Cross-Referencing Strategy
The identification of a novel compound is rarely achieved by a single method. A robust strategy involves integrating data from spectral libraries with in-silico fragmentation tools. The MetFusion approach is an excellent example of this, combining spectral library searches with computational fragmentation to improve identification confidence.[8][9][10]
Diagram: Integrated Data Analysis and Cross-Referencing Workflow
Caption: An integrated workflow for cross-referencing mass spectrometry data.
Step-by-Step Cross-Referencing Protocol:
-
Elemental Formula Generation: Use the accurate mass of the [M+H]+ ion from the MS1 scan to generate a list of possible elemental formulas using software tools, applying reasonable constraints (e.g., element counts, ring and double bond equivalents).
-
Pathway 1: Spectral Library Search:
-
Submit the experimental MS/MS spectrum (peak list of m/z values and intensities) to spectral libraries like MassBank or the NIST Mass Spectral Library.[9]
-
The search algorithm will compare your experimental spectrum to a library of reference spectra from known compounds.
-
Rationale: A direct match provides the highest level of confidence (Level 2 identification).[11] However, for novel compounds, a direct match is unlikely. The goal here is to find structurally similar compounds that can provide clues about fragmentation behavior.
-
-
Pathway 2: In-Silico Fragmentation and Database Searching:
-
Candidate Retrieval: Use the generated elemental formula(s) to search large chemical structure databases like PubChem or ChemSpider to retrieve all known isomers. These are your "known unknowns".
-
In-Silico Fragmentation: Input the list of candidate structures and the experimental MS/MS spectrum into an in-silico fragmentation tool like MetFrag.[10]
-
Scoring: MetFrag will computationally fragment each candidate structure and compare the predicted fragments to your experimental MS/MS data. It then scores and ranks the candidates based on how well they explain the observed spectrum.[10][11]
-
Rationale: This pathway allows you to test hypotheses for compounds that are not present in spectral libraries.
-
-
MetFusion - Combining and Re-ranking:
-
The MetFusion approach intelligently combines the results from both pathways.[10] It increases the score of candidates from the in-silico fragmentation list if they are structurally similar (e.g., based on Tanimoto similarity) to high-scoring compounds from the spectral library search.[9]
-
Rationale: This leverages the fragmentation knowledge from known compounds to increase confidence in the identification of a novel, but structurally related, molecule.
-
Interpreting Pyrazole Fragmentation Patterns
While substituent-dependent, some general fragmentation patterns for pyrazoles can be anticipated:
-
Ring Cleavage: Under harsher ionization conditions like EI, or higher collision energies in ESI/APCI, cleavage of the pyrazole ring is common. This often involves the loss of stable neutral molecules like HCN or N2.[1]
-
Substituent Loss: The most labile substituent is often lost as a radical or neutral molecule. For example, a benzyl group may be lost, or a methoxy group may be eliminated as formaldehyde.
-
Side-Chain Fragmentation: Fragmentation often occurs on side chains attached to the pyrazole ring, providing valuable information about their structure. The fragmentation of 2-substituted pyrrole derivatives, for instance, is heavily influenced by the nature of the side chain.[12][13]
Trustworthiness through Self-Validation: When proposing a structure, every major peak in the experimental MS/MS spectrum should be explainable through a chemically plausible fragmentation of the candidate molecule. High-resolution MS/MS data is invaluable here, as the accurate mass of fragment ions can confirm their elemental composition, validating the proposed fragmentation pathway.[3]
Conclusion
The structural elucidation of novel pyrazole compounds by mass spectrometry is a puzzle that requires a combination of high-quality data acquisition and intelligent, multi-faceted data analysis. By comparing different ionization techniques, employing a rigorous LC-HRMS workflow, and integrating spectral library searching with in-silico fragmentation tools, researchers can significantly enhance the confidence of their structural assignments. This guide provides a framework for this process, grounding experimental choices in scientific rationale and promoting a self-validating system of analysis.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
-
Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. Retrieved from [Link]
-
Gerlich, M., & Neumann, S. (2013). MetFusion: integration of compound identification strategies. Journal of Mass Spectrometry, 48(3), 291-298. Retrieved from [Link]
-
Kersten, S., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Communications Chemistry, 4(1), 45. Retrieved from [Link]
-
Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]
-
YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). MetFusion: Integration of compound identification strategies | Request PDF. Retrieved from [Link]
-
Ruttkies, C., Schymanski, E. L., Wolf, S., Hollender, J., & Neumann, S. (2016). MetFrag relaunched: incorporating strategies beyond in silico fragmentation. Journal of Cheminformatics, 8(1), 3. Retrieved from [Link]
-
News-Medical.Net. (2019, March 6). Spectral Libraries are Key for Confident Compound Identification. Retrieved from [Link]
-
Schymanski, E. (2020, July 24). MetFrag: Annotating “Unknowns”. ORBilu. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5871. Retrieved from [Link]
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693-2703. Retrieved from [Link]
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921. Retrieved from [Link]
-
IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n.... Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. Retrieved from [Link]
-
Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech. Retrieved from [Link]
-
Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 434-464. Retrieved from [Link]
-
Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]
-
Wang, R., et al. (2019). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 24(21), 3876. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. GitHub - ipb-halle/MetFragTraining: Training material for MetFrag usage [github.com]
- 10. MetFrag relaunched: incorporating strategies beyond in silico fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orbilu.uni.lu [orbilu.uni.lu]
- 12. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminopyrazole-Based Compounds
For researchers, scientists, and drug development professionals, the aminopyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of aminopyrazole-based compounds, focusing on their application as kinase inhibitors and anticancer agents. We will explore the causal relationships behind experimental choices in their design and provide detailed protocols for their evaluation, ensuring a foundation of scientific integrity and practical insight.
Part 1: Aminopyrazole-Based Compounds as Kinase Inhibitors
The aminopyrazole core has proven to be an exceptional scaffold for the development of potent and selective kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The aminopyrazole structure provides a key hydrogen bonding motif that can interact with the hinge region of the kinase ATP-binding site, a common feature exploited in kinase inhibitor design.
Comparative Analysis of Aminopyrazole-Based Kinase Inhibitors
The following table summarizes the SAR of aminopyrazole derivatives targeting various kinases. The data highlights how subtle modifications to the aminopyrazole scaffold can significantly impact potency and selectivity.
| Compound ID | Target Kinase | Key Structural Features | IC50 (nM) | Reference |
| SR-3576 | JNK3 | N-linked phenyl on pyrazole | 7 | [5] |
| SR-3737 | JNK3 / p38 | Indazole core (for comparison) | 12 (JNK3), 3 (p38) | [5] |
| Compound 8 | Aurora B | 1-acetanilide-4-aminopyrazole-substituted quinazoline | Potent cellular activity | [6] |
| Compound 2j | p38α | 5-amino-pyrazole scaffold | Potent and selective | [7] |
| Compound 6 | FGFR3 (WT) | Covalent targeting of P-loop cysteine | <1 | [8] |
| Compound 6 | FGFR3 (gatekeeper mutant) | Covalent targeting of P-loop cysteine | <1 | [8] |
| AT9283 | Aurora A/B, JAK2/3, Abl | Pyrazole-benzimidazole | 3 (Aurora A), 3 (Aurora B) | [9] |
Key Insights from SAR Studies:
-
Substitution at the N1-position of the pyrazole ring is crucial for potency and selectivity. For instance, in p38 MAP kinase inhibitors, substitution at this position with a phenyl group significantly improved binding potency.[10][11]
-
The nature of the substituent at the 3-amino group can be modulated to enhance cell-based activity and pharmacokinetic properties.
-
Fusion of the pyrazole ring to other heterocyclic systems, as seen in pyrazolo[1,5-a]pyrimidines, can lead to potent and selective inhibitors.[2]
-
For JNK3 inhibitors , a highly planar N-linked phenyl structure on the pyrazole was found to better occupy the smaller active site of JNK3 compared to the larger active site of p38, leading to high selectivity.[5]
-
In the context of Aurora kinase inhibitors , a 1-acetanilide-4-aminopyrazole-substituted quinazoline scaffold has been shown to yield highly potent compounds with significant anti-tumor activity.[6]
Visualizing the Structure-Activity Relationship for Kinase Inhibition
The following diagram illustrates the key SAR principles for aminopyrazole-based kinase inhibitors.
Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.
Part 2: Aminopyrazole-Based Compounds as Anticancer Agents
The anticancer properties of aminopyrazole derivatives are often linked to their ability to inhibit kinases involved in cancer cell proliferation and survival. [2][12]However, their mechanisms of action can be broader, including the induction of apoptosis and cell cycle arrest. [13]
Comparative Analysis of Aminopyrazole-Based Anticancer Compounds
The following table presents a comparison of aminopyrazole derivatives and their antiproliferative activity against various cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity (IC50 or % Growth Inhibition) | Reference |
| Compound 11a | Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver), HeLa (Cervical) | 54.25% and 38.44% growth inhibition, respectively | [2] |
| Compound 43 | Pyrazole-based PI3 kinase inhibitor | MCF7 (Breast) | IC50 = 0.25 µM | [13] |
| Compound 24 | 1H-pyrazolo[3,4-d]pyrimidine derivative | A549 (Lung), HCT116 (Colorectal) | IC50 = 8.21 µM (A549), 19.56 µM (HCT116) | [13] |
| Compound 6 (from another study) | Pyrazole-based Aurora A kinase inhibitor | HCT116 (Colon), MCF7 (Breast) | IC50 = 0.39 µM (HCT116), 0.46 µM (MCF7) | [4] |
Key Insights from SAR Studies for Anticancer Activity:
-
3-Aminopyrazoles (3APs) are frequently reported as anticancer agents. [2]* The introduction of specific aryl or heteroaryl groups at various positions on the pyrazole ring can significantly enhance antiproliferative activity.
-
For some 3APs, the substitution pattern can lead to compounds that act as mimetics of known anticancer agents like Combretastatin A-4. [2]* The fusion of the pyrazole ring with other heterocycles, such as in pyrazolo[3,4-d]pyrimidines, can result in potent inhibitors of cancer-relevant targets like EGFR. [13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7][14] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Aminopyrazole test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the aminopyrazole test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent). Incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the design of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that strategic modifications to the aminopyrazole core can lead to highly effective kinase inhibitors and anticancer agents. The provided experimental protocols offer a validated framework for the evaluation of novel aminopyrazole-based compounds, ensuring the generation of reliable and reproducible data. As our understanding of the intricate roles of these biological targets in disease continues to grow, the aminopyrazole scaffold is poised to remain a critical component in the development of next-generation therapeutics.
References
-
Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. (2009-05-08). PubMed. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PubMed. Retrieved from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023-04-25). PMC. Retrieved from [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025-01-17). MDPI. Retrieved from [Link]
-
Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity. (2008-03-15). PubMed. Retrieved from [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024-05-14). MDPI. Retrieved from [Link]
-
5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. (2012-02-06). OSTI.GOV. Retrieved from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022-11-29). MDPI. Retrieved from [Link]
-
MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025-09-25). Benchling. Retrieved from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022-09-01). PMC. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019-03-01). Oriental Journal of Chemistry. Retrieved from [Link]
-
Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014-06-12). ACS Publications. Retrieved from [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020-11-12). PMC. Retrieved from [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. (2011-06-21). PMC. Retrieved from [Link]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2002-07-01). Liang Tong Lab. Retrieved from [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. (2023-06-06). IJNRD. Retrieved from [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002-06-27). PubMed. Retrieved from [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015-08-25). MDPI. Retrieved from [Link]
-
Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2025-06-28). ResearchGate. Retrieved from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021-08-11). PubMed Central. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018-09-01). NIH. Retrieved from [Link]
-
QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. (2014-07-29). ResearchGate. Retrieved from [Link]
-
Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024-10-17). PubMed. Retrieved from [Link]
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025-04-17). PubMed. Retrieved from [Link]
-
Pyrazole CCK(1) receptor antagonists. Part 2: SAR studies by solid-phase library synthesis and determination of Free-Wilson additivity. (2003-01-15). PubMed. Retrieved from [Link]
-
QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors. (2010-11-01). PubMed. Retrieved from [Link]
-
SAR studies that resulted in the discovery of CGRP antagonists. (2021-01-01). ResearchGate. Retrieved from [Link]
-
Tactical Approaches to Interconverting GPCR Agonists and Antagonists. (2015-09-24). PubMed. Retrieved from [Link]
-
Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019-11-01). NCBI. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. mdpi.com [mdpi.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. protocols.io [protocols.io]
- 12. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it is matched by our responsibility to ensure safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine (CAS No. 377079-77-1).[1][2]
Hazard Assessment: An Evidence-Based Approach
To establish a proper disposal plan, we must first infer the potential hazards of this compound by examining its constituent functional groups: the pyrazole ring and the primary amine.
-
Pyrazole Derivatives: This class of heterocyclic compounds is known for a wide spectrum of biological activities.[7][8][9] Many substituted pyrazoles are classified as irritants. For example, 3-aminopyrazole and 5-methyl-1H-pyrazol-3-amine are known to cause skin and serious eye irritation.[6][10][11]
-
Aliphatic Amines: Amines as a functional group can be corrosive and are often skin and respiratory irritants.[12]
Given these characteristics, it is scientifically prudent to assume that this compound presents similar hazards. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[5][13]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Classification | Potential Effect | Rationale & Supporting Compounds |
| Skin Irritation | Causes skin irritation. | Based on SDS for 3-Aminopyrazole, 1-Methyl-3-phenyl-1H-pyrazol-5-amine, and other aminopyrazoles.[6][14][15][16] |
| Eye Irritation | Causes serious eye irritation/damage. | Based on SDS for 3-Aminopyrazole, 5-Amino-1-methyl-3-phenyl-1H-pyrazole, and other aminopyrazoles.[6][14][15][16] |
| Respiratory Irritation | May cause respiratory irritation. | A common hazard for amine-containing compounds and noted in the SDS for similar pyrazoles.[10][14][17] |
| Acute Toxicity | Potentially harmful if swallowed or inhaled. | A conservative assumption based on the biological activity of pyrazole derivatives.[13][17] |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for the safe handling and disposal of waste containing this compound. The causality behind each step is explained to ensure a self-validating and safe system.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Rationale: The primary control measure is to prevent any direct contact with the chemical. The inferred hazards necessitate robust barrier protection.
-
Engineering Controls: All handling and waste preparation must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[3][6] Ensure an eyewash station and safety shower are readily accessible.[6][14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles. If there is a splash risk, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Step 2: Waste Segregation
Rationale: Improper mixing of chemicals is a primary cause of laboratory accidents. Segregating waste at the point of generation is crucial for safety and regulatory compliance.[4]
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weigh paper, absorbent pads from spills) in a dedicated solid hazardous waste container.[4] Do not mix with non-hazardous trash.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction mother liquors, rinsing solvents) in a dedicated liquid hazardous waste container.[4]
Step 3: Containerization and Labeling
Rationale: Proper containment and clear communication via labeling are regulatory requirements and prevent accidental misuse or improper disposal by others.[19][20]
-
Container Selection:
-
Use only containers designated for chemical waste that are in good condition, with no leaks or cracks.[19][20][21]
-
The container material must be compatible with the waste. A high-density polyethylene (HDPE) carboy for liquids or a lined drum for solids is often appropriate.[21]
-
The container must have a secure, tight-fitting lid. Containers must remain closed at all times except when actively adding waste.[19][21]
-
-
Labeling:
-
From the moment the first drop of waste is added, the container must be labeled.
-
The label must clearly state the words "HAZARDOUS WASTE" .[5][19]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For this specific waste, list "This compound " and any solvents present.[19]
-
Include the date accumulation started and the name of the principal investigator or laboratory.[5]
-
Step 4: Storage and Accumulation
Rationale: Safe temporary storage within the lab prevents spills and ensures the waste is managed correctly before final pickup.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[19][22]
-
This area must be under the control of the laboratory personnel, at or near the point of waste generation.[19][22]
-
The SAA should be in a secondary containment tray to capture any potential leaks.
-
Store the container away from drains, sources of ignition, and high-traffic areas.[6][13]
Step 5: Final Disposal
Rationale: Hazardous waste disposal is a highly regulated process that must be handled by trained professionals to ensure legal compliance and environmental protection.
-
Chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[13][18]
-
Never attempt to dispose of this chemical through private means or by pouring it down the sink.[13]
-
Follow your institution's specific procedures for requesting a waste pickup once the container is nearly full or reaches the local time limit for accumulation.[5][19]
Spill Management Protocol
In the event of an accidental spill, follow these immediate steps:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Determine the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team immediately.
-
Contain (for small, manageable spills): Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6][13]
-
Collect: Carefully sweep or scoop the absorbent material into a suitable container.[6][14]
-
Dispose: Seal the container, label it as "Hazardous Waste" with a description of the contents (e.g., "this compound with absorbent"), and manage it according to the protocol in Section 2.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
-
This compound | C8H15N3 | CID 33787841. PubChem. Available from: [Link]
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem.
- Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer.
- Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide. Benchchem.
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. MDPI. Available from: [Link]
- SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole. Fisher Scientific.
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Available from: [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]
-
1H-Pyrazol-3-amine, 5-(2,2-dimethylpropyl)-. Sunway Pharm Ltd. Available from: [Link]
-
1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146. PubChem. Available from: [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. Available from: [Link]
-
3-cyclopropyl-1H-pyrazol-5-amine | C6H9N3 | CID 2758014. PubChem. Available from: [Link]
-
N-[5-{[(4P)-4-{4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}pyrimidin-2-yl]amino}-4-methoxy-2-(morpholin-4-yl)phenyl]propanamide. PubChem. Available from: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721. PubChem. Available from: [Link]
- Proper Disposal of 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide: A Guide for Laboratory Professionals. Benchchem.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 1H-Pyrazol-3-amine, 5-(2,2-dimethylpropyl)- - CAS:377079-77-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. research.columbia.edu [research.columbia.edu]
- 20. engineering.purdue.edu [engineering.purdue.edu]
- 21. hsrm.umn.edu [hsrm.umn.edu]
- 22. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
A Senior Application Scientist's Guide to Handling 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine
As researchers dedicated to advancing drug discovery, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides essential, direct guidance on the safe handling of 5-(2,2-dimethylpropyl)-1H-pyrazol-3-amine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a rigorous hazard assessment based on its constituent functional groups—a pyrazole ring and a primary amine—and data from structurally analogous compounds allows us to establish a robust safety protocol. This document serves as a critical operational plan, designed to be integrated with your institution's broader Chemical Hygiene Plan.[1][2]
Hazard Assessment: A Proactive Approach
The foundation of any safety protocol is a thorough understanding of the potential risks. The pyrazole scaffold is a common motif in many biologically active molecules, and primary amines are a well-characterized functional group.[3][4][5] Based on SDS information for similar pyrazole-amine compounds, we can anticipate the following hazards.[6][7] This proactive assessment is the causal basis for the stringent protective measures outlined below.
| Potential Hazard | Classification Category | Rationale & Potential Effects | Authoritative Source (Analogous Compounds) |
| Acute Oral Toxicity | Category 3 / 4 | Potentially toxic or harmful if swallowed.[7] | Sigma-Aldrich, Fisher Scientific[6] |
| Skin Corrosion/Irritation | Category 1B / 2 | Amines can be corrosive or irritating to the skin, potentially causing redness, inflammation, or chemical burns upon contact.[6][8] | Fisher Scientific, Sigma-Aldrich[6][8] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Poses a significant risk of serious eye damage, including irritation, burns, or irreversible harm upon contact.[6][7][9] | Fisher Scientific, Angene Chemical[6][7] |
| Respiratory Irritation | STOT SE Category 3 | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[7] | Sigma-Aldrich, Angene Chemical[7] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction upon repeated contact.[6] | Fisher Scientific[6] |
Personal Protective Equipment (PPE): Your Primary Line of Defense
Given the potential for skin, eye, and respiratory irritation, a multi-layered PPE approach is mandatory. The selection of each component is directly linked to the hazards identified above.
Core Requirements:
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[10][11]
-
Face Shield: When handling larger quantities (>5g) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7][11]
-
Nitrile Gloves: At a minimum, wear nitrile gloves. It is crucial to double-check chemical compatibility charts for breakthrough times. For prolonged work, consider using heavier-duty gloves or double-gloving. Always inspect gloves for tears or holes before use.[11]
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect skin and personal clothing.[10][12]
Respiratory Protection - The Role of Engineering Controls:
All handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[2][12] This engineering control is the most effective way to prevent inhalation exposure. If, under rare and institutionally approved circumstances, work cannot be conducted in a fume hood, a full risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, must be used.[13]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, repeatable workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Step 1: Preparation and Donning PPE
-
Inspect Your Equipment: Before starting, ensure the chemical fume hood has a current certification sticker and is functioning correctly. Check that an eyewash station and safety shower are unobstructed and accessible.[1][12]
-
Gather Materials: Bring all necessary chemicals, glassware, and consumables into the fume hood before handling the target compound.
-
Don PPE: Put on your PPE in the following order: lab coat, then chemical splash goggles, then face shield (if required), and finally, gloves.
Step 2: Handling this compound
-
Work in Fume Hood: Conduct all manipulations at least 6 inches inside the fume hood sash.
-
Avoid Dust Generation: When weighing the solid compound, use gentle motions. Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vessel to minimize dust.
-
Containment: Keep all containers with the compound sealed when not in immediate use.
-
Spill Management: In case of a small spill inside the fume hood, absorb it with an inert material (e.g., vermiculite or sand), collect the material using non-sparking tools, and place it in a sealed container for hazardous waste disposal.
Step 3: Decontamination and Doffing PPE
-
Clean Workspace: Decontaminate the work surface within the fume hood.
-
Remove PPE: To prevent cross-contamination, remove PPE in the correct order, before leaving the lab:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in the designated chemical waste container.[10]
-
Face Shield/Goggles: Remove by handling the head strap.
-
Lab Coat: Remove and hang in its designated storage location.
-
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Caption: Workflow for safe handling and disposal of chemical reagents.
Disposal Plan: Environmental Responsibility
Proper disposal is a non-negotiable aspect of chemical safety and regulatory compliance.
-
Waste Segregation: Never dispose of this compound or its solutions down the drain.[14] All materials that have come into contact with the compound are considered hazardous chemical waste. This includes:
-
Containerization: Use separate, clearly labeled, and sealed containers for solid and liquid waste streams to prevent accidental reactions.[10][14] The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor.[14] Store sealed waste containers in a designated, well-ventilated secondary containment area while awaiting pickup.[14]
By integrating this expert guidance into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]
-
University of Washington. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
-
University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Industrial Safety & Hygiene News. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2020, January). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]
-
Ammonia Refrigeration PSM. (2020, March 9). Emergency Response & PPE. Retrieved from [Link]
-
BASF. (2025, December 30). Safety data sheet: ULTRAMID® A 218 V50. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Angene Chemical. (2025, April 6). Safety Data Sheet: 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropanemethanamine. Retrieved from [Link]
-
Wiley Online Library. (2025, July 22). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
Sources
- 1. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. uwlax.edu [uwlax.edu]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. greenwgroup.com [greenwgroup.com]
- 11. velsafe.com [velsafe.com]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
